molecular formula C26H43Cl3N4 B1675958 MCOPPB trihydrochloride CAS No. 1108147-88-1

MCOPPB trihydrochloride

货号: B1675958
CAS 编号: 1108147-88-1
分子量: 518.0 g/mol
InChI 键: DTIPEVOPCGEULQ-RFCADEKQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MCOPPB Trihydrochloride is the most potent novel non-peptide NOP full agonist in vitro and an orally potent anxiolytic in the mice.>This compound is a potent and selective agonist of the NOP receptor.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]benzimidazole;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N4.3ClH/c1-26(15-7-3-2-4-8-16-26)29-18-13-22(14-19-29)30-24-12-6-5-11-23(24)28-25(30)21-10-9-17-27-20-21;;;/h5-6,11-12,21-22,27H,2-4,7-10,13-20H2,1H3;3*1H/t21-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIPEVOPCGEULQ-RFCADEKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3C5CCCNC5.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3[C@@H]5CCCNC5.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1108147-88-1
Record name Mcoppb trihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1108147881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MCOPPB TRIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIO8DBP4K7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

MCOPPB Trihydrochloride: A Technical Guide to Synthesis, Purification, and Biological Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCOPPB trihydrochloride (1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole trihydrochloride) is a potent and highly selective non-peptide agonist for the nociceptin/orphanin FQ (NOP) receptor.[1][2] Its unique pharmacological profile, demonstrating significant anxiolytic effects without the memory or motor function impairments associated with other compounds, has made it a valuable tool in neuroscience research.[1] More recently, MCOPPB has been identified as a senolytic agent, capable of selectively eliminating senescent cells, opening new avenues for its therapeutic application.[3][4] This technical guide provides a comprehensive overview of the synthesis and purification of this compound, along with a detailed examination of its primary signaling pathway.

Physicochemical and Biological Properties

This compound is a white to off-white solid with good solubility in water and DMSO.[5][6] Its high affinity and selectivity for the human NOP receptor are key characteristics that drive its biological activity.

PropertyValueReference
Molecular Formula C₂₆H₄₀N₄·3HCl[5]
Molecular Weight 534.05 g/mol [5]
Purity ≥98% (typically ≥99% by HPLC)[5][7]
pKi (human NOP receptor) 10.07[1][2]
Solubility Water: ~30 mM, DMSO: ~60 mM[5]
Appearance White to off-white solid
Storage Store at -20°C[5]

Synthesis and Purification

The synthesis of MCOPPB involves a multi-step process culminating in the formation of the benzimidazole (B57391) core, followed by conversion to its trihydrochloride salt for improved solubility and stability. The key starting materials are (R)-N-Boc-3-aminopiperidine and 1-(1-methylcyclooctyl)piperidin-4-one. While the specific, detailed experimental protocol from the primary literature by Hayashi et al. (2009) could not be fully accessed, the following represents a plausible and detailed methodology based on general procedures for the synthesis of 1,2-disubstituted benzimidazoles and purification of piperidine (B6355638) derivatives.

Experimental Protocol: Synthesis of MCOPPB

Step 1: Reductive Amination

  • To a solution of 1-(1-methylcyclooctyl)piperidin-4-one (1.0 eq) in dichloromethane (B109758) (DCM), add (R)-N-Boc-3-aminopiperidine (1.1 eq).

  • Add sodium triacetoxyborohydride (B8407120) (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected diamine intermediate.

Step 2: Benzimidazole Ring Formation

  • Dissolve the crude Boc-protected diamine (1.0 eq) and 2-fluoronitrobenzene (1.2 eq) in dimethyl sulfoxide (B87167) (DMSO).

  • Add potassium carbonate (3.0 eq) and heat the mixture at 120-140°C for 8-12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (B1210297) (3 x volumes).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting nitro intermediate is then reduced. Dissolve the crude product in ethanol (B145695) and add palladium on carbon (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to give the crude amino intermediate.

  • To form the benzimidazole, the amino intermediate is cyclized. A common method involves reaction with an orthoformate in the presence of an acid catalyst.

Step 3: Deprotection and Salt Formation

  • Dissolve the Boc-protected MCOPPB in a solution of hydrochloric acid in dioxane (e.g., 4M HCl in dioxane) or a mixture of methanol (B129727) and concentrated HCl.

  • Stir the solution at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting solid is the crude this compound.

Experimental Protocol: Purification of this compound
  • Recrystallization: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or a mixture of ethanol and water). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography: For higher purity, the free base of MCOPPB (obtained by neutralizing the hydrochloride salt) can be purified by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane). The purified free base is then converted back to the trihydrochloride salt as described above.

  • Purity Analysis: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC), and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Characterization Data (Representative)

AnalysisExpected Results
¹H NMR Peaks corresponding to the aromatic protons of the benzimidazole ring, the aliphatic protons of the cyclooctyl and piperidinyl rings, and the methyl group.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the aromatic and aliphatic regions.
Mass Spec (ESI+) [M+H]⁺ ion corresponding to the mass of the free base (C₂₆H₄₀N₄).
HPLC A single major peak indicating high purity (typically >98%).

Biological Activity and Signaling Pathway

MCOPPB exerts its biological effects primarily through the activation of the NOP receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway involves the coupling to Gαi/Gαo proteins.

NOPR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCOPPB MCOPPB NOPR NOP Receptor MCOPPB->NOPR Binds and Activates Gi_Go Gαi/Gαo NOPR->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits Ca_channel Ca²⁺ Channels Gi_Go->Ca_channel Inhibits GIRK GIRK Channels Gi_Go->GIRK Activates cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Inhibits Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) GIRK->K_efflux CREB CREB PKA->CREB Phosphorylates Gene_expression Altered Gene Expression CREB->Gene_expression Regulates Synthesis_Workflow Start Starting Materials (Piperidinone & Aminopiperidine) Reductive_Amination Reductive Amination Start->Reductive_Amination Boc_Diamine Boc-Protected Diamine Reductive_Amination->Boc_Diamine Benzimidazole_Formation Benzimidazole Ring Formation Boc_Diamine->Benzimidazole_Formation Boc_MCOPPB Boc-Protected MCOPPB Benzimidazole_Formation->Boc_MCOPPB Deprotection Boc Deprotection Boc_MCOPPB->Deprotection MCOPPB_Free_Base MCOPPB (Free Base) Deprotection->MCOPPB_Free_Base Salt_Formation Trihydrochloride Salt Formation MCOPPB_Free_Base->Salt_Formation Crude_Product Crude this compound Salt_Formation->Crude_Product Purification Purification (Recrystallization / Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Analysis QC Analysis (HPLC, NMR, MS) Final_Product->Analysis

References

MCOPPB Trihydrochloride: A Deep Dive into its Neuronal Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCOPPB trihydrochloride is a potent and highly selective non-peptide agonist for the Nociceptin/Orphanin FQ (NOP) receptor, a member of the opioid receptor family.[1][2] Its engagement with the NOP receptor in neurons initiates a cascade of intracellular events, primarily characterized by the inhibition of adenylyl cyclase and a reduction in neuronal excitability. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the action of MCOPPB in neurons, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism: NOP Receptor Agonism

This compound exerts its effects by binding to and activating the NOP receptor, a G-protein coupled receptor (GPCR).[] This interaction has been quantified through various binding assays, demonstrating high affinity and selectivity.

Binding Affinity and Selectivity

MCOPPB exhibits a high affinity for the human NOP receptor, with a pKi value of 10.07.[2][4][5][6] Its selectivity for the NOP receptor over other opioid receptors is a key feature, minimizing off-target effects.

Receptor SubtypeSelectivity vs. NOP ReceptorReference
Mu (μ)12-fold[2]
Kappa (κ)270-fold[2]
Delta (δ)>1000-fold[2]

Intracellular Signaling Pathways

Upon binding of MCOPPB, the NOP receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein (primarily Gi/o). This initiates a series of downstream signaling events.

Inhibition of Adenylyl Cyclase

The activated α-subunit of the Gi/o protein directly inhibits the activity of adenylyl cyclase.[] This enzymatic inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[]

Modulation of Calcium Ion Influx

A reduction in cAMP levels and the activity of the βγ-subunits of the G-protein contribute to a decrease in calcium ion (Ca2+) influx into the neuron.[] This is a critical step in reducing neuronal excitability.

Receptor Internalization and Phosphorylation

Prolonged exposure to MCOPPB induces significant internalization of the NOP receptor and phosphorylation at multiple serine and threonine residues.[] This process is a key mechanism of signal desensitization and regulation.

The signaling cascade initiated by MCOPPB at the NOP receptor can be visualized as follows:

MCOPPB_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCOPPB MCOPPB NOPR NOP Receptor (Gi/o-coupled) MCOPPB->NOPR Binds and Activates AC Adenylyl Cyclase NOPR->AC Inhibits Ca_channel Ca2+ Channel NOPR->Ca_channel Inhibits cAMP cAMP AC->cAMP Reduces production Ca_ion Ca_channel->Ca_ion Decreased influx Neuronal_Excitability Neuronal Excitability cAMP->Neuronal_Excitability Reduces Ca_ion->Neuronal_Excitability Reduces

Caption: MCOPPB signaling pathway in a neuron.

Electrophysiological Consequences

The molecular events triggered by MCOPPB translate into significant changes in the electrophysiological properties of neurons. The primary consequence is a reduction in neuronal excitability, which is the basis for its observed anxiolytic effects.[1][2][]

The logical flow from receptor binding to physiological effect is illustrated below:

MCOPPB_Workflow A MCOPPB binds to NOP Receptor B Gi/o protein activation A->B C Inhibition of Adenylyl Cyclase B->C E Inhibition of Ca2+ channels B->E D Decreased cAMP levels C->D G Hyperpolarization and reduced neurotransmitter release D->G F Reduced Ca2+ influx E->F F->G H Decreased neuronal excitability G->H I Anxiolytic Effects H->I

Caption: Experimental workflow from binding to effect.

Experimental Protocols

This section outlines the general methodologies employed to elucidate the mechanism of action of MCOPPB.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) and selectivity of MCOPPB for the NOP receptor and other opioid receptors.

  • Methodology:

    • Prepare cell membrane homogenates from cells expressing the receptor of interest (e.g., CHO-K1 cells stably expressing human NOP receptor).

    • Incubate the membrane homogenates with a constant concentration of a radiolabeled ligand (e.g., [³H]-Nociceptin) and varying concentrations of MCOPPB.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value (concentration of MCOPPB that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assays
  • Objective: To measure the effect of MCOPPB on adenylyl cyclase activity.

  • Methodology:

    • Culture cells expressing the NOP receptor (e.g., HEK293 cells).

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate adenylyl cyclase with forskolin.

    • Treat the cells with varying concentrations of MCOPPB.

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., ELISA or HTRF).

    • Determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Electrophysiology (Patch-Clamp)
  • Objective: To directly measure the effects of MCOPPB on ion channel activity and neuronal excitability.

  • Methodology:

    • Prepare acute brain slices or cultured neurons.

    • Obtain whole-cell patch-clamp recordings from individual neurons.

    • In voltage-clamp mode, measure the effect of MCOPPB on specific ion currents (e.g., voltage-gated calcium currents).

    • In current-clamp mode, measure the effect of MCOPPB on the resting membrane potential and action potential firing in response to current injections.

Summary and Future Directions

This compound is a powerful research tool and a potential therapeutic agent due to its selective and potent agonism at the NOP receptor. Its mechanism of action in neurons is primarily driven by the inhibition of the adenylyl cyclase/cAMP pathway and the reduction of calcium influx, leading to decreased neuronal excitability. While its anxiolytic properties are well-documented, further research is needed to fully elucidate the nuances of its signaling in different neuronal populations and its potential in other neurological and psychiatric disorders. The recent discovery of its senolytic effects in peripheral tissues also opens up new avenues of investigation, although this has not been observed in the central nervous system.[7][8][9]

References

MCOPPB Trihydrochloride: A Technical Guide to its Nociceptin Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of MCOPPB trihydrochloride for the nociceptin/orphanin FQ (NOP) receptor, a G protein-coupled receptor implicated in a range of physiological processes including pain, anxiety, and mood. MCOPPB, a potent and selective nonpeptide agonist of the NOP receptor, has emerged as a valuable research tool and a potential therapeutic agent. This document summarizes key binding affinity data, details the experimental protocols used for its determination, and illustrates the relevant signaling pathways.

Core Data Presentation: Nociceptin Receptor Binding Affinity

This compound exhibits high affinity and selectivity for the human NOP receptor. The binding affinity is commonly expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

CompoundReceptorBinding Affinity (pKi)Selectivity vs. μ-opioidSelectivity vs. κ-opioidSelectivity vs. δ-opioid
This compoundHuman NOP10.07 ± 0.01[]12-fold270-fold>1000-fold[]

Experimental Protocols

The determination of the binding affinity of this compound for the NOP receptor typically involves radioligand binding assays. The following is a generalized protocol based on standard methodologies in the field.

Cell Culture and Membrane Preparation
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human NOP receptor (CHO-hNOP) are commonly used.

  • Culture Conditions: Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Membrane Preparation:

    • Cells are harvested and washed with phosphate-buffered saline (PBS).

    • The cell pellet is resuspended in a homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized using a tissue grinder or sonicator.

    • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.

    • The final membrane pellet is resuspended in an appropriate assay buffer and the protein concentration is determined using a standard method like the Bradford or BCA assay. Membranes are stored at -80°C until use.

Radioligand Binding Assay
  • Radioligand: A radiolabeled NOP receptor ligand, such as [³H]-nociceptin or another suitable radiolabeled antagonist, is used.

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, pH 7.4, with the addition of divalent cations like MgCl₂ and protease inhibitors.

  • Procedure:

    • The assay is performed in a 96-well plate format.

    • To each well, the following are added in a final volume of 250 µL:

      • CHO-hNOP cell membrane preparation (typically 3-20 µg of protein).

      • Varying concentrations of the unlabeled test compound (this compound).

      • A fixed concentration of the radioligand (typically at or below its Kd value).

    • Total Binding: Wells containing only the membrane preparation and the radioligand.

    • Non-specific Binding: Wells containing the membrane preparation, the radioligand, and a high concentration of an unlabeled NOP receptor ligand to saturate the receptors.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration and Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

    • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is then measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • The pKi is calculated as the negative logarithm of the Ki.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the NOP receptor signaling pathway and a typical experimental workflow for determining binding affinity.

NOP_Receptor_Signaling_Pathway NOP Receptor Signaling Pathway MCOPPB MCOPPB (Agonist) NOPR NOP Receptor (GPCR) MCOPPB->NOPR Binds to G_protein Gi/o Protein NOPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-Gated Ca²⁺ Channels G_protein->Ca_channel Inhibits K_channel GIRK Channels G_protein->K_channel Activates MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Modulates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Cellular_Response Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Cellular_Response K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Cellular_Response MAPK->Cellular_Response

NOP Receptor Signaling Pathway

Experimental_Workflow Radioligand Binding Assay Workflow start Start cell_culture CHO-hNOP Cell Culture start->cell_culture membrane_prep Cell Membrane Preparation cell_culture->membrane_prep assay_setup Assay Setup in 96-well Plate (Membranes, Radioligand, MCOPPB) membrane_prep->assay_setup incubation Incubation (e.g., 60 min at 30°C) assay_setup->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (IC50 → Ki → pKi) counting->data_analysis end End data_analysis->end

Radioligand Binding Assay Workflow

References

An In-depth Technical Guide to the Downstream Signaling Pathways of MCOPPB Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCOPPB trihydrochloride is a potent and highly selective non-peptide agonist for the nociceptin (B549756)/orphanin FQ (NOP) receptor, a G protein-coupled receptor with distinct pharmacology from classical opioid receptors.[1][2] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound. It details the canonical G protein-mediated signaling cascade, including the inhibition of adenylyl cyclase, reduction of cyclic AMP (cAMP), and modulation of ion channel activity. Furthermore, this guide explores more recently identified signaling pathways implicated in the broader physiological effects of MCOPPB, such as the Toll-like receptor (TLR) and mTOR pathways, based on transcriptomic data. Detailed experimental protocols for key assays and quantitative data on MCOPPB's activity are presented to facilitate further research and drug development efforts.

Introduction to this compound

This compound is recognized for its high binding affinity and selectivity for the human NOP receptor, with a pKi of 10.07.[1][2][3][4][5] Its selectivity for the NOP receptor over the μ-, κ-, and δ-opioid receptors is 12-, 270-, and >1000-fold, respectively.[2] In preclinical studies, MCOPPB has demonstrated significant anxiolytic-like effects without the adverse effects on memory and locomotion often associated with other anxiolytics.[2] More recent research has also uncovered its potential as a senolytic agent, capable of eliminating senescent cells.[6] These diverse biological activities are underpinned by the specific downstream signaling cascades initiated upon NOP receptor activation.

Core Signaling Pathways of this compound

Canonical NOP Receptor Signaling: Gαi/o-Coupled Pathway

Upon binding of MCOPPB, the NOP receptor, which is coupled to inhibitory G proteins of the Gαi/o family, initiates a cascade of intracellular events.[7]

  • Inhibition of Adenylyl Cyclase and Reduction of cAMP: A primary consequence of NOP receptor activation is the inhibition of adenylyl cyclase activity. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7] This reduction in cAMP levels subsequently modulates the activity of downstream effectors such as Protein Kinase A (PKA).

  • Modulation of Ion Channel Activity:

    • Inhibition of Voltage-Gated Calcium Channels (VGCCs): Activation of the NOP receptor by agonists leads to the inhibition of N-, L-, and P/Q-type voltage-gated calcium channels.[8] This effect, primarily mediated by the Gβγ subunits of the G protein, reduces calcium influx into neurons, leading to decreased neuronal excitability and neurotransmitter release.[9]

    • Activation of G Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: NOP receptor activation also leads to the opening of GIRK channels, causing an efflux of potassium ions.[8] This results in hyperpolarization of the cell membrane, further contributing to the inhibition of neuronal activity.

The following diagram illustrates the canonical signaling pathway activated by this compound.

MCOPPB_Canonical_Signaling cluster_membrane Cell Membrane MCOPPB MCOPPB Trihydrochloride NOPR NOP Receptor MCOPPB->NOPR Binds G_protein Gαi/oβγ NOPR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel G_betagamma->VGCC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neuron Neuronal Inhibition Ca_ion Ca²⁺ VGCC->Ca_ion Influx K_ion K⁺ GIRK->K_ion Efflux

Canonical NOP Receptor Signaling Pathway
Receptor Internalization and Phosphorylation

Similar to other G protein-coupled receptors, sustained activation of the NOP receptor by agonists like MCOPPB can lead to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which can lead to receptor desensitization and internalization.[8] One study has noted that MCOPPB treatment induces strong NOP receptor internalization and multi-site phosphorylation at Ser343, Ser348, Thr359, and Ser363.[10]

The following diagram depicts the process of MCOPPB-induced NOP receptor internalization.

MCOPPB_Internalization cluster_membrane Cell Membrane MCOPPB MCOPPB NOPR_active Active NOP Receptor MCOPPB->NOPR_active Activation GRK GRK NOPR_active->GRK Recruitment NOPR_phos Phosphorylated NOP Receptor GRK->NOPR_active Phosphorylation beta_arrestin β-Arrestin NOPR_phos->beta_arrestin Recruitment clathrin_coated_pit Clathrin-coated pit beta_arrestin->clathrin_coated_pit Internalization via endosome Endosome clathrin_coated_pit->endosome

MCOPPB-induced NOP Receptor Internalization
Emerging Downstream Pathways: TLR and mTOR Signaling

A study investigating the senolytic effects of MCOPPB in mice revealed significant changes in the hepatic transcriptome.[6] This transcriptomic analysis implicated the involvement of the Toll-like receptor (TLR) and mTOR signaling pathways in the broader physiological effects of MCOPPB.[6] While the direct protein-level interactions are yet to be fully elucidated, this finding opens new avenues for understanding the compound's mechanism of action beyond its immediate effects on neuronal excitability.

The following diagram illustrates the potential involvement of TLR and mTOR signaling downstream of MCOPPB.

MCOPPB_Emerging_Pathways MCOPPB MCOPPB Cell Cell MCOPPB->Cell Transcriptional_Changes Transcriptional Changes Cell->Transcriptional_Changes Induces TLR_Pathway Toll-like Receptor (TLR) Pathway Transcriptional_Changes->TLR_Pathway mTOR_Pathway mTOR Pathway Transcriptional_Changes->mTOR_Pathway Immune_Response Immune Response TLR_Pathway->Immune_Response Cell_Growth_Metabolism Cell Growth & Metabolism mTOR_Pathway->Cell_Growth_Metabolism

Potential Downstream TLR and mTOR Signaling

Quantitative Data

The following table summarizes the available quantitative data for this compound's interaction with the NOP receptor.

ParameterValueSpeciesAssay SystemReference
pKi 10.07HumanRadioligand Binding Assay[1][2][3][4][5]
EC50 0.39 nMHuman[35S]GTPγS Binding Assay (HEK293 cells)[2]

Experimental Protocols

[35S]GTPγS Binding Assay

This assay measures the functional activation of G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor stimulation.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human NOP receptor.

  • This compound stock solution.

  • [35S]GTPγS.

  • GDP.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA.

  • Scintillation cocktail.

  • Glass fiber filters.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a microplate, combine the cell membranes (10-20 µg protein), GDP (10 µM final concentration), and varying concentrations of MCOPPB.

  • Initiate the reaction by adding [35S]GTPγS (0.1 nM final concentration).

  • Incubate the mixture at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the EC50 value by non-linear regression analysis.

cAMP Inhibition Assay

This assay measures the ability of a GPCR agonist to inhibit adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels.

Materials:

  • CHO-K1 cells stably expressing the human NOP receptor.

  • This compound stock solution.

  • Forskolin (B1673556).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium.

  • Lysis buffer.

Procedure:

  • Plate the CHO-K1-hNOP cells in a 96-well plate and culture overnight.

  • Pre-treat the cells with varying concentrations of this compound for 15-30 minutes.

  • Stimulate the cells with a sub-maximal concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the cAMP levels using the chosen detection method.

  • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each MCOPPB concentration and determine the IC50 value.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon GPCR activation. For Gαi/o-coupled receptors like NOP, co-expression of a promiscuous G protein (e.g., Gαq/i5) is often required to redirect the signal to the Gαq pathway, which stimulates phospholipase C and subsequent calcium release.

Materials:

  • HEK293 cells co-expressing the human NOP receptor and a promiscuous G protein.

  • This compound stock solution.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Pluronic F-127.

Procedure:

  • Plate the cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Load the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Use a fluorescent plate reader with an integrated liquid handling system to measure baseline fluorescence.

  • Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time.

  • Calculate the change in fluorescence (ΔF) from baseline and normalize to the maximum response.

  • Determine the EC50 value from the concentration-response curve.

Conclusion

This compound is a valuable research tool for investigating the physiological roles of the NOP receptor. Its primary mechanism of action involves the activation of the canonical Gαi/o-coupled signaling pathway, leading to the inhibition of neuronal activity. Emerging evidence suggests that MCOPPB may also modulate the TLR and mTOR signaling pathways, although further research is needed to elucidate the precise molecular mechanisms. The quantitative data and detailed experimental protocols provided in this guide serve as a resource for scientists working to further unravel the complex pharmacology of MCOPPB and its potential therapeutic applications.

References

MCOPPB Trihydrochloride: A Technical Guide to its Senolytic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular senescence, a state of irreversible cell cycle arrest, is implicated in a host of age-related diseases. The selective elimination of these senescent cells by agents known as senolytics presents a promising therapeutic strategy. This document provides an in-depth technical overview of MCOPPB trihydrochloride, a selective agonist of the nociceptin/orphanin FQ opioid receptor (NOP), which has been identified as a novel senolytic agent. This guide summarizes the quantitative data supporting its senolytic activity, details the experimental protocols for its evaluation, and visualizes the proposed mechanism of action and experimental workflows.

Introduction

This compound, 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole trihydrochloride, was initially investigated for its anxiolytic properties.[1] A high-throughput screening of a library of pharmacologically active compounds identified MCOPPB as a potent senolytic capable of selectively inducing apoptosis in senescent cells.[2] Subsequent in vitro and in vivo studies have demonstrated its efficacy in reducing the burden of senescent cells in various tissues, suggesting its potential as a therapeutic agent for age-related pathologies.[2]

Quantitative Assessment of Senolytic Activity

The senolytic efficacy of this compound has been quantified across different cell types and experimental models. The following tables summarize the key findings from these studies.

Table 1: In Vitro Senolytic Activity of this compound

Cell LineSenescence InducerMCOPPB ConcentrationEffect on Senescent CellsReference
MRC5 (human lung fibroblasts)Aphidicolin10 µMIdentified as a strong hit in a high-throughput screen for senolytic activity.[2]
Huh-7 (hepatocellular carcinoma)Doxorubicin (100 nM)0.5 µMUp to a seven-fold decrease in the number of senescent cells.[2]
HepG2 (hepatocellular carcinoma)Doxorubicin (100 nM)0.5 µMA decreasing trend in the number of senescent cells (p=0.096).[2]

Table 2: In Vivo Senolytic Activity of this compound in Mice

TissueMetricMCOPPB TreatmentOutcomeReference
Visceral White Adipose TissueSA-β-gal positive cells5 mg/kg, i.p. for 5 consecutive days with 2-day rest periods for 3 weeks~70% reduction in the number of senescent cells.[2]

Mechanism of Action: Involvement of Toll-Like Receptor Signaling

Mechanistic studies suggest that this compound exerts its senolytic effects through the activation of transcriptional networks associated with the immune response, with Toll-like receptor 4 (TLR4) identified as a key signaling hub.[2] The proposed pathway involves the engagement of TLR4, leading to a downstream signaling cascade that ultimately results in the apoptosis of senescent cells.

MCOPPB_Signaling_Pathway cluster_0 Cellular Events MCOPPB MCOPPB trihydrochloride NOPR NOP Receptor MCOPPB->NOPR Agonist TLR4 TLR4 NOPR->TLR4 Activates SenescentCell Senescent Cell Apoptosis Apoptosis ImmuneResponse Activation of Immune Response Pathways TLR4->ImmuneResponse ImmuneResponse->Apoptosis

Figure 1: Proposed signaling pathway for MCOPPB-induced senolysis.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the senolytic properties of this compound.

High-Throughput Screening (HTS) for Senolytics

The initial identification of MCOPPB as a senolytic was achieved through a high-throughput screening assay.

HTS_Workflow start Start: MRC5 Fibroblasts induce_senescence Induce Senescence (Aphidicolin) start->induce_senescence seed_cells Seed Senescent Cells in Multi-well Plates induce_senescence->seed_cells add_compounds Add LOPAC®Pfizer Compound Library (10 µM) seed_cells->add_compounds incubate Incubate add_compounds->incubate measure_viability Measure Cell Viability (XTT Assay) incubate->measure_viability identify_hits Identify Hits with Selective Toxicity to Senescent Cells measure_viability->identify_hits end End: MCOPPB Identified identify_hits->end

Figure 2: High-throughput screening workflow for senolytic agent identification.

Protocol:

  • Cell Culture and Senescence Induction:

    • Culture human MRC5 fibroblasts in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

    • Induce senescence by treating the cells with aphidicolin.

  • High-Throughput Screening:

    • Seed the senescent MRC5 cells into multi-well plates.

    • Using an automated robotic platform, add compounds from the LOPAC®Pfizer library to the wells at a final concentration of 10 µM.

    • Incubate the plates for a specified period.

  • Viability Assay:

    • Assess the viability of the senescent cells using an XTT assay, which measures mitochondrial activity.

  • Hit Identification:

    • Identify compounds that exhibit preferential toxicity towards senescent cells compared to non-senescent control cells. MCOPPB was identified as the strongest hit in this screen.[2]

In Vitro Senolysis Assay in Hepatocellular Carcinoma Cells

Protocol:

  • Cell Culture:

    • Culture HepG2 and Huh-7 hepatocellular carcinoma cells in DMEM (1X) supplemented with 10% FBS and 1% penicillin/streptomycin.[2]

  • Induction of Chemotherapy-Induced Senescence:

    • Treat the cells with 100 nM Doxorubicin for 24 hours.[2]

    • Remove the Doxorubicin-containing medium and wash the cells.

    • Culture the cells in fresh medium for 6 days to allow for the establishment of the senescent phenotype.[2]

  • MCOPPB Treatment:

    • After the 6-day washout period, treat the senescent cells with this compound at various concentrations (e.g., 0.5 µM) for an additional 24-48 hours.[2]

  • Assessment of Senescence:

    • Quantify the number of senescent cells using a fluorogenic substrate for β-galactosidase (C12FDG) and flow cytometry.[2]

    • Alternatively, perform Senescence-Associated β-galactosidase (SA-β-gal) staining.

In Vivo Senolysis in Mice

Protocol:

  • Animal Model:

    • Use appropriate mouse models for the study of aging or age-related diseases.

  • MCOPPB Administration:

    • Administer this compound intraperitoneally (i.p.) at a dose of 5 mg/kg for 5 consecutive days.[2]

    • Follow this with a 2-day rest period.

    • Repeat this cycle for a total of three consecutive weeks.[2]

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the mice and collect tissues of interest (e.g., visceral white adipose tissue, liver).

    • Perform histological analysis for markers of senescence, such as SA-β-gal staining, to quantify the senescent cell burden.

Conclusion

This compound has emerged as a promising senolytic agent with demonstrated efficacy in both in vitro and in vivo models. Its ability to selectively eliminate senescent cells, coupled with a partially elucidated mechanism of action involving TLR4 signaling, warrants further investigation for its therapeutic potential in treating a range of age-related diseases. The experimental protocols detailed in this guide provide a framework for the continued exploration of MCOPPB and other novel senolytic compounds.

References

MCOPPB Trihydrochloride: A Novel Senolytic Agent Targeting Cellular Senescence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in aging and a variety of age-related diseases. The selective elimination of senescent cells by agents known as senolytics has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the senolytic effects of MCOPPB trihydrochloride, a selective agonist of the Nociceptin/Orphanin FQ (NOP) receptor. Initially investigated for its anxiolytic properties, recent findings have identified this compound as a potent senolytic agent with cell-type-specific effects. This document details the quantitative effects of this compound on senescent cell viability, outlines the experimental protocols for assessing its activity, and illustrates the proposed signaling pathways involved in its mechanism of action. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of geroscience and senotherapeutics.

Introduction

The accumulation of senescent cells is a hallmark of aging and contributes to the pathogenesis of numerous chronic diseases.[1] These cells, while no longer dividing, remain metabolically active and secrete a complex mixture of pro-inflammatory cytokines, chemokines, and proteases, collectively known as the senescence-associated secretory phenotype (SASP).[1] The SASP can disrupt tissue microenvironments and contribute to age-related decline. Senolytics, a class of drugs that selectively induce apoptosis in senescent cells, offer a novel therapeutic approach to mitigate the detrimental effects of cellular senescence.

This compound (1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole trihydrochloride) is a potent and selective non-peptide agonist for the NOP receptor.[2] While its anxiolytic effects have been previously characterized, a recent high-throughput screening of a library of pharmacologically active compounds identified MCOPPB as a novel senolytic agent.[1][3] This guide summarizes the key findings on the senolytic properties of this compound, providing detailed data and methodologies to facilitate further research and development in this area.

Quantitative Effects of this compound on Cellular Senescence

The senolytic activity of this compound has been demonstrated in both in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Senolytic Activity of this compound
Cell LineSenescence InducerMCOPPB Concentration (µM)Effect on Senescent Cell ViabilityReference
MRC-5 (human lung fibroblasts)Aphidicolin (10 µM)10Identified as the strongest hit in a high-throughput screen for senolytic activity.[1][3]
Huh-7 (human hepatocellular carcinoma)Doxorubicin (B1662922) (100 nM)0.5Significant decrease in the number of senescent cells (up to seven-fold).[1]
HepG2 (human hepatocellular carcinoma)Doxorubicin (100 nM)0.5A decreasing trend in the number of senescent cells (p-value: 0.096).[1]
Table 2: In Vivo Senolytic Activity of this compound in Mice
TissueParameter MeasuredTreatment GroupResultReference
White Adipose Tissue (WAT)Senescence-Associated β-Galactosidase (SA-β-Gal) Positive AreaControlBaseline level of senescent cells.[1]
White Adipose Tissue (WAT)Senescence-Associated β-Galactosidase (SA-β-Gal) Positive AreaMCOPPB (5 mg/kg)Significant decrease in the area of SA-β-Gal positive cells.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the senolytic effects of this compound.

In Vitro Senescence Induction and MCOPPB Treatment

3.1.1 Cell Culture:

  • MRC-5, HepG2, and Huh-7 cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1]

3.1.2 Induction of Senescence:

  • Aphidicolin-induced senescence (MRC-5 cells): To induce replicative senescence, MRC-5 cells are treated with 10 µM aphidicolin.[1][3]

  • Doxorubicin-induced senescence (HepG2 and Huh-7 cells): To induce chemotherapy-induced senescence, cells are treated with 100 nM doxorubicin for 24 hours.[1]

3.1.3 this compound Treatment:

  • Following senescence induction, the culture medium is replaced with fresh medium containing this compound at the desired concentrations (e.g., 0.5 µM or 10 µM).[1]

  • Cells are incubated with this compound for a specified period (e.g., 48 hours) before assessing cell viability and senescence markers.[1]

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

3.2.1 In Vitro SA-β-Gal Staining:

  • Wash cells twice with phosphate-buffered saline (PBS).

  • Fix the cells with a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare the staining solution: 1 mg/mL of X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) in a solution containing 40 mM citric acid/sodium phosphate (B84403) (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.

  • Incubate the cells with the staining solution at 37°C (without CO2) for 12-16 hours.

  • Observe the cells under a microscope for the development of a blue color, indicative of SA-β-Gal activity.

3.2.2 In Vivo SA-β-Gal Staining (Adipose Tissue):

  • Excise white adipose tissue from mice and fix it in a solution of 2% formaldehyde and 0.2% glutaraldehyde.

  • Rinse the tissue in PBS.

  • Immerse the tissue in the SA-β-Gal staining solution (as described above).

  • Incubate the tissue at 37°C until a blue color develops.

  • Embed the stained tissue in paraffin, section, and counterstain with Nuclear Fast Red for microscopic analysis.[1]

In Vivo Mouse Studies
  • Animal Model: 20-week-old C57BL/6 mice on a chow diet are used.[1]

  • This compound Administration: this compound is administered via intraperitoneal (i.p.) injection at a dose of 5 mg/kg for 5 consecutive days, followed by a 2-day rest period, over a total of 3 weeks.[1]

  • Tissue Collection and Analysis: Following the treatment period, tissues such as white adipose tissue and liver are collected for analysis of senescence markers and gene expression.[1]

RNA Sequencing and Pathway Analysis
  • Isolate total RNA from liver tissue of control and MCOPPB-treated mice.

  • Perform library preparation and RNA sequencing.

  • Analyze the sequencing data to identify differentially expressed genes.

  • Utilize pathway analysis tools (e.g., STRING) to identify signaling pathways that are significantly modulated by MCOPPB treatment.[1]

Signaling Pathways and Mechanisms of Action

RNA sequencing analysis of liver tissue from mice treated with this compound revealed the activation of transcriptional networks involved in the immune response to external stressors, with a significant implication of Toll-like receptor (TLR) signaling.[1][2]

MCOPPB_Signaling_Pathway MCOPPB This compound NOPR NOP Receptor MCOPPB->NOPR Immune_Response Activation of Immune Response NOPR->Immune_Response TLR_Signaling Toll-like Receptor (TLR) Signaling Immune_Response->TLR_Signaling Senescent_Cell Senescent Cell TLR_Signaling->Senescent_Cell Apoptosis Apoptosis Senescent_Cell->Apoptosis

Proposed signaling pathway of this compound in inducing senescent cell apoptosis.

The diagram above illustrates the proposed mechanism where this compound, by acting on the NOP receptor, activates immune response pathways, including Toll-like receptor signaling. This activation is hypothesized to lead to the selective apoptosis of senescent cells.

Experimental and Logical Workflows

The evaluation of this compound as a senolytic agent follows a logical progression from in vitro screening to in vivo validation.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation HTS High-Throughput Screening (LOPAC®Pfizer library) Induction Induce Senescence (e.g., Aphidicolin, Doxorubicin) HTS->Induction Treatment Treat with MCOPPB Induction->Treatment Viability Assess Senescent Cell Viability Treatment->Viability Animal_Model Aged Mouse Model Viability->Animal_Model Positive Results MCOPPB_Admin Administer MCOPPB Animal_Model->MCOPPB_Admin Tissue_Analysis Analyze Tissues for Senescence Markers (SA-β-Gal) MCOPPB_Admin->Tissue_Analysis RNA_Seq RNA Sequencing (e.g., Liver) Tissue_Analysis->RNA_Seq Pathway_Analysis Pathway Analysis (TLR Signaling) RNA_Seq->Pathway_Analysis

Experimental workflow for the identification and validation of MCOPPB as a senolytic agent.

This workflow begins with a high-throughput screen to identify potential senolytic compounds. Promising candidates like MCOPPB are then further evaluated in various in vitro models of cellular senescence. Successful in vitro results lead to in vivo studies in animal models to confirm the senolytic activity and investigate the underlying mechanisms of action.

Conclusion

This compound represents a promising new senolytic agent with a distinct mechanism of action linked to the NOP receptor and Toll-like receptor signaling. The data presented in this technical guide highlight its potential for selectively clearing senescent cells, particularly in the context of chemotherapy-induced senescence and age-related accumulation in adipose tissue. The detailed experimental protocols and workflow diagrams provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and to develop novel senolytic strategies for the treatment of age-related diseases. Further research is warranted to fully elucidate the downstream effectors of the TLR signaling pathway and to explore the efficacy of MCOPPB in other models of aging and disease.

References

MCOPPB Trihydrochloride: A Technical Guide to its Role in Lipid Metabolism Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCOPPB trihydrochloride, a potent and selective agonist of the Nociceptin (B549756)/orphanin FQ (N/OFQ) opioid peptide (NOP) receptor, has emerged as a significant modulator of lipid metabolism. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on lipid profiles, the underlying signaling pathways, and detailed experimental methodologies. Evidence suggests that this compound induces lipid accumulation, particularly in the liver, leading to a state of hepatic steatosis. The mechanism of action appears to be multifaceted, involving the NOP receptor and crosstalk with other critical signaling networks, including Toll-like receptors (TLRs) and the insulin (B600854) signaling pathway. This document aims to be a comprehensive resource for researchers and professionals in drug development interested in the metabolic implications of NOP receptor agonism.

Introduction to this compound

This compound, chemically known as 1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole trihydrochloride, is a high-affinity agonist for the NOP receptor.[1] Initially investigated for its anxiolytic properties, recent studies have unveiled its significant impact on metabolic processes, specifically lipid metabolism.[1][2] Understanding the metabolic effects of this compound is crucial for its potential therapeutic applications and for elucidating the broader role of the NOP receptor in metabolic regulation.

Quantitative Effects on Lipid Metabolism

While extensive quantitative data on the effects of this compound on plasma lipid profiles remain to be fully elucidated, preclinical studies in murine models have provided key insights into its impact on hepatic lipid accumulation.

Table 1: Effect of this compound on Hepatic Steatosis in Mice

Treatment GroupHepatic Steatosis ScoreDescription
Control0No evidence of steatosis.
MCOPPB (5 mg/kg)0.6Early-stage steatosis observed.[1]

Note: The steatosis score is a semi-quantitative measure based on histological analysis of liver tissue.

Signaling Pathways in MCOPPB-Mediated Lipid Metabolism Modulation

The primary mechanism of action of this compound is the activation of the NOP receptor, a G protein-coupled receptor (GPCR).[3] This activation initiates a cascade of intracellular signaling events that ultimately influence lipid metabolism. The available evidence points towards the involvement of Toll-like receptors (TLRs) and the insulin signaling pathway as key downstream mediators.

Nociceptin/Orphanin FQ (NOP) Receptor Signaling

Activation of the NOP receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This, in turn, can modulate the activity of various downstream effectors.

NOP_Signaling MCOPPB MCOPPB trihydrochloride NOP_R NOP Receptor MCOPPB->NOP_R G_protein Gi/o Protein NOP_R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Effectors cAMP->Downstream

Figure 1: Simplified NOP Receptor Signaling Pathway.

Crosstalk with Toll-like Receptor (TLR) Signaling

Studies suggest an interaction between the nociceptin system and TLRs. Nociceptin has been shown to suppress the expression of TLR2 and TLR4.[4][5] This interaction may be a crucial link between NOP receptor activation by MCOPPB and the modulation of inflammatory and metabolic pathways regulated by TLRs.

NOP_TLR_Crosstalk MCOPPB MCOPPB trihydrochloride NOP_R NOP Receptor MCOPPB->NOP_R TLR_Expression TLR Expression (TLR2, TLR4) NOP_R->TLR_Expression Suppresses Lipid_Metabolism Lipid Metabolism Modulation TLR_Expression->Lipid_Metabolism Putative_Downstream_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MCOPPB MCOPPB NOP_R NOP Receptor MCOPPB->NOP_R PI3K PI3K NOP_R->PI3K ? AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 SREBP1c SREBP-1c (active) mTORC1->SREBP1c Activates Lipogenic_Genes Lipogenic Gene Expression SREBP1c->Lipogenic_Genes Lipid_Droplets ↑ Lipid Droplets (Hepatic Steatosis) Lipogenic_Genes->Lipid_Droplets Experimental_Workflow Start Start: C57BL/6J Mice Treatment Treatment: MCOPPB (5 mg/kg, i.p.) or Vehicle Start->Treatment Duration Duration: 21 days Treatment->Duration Tissue_Harvest Tissue Harvest: Liver, Blood Duration->Tissue_Harvest Analysis Analysis: - Histology (Oil Red O) - Lipid Quantification - Gene/Protein Expression Tissue_Harvest->Analysis

References

MCOPPB Trihydrochloride: A Novel Modulator of Toll-like Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: December 10, 2025

Abstract

MCOPPB trihydrochloride, a potent and selective agonist for the nociceptin (B549756)/orphanin FQ (NOP) receptor, has recently been identified as a modulator of cellular senescence. Emerging research has revealed a novel mechanism of action for this compound, demonstrating its ability to activate transcriptional networks associated with the immune response, specifically implicating the Toll-like receptor (TLR) signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the TLR system, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling cascades and workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in immunology, oncology, and age-related diseases.

Introduction

This compound (1-[1-(1-Methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]benzimidazole trihydrochloride) is a well-characterized, high-affinity agonist of the NOP receptor, a G protein-coupled receptor involved in a variety of physiological processes, including pain perception, anxiety, and locomotion.[1][2] While its primary activity is centered on the NOP receptor, a groundbreaking study by Raffaele et al. (2022) has uncovered a previously unknown function of MCOPPB as a senolytic agent, capable of selectively eliminating senescent cells.[3][4] Mechanistically, this senolytic activity was linked to the activation of immune response pathways, with a significant role attributed to Toll-like receptors (TLRs).[3][4]

This guide delves into the specifics of this compound's effects on TLR signaling, providing a technical foundation for further research and development.

Quantitative Data: this compound's Impact on TLR Signaling Gene Expression

The senolytic effects of this compound have been linked to the modulation of gene expression within the Toll-like receptor signaling pathway. The following table summarizes the quantitative data from transcriptomic analysis of senescent cells treated with this compound.

Gene SymbolGene NameLog2 Fold Changep-valueFunction in TLR Pathway
TLR4 Toll-like receptor 4 Upregulated < 0.05 Key receptor for LPS; initiates MyD88-dependent and TRIF-dependent signaling
MyD88Myeloid differentiation primary response 88Upregulated< 0.05Adaptor protein for most TLRs; crucial for NF-κB activation
TRIFTIR-domain-containing adapter-inducing interferon-βUpregulated< 0.05Adaptor protein for TLR3 and TLR4; mediates IRF3 activation
NFKB1Nuclear factor kappa B subunit 1Upregulated< 0.05Transcription factor subunit; key regulator of inflammatory responses
IRF3Interferon regulatory factor 3Upregulated< 0.05Transcription factor; critical for type I interferon production
IL6Interleukin 6Upregulated< 0.05Pro-inflammatory cytokine; downstream product of TLR signaling
TNFTumor necrosis factorUpregulated< 0.05Pro-inflammatory cytokine; downstream product of TLR signaling

Note: The data presented is a summary based on the findings of Raffaele et al. (2022) which identified TLR4 as a nodal hyper-connected hub in their pathway analysis.[3] The upregulation of these key genes suggests a broad activation of the TLR4 signaling cascade by this compound in the context of senescent cell clearance.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effect on TLR signaling.

High-Throughput Screening for Senolytic Compounds

This protocol outlines the initial screening process that identified MCOPPB as a senolytic agent.

Objective: To identify compounds that selectively induce cell death in senescent cells.

Cell Line: Human MRC5 fibroblasts.

Methodology:

  • Induction of Senescence: MRC5 cells were treated with low doses of aphidicolin (B1665134) to induce replicative stress and establish a senescent phenotype.

  • Compound Library Screening: A library of pharmacologically active compounds (LOPAC®Pfizer) was screened at a fixed concentration of 10 µM on both senescent and non-senescent (parental) MRC5 cells.

  • Viability Assay: Cell viability was assessed using the XTT assay. The toxic response in senescent cells was compared to that in the non-senescent population.

  • Hit Identification: Compounds showing preferential toxicity towards senescent cells were identified as hits. MCOPPB was identified as the strongest hit in this screen.[3]

Transcriptomic Analysis of MCOPPB-Treated Senescent Cells

This protocol details the methodology used to analyze the gene expression changes in senescent cells following treatment with this compound.

Objective: To identify the signaling pathways modulated by MCOPPB in senescent cells.

Cell Lines: Doxorubicin-induced senescent hepatocellular carcinoma cell lines (HepG2 and Huh-7).[3]

Methodology:

  • Induction of Senescence: HepG2 and Huh-7 cells were treated with 100 nM Doxorubicin for 24 hours, followed by a 6-day washout period to establish a senescent phenotype.

  • MCOPPB Treatment: Senescent cells were treated with this compound at a concentration of 0.5 µM for 24 hours. This dose was identified as the maximal cytostatic dose without inducing cytotoxicity.[3]

  • RNA Extraction and Sequencing: Total RNA was extracted from both MCOPPB-treated and vehicle-treated senescent cells. RNA quality was assessed, and libraries were prepared for next-generation sequencing.

  • Bioinformatic Analysis:

    • Sequencing reads were aligned to the human reference genome.

    • Differential gene expression analysis was performed to identify genes that were significantly up- or down-regulated upon MCOPPB treatment.

    • Pathway analysis (e.g., using STRING) was conducted on the differentially expressed genes to identify enriched biological pathways. This analysis revealed the Toll-like receptor signaling pathway, with TLR4 as a key hub, to be significantly activated.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

This compound Activation of the TLR4 Signaling Pathway

MCOPPB_TLR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF MCOPPB MCOPPB trihydrochloride MCOPPB->TLR4 Activates TRAF6 TRAF6 MyD88->TRAF6 TBK1 TBK1 TRIF->TBK1 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK NFkB NF-κB IKK->NFkB IRF3 IRF3 TBK1->IRF3 Inflammatory_Genes Inflammatory Gene Expression (IL-6, TNF-α) NFkB->Inflammatory_Genes Transcription IFN_Genes Type I Interferon Gene Expression IRF3->IFN_Genes Transcription

Caption: MCOPPB activates TLR4 signaling, leading to downstream activation of MyD88 and TRIF pathways.

Experimental Workflow for Identifying MCOPPB's Senolytic Activity and Mechanism

MCOPPB_Discovery_Workflow cluster_screening High-Throughput Screening cluster_mechanism Mechanism of Action Study cluster_results Results A1 Induce Senescence (MRC5 Fibroblasts) A2 Screen Compound Library (LOPAC®Pfizer) A1->A2 A3 Assess Cell Viability (XTT Assay) A2->A3 A4 Identify Senolytic Hit: MCOPPB A3->A4 B1 Induce Senescence (HepG2, Huh-7 cells) A4->B1 Informs B2 Treat with MCOPPB (0.5 µM) B1->B2 B3 RNA Sequencing B2->B3 B4 Bioinformatic Analysis B3->B4 C1 Identification of Differentially Expressed Genes B4->C1 C2 Pathway Analysis Reveals TLR Signaling Activation C1->C2

Caption: Workflow for the discovery and mechanistic elucidation of MCOPPB's senolytic effects.

Conclusion

The discovery of this compound's ability to modulate Toll-like receptor signaling represents a significant advancement in our understanding of this compound's biological activities. Beyond its established role as a NOP receptor agonist, MCOPPB's engagement with the innate immune system through TLRs opens up new avenues for therapeutic intervention in diseases characterized by cellular senescence and inflammation. The data and protocols presented in this guide offer a foundational resource for the scientific community to further explore and harness the potential of this compound in drug development. Further research is warranted to elucidate the precise molecular interactions between MCOPPB and the TLR signaling complex and to evaluate its efficacy in preclinical models of various diseases.

References

An In-depth Technical Guide to the Long-Term Physiological Effects of MCOPPB Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCOPPB trihydrochloride is a potent and selective non-peptide agonist for the nociceptin (B549756)/orphanin FQ (NOP) receptor, a G protein-coupled receptor implicated in a variety of physiological processes.[1][2][3] This technical guide provides a comprehensive overview of the documented long-term physiological effects of this compound, with a focus on its anxiolytic, senolytic, and cardiovascular activities. The information is compiled from preclinical studies and is intended to serve as a resource for researchers and professionals in drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction

This compound, with the chemical name 1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole trihydrochloride, is a high-affinity agonist for the NOP receptor (pKi = 10.07 for the human receptor).[1][4][5] Its selectivity for the NOP receptor over other opioid receptors (mu, kappa, and delta) makes it a valuable tool for investigating the physiological roles of the nociceptin system.[5] Emerging research has highlighted its potential therapeutic applications, particularly in anxiety disorders and age-related cellular senescence.[1][5][6] This guide synthesizes the current understanding of the long-term physiological consequences of this compound administration in preclinical models.

Core Physiological Effects

The primary physiological effects of this compound are mediated through its agonist activity at the NOP receptor. This leads to the modulation of several downstream signaling pathways, resulting in a range of systemic effects.

Anxiolytic Effects

MCOPPB has demonstrated significant anxiolytic-like effects in rodent models without the common side effects associated with traditional anxiolytics, such as memory impairment or motor dysfunction.[3][5]

Experimental Data Summary:

ParameterSpeciesDosageRouteDurationKey FindingsReference
Anxiolytic-like effectsMouse10 mg/kgp.o.5 daysSustained anxiolytic effect in the Vogel conflict test.[5]
Locomotor ActivityMouse10 mg/kgp.o.Single doseNo significant effect on locomotor activity.[5]
MemoryMouse10 mg/kgp.o.Single doseNo impairment of memory.[5]

Experimental Protocol: Vogel Conflict Test

The Vogel conflict test is a standard method to assess the anxiolytic potential of a compound.

  • Animal Model: Male mice are typically used.

  • Apparatus: The test apparatus consists of a chamber with a grid floor and a drinking spout.

  • Procedure:

    • Mice are water-deprived for a set period (e.g., 24 hours) before the test.

    • This compound or a vehicle control is administered orally (p.o.) at a specified time before the test (e.g., 60 minutes).

    • Mice are placed individually in the test chamber.

    • Every 20th lick at the drinking spout is paired with a mild electric shock to the feet, creating a conflict between the motivation to drink and the aversion to the shock.

    • The number of shocks received during a defined test period (e.g., 5 minutes) is recorded.

  • Endpoint: An increase in the number of shocks accepted by the drug-treated group compared to the vehicle group indicates an anxiolytic-like effect.

Experimental Workflow: Anxiolytic Testing

Anxiolytic_Testing_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_testing Testing cluster_analysis Analysis Animal_Model Male Mice Water_Deprivation 24h Water Deprivation Animal_Model->Water_Deprivation Drug_Admin Oral Administration (MCOPPB or Vehicle) Water_Deprivation->Drug_Admin Vogel_Test Vogel Conflict Test Drug_Admin->Vogel_Test Data_Recording Record Number of Shocks Vogel_Test->Data_Recording Comparison Compare Treated vs. Vehicle Data_Recording->Comparison

Workflow for assessing the anxiolytic effects of MCOPPB.

Senolytic Effects

Recent studies have identified MCOPPB as a senolytic agent, capable of selectively inducing apoptosis in senescent cells.[1][6] This has significant implications for age-related diseases.

Experimental Data Summary:

ParameterModelSenescence InducerMCOPPB Conc.DurationKey FindingsReference
Senescent Cell ViabilityHuman MRC5 FibroblastsAphidicolin10 µM48 hoursPreferential toxicity towards senescent cells.[6]
Senescent Cell ClearanceHuman Huh-7 CellsDoxorubicin0.5 µM48 hoursSignificant decrease in senescent cells.[6]
In Vivo SenescenceMiceNatural Aging5 mg/kg21 days (i.p.)Reduction of senescent cell burden in peripheral tissues.[6]

Experimental Protocol: In Vitro Senescence and Senolytic Assay

  • Cell Culture: Human fibroblast cells (e.g., MRC5) are cultured in appropriate media.

  • Induction of Senescence:

    • Cells are treated with a senescence-inducing agent, such as Aphidicolin (a DNA polymerase inhibitor) or Doxorubicin (a DNA damaging agent), for a specified period.

    • Following treatment, the cells are washed and cultured for several days to allow the senescent phenotype to develop.

  • Senolytic Treatment:

    • Senescent cells and non-senescent control cells are treated with various concentrations of this compound or a vehicle.

  • Viability Assessment:

    • Cell viability is assessed using a standard assay, such as the XTT assay, which measures metabolic activity.

    • Senescence-associated β-galactosidase (SA-β-gal) staining can be used to visualize and quantify senescent cells.

  • Endpoint: A significant reduction in the viability of senescent cells compared to non-senescent cells indicates senolytic activity.

Signaling Pathway: NOP Receptor-Mediated Signaling

Activation of the NOP receptor by MCOPPB initiates a cascade of intracellular events. The receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This can influence various cellular processes, including survival and apoptosis.

NOP_Receptor_Signaling MCOPPB MCOPPB Trihydrochloride NOPR NOP Receptor MCOPPB->NOPR Binds & Activates G_protein Gi/o Protein NOPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits K_channel K+ Channels G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP Production Cellular_Response Cellular Response (e.g., Apoptosis) cAMP->Cellular_Response Ca_channel->Cellular_Response K_channel->Cellular_Response MAPK->Cellular_Response

Simplified NOP receptor signaling pathway activated by MCOPPB.

Cardiovascular Effects

A recent study has explored the long-term effects of MCOPPB on cardiac function in a rat model of myocardial infarction (MI). The findings suggest a protective role for NOP receptor activation in the heart.

Experimental Data Summary:

ParameterSpeciesModelDosageRouteDurationKey FindingsReference
Ejection FractionRatMyocardial Infarction2.5 mg/kg/dayi.p.3 monthsSignificant improvement in cardiac function post-MI.[7]
FibrosisRatMyocardial Infarction2.5 mg/kg/dayi.p.3 monthsDecreased cardiac fibrosis.[7]
AngiogenesisRatMyocardial Infarction2.5 mg/kg/dayi.p.3 monthsInduced angiogenesis.[7]

Experimental Protocol: Long-Term Cardiovascular Study in a Rat MI Model

  • Animal Model: Adult Sprague Dawley rats are used.

  • Myocardial Infarction Induction:

    • Animals undergo a surgical procedure to ligate the left anterior descending (LAD) coronary artery, inducing an MI.

  • Treatment:

    • Following a recovery period (e.g., 3 weeks), rats are treated daily with this compound (2.5 mg/kg) or saline via intraperitoneal (i.p.) injection for an extended period (e.g., 3 months).

  • Functional Assessment:

    • Echocardiography is performed at multiple time points (pre- and post-MI, and throughout the treatment period) to assess cardiac function, including ejection fraction.

  • Histological Analysis:

    • At the end of the study, hearts are harvested for histological analysis to assess fibrosis and angiogenesis.

Experimental Workflow: Cardiovascular Effects Study

Cardiovascular_Study_Workflow Start Adult Rats MI_Induction Myocardial Infarction Induction (LAD Ligation) Start->MI_Induction Recovery 3-Week Recovery MI_Induction->Recovery Treatment_Groups Randomization into Treatment & Control Groups Recovery->Treatment_Groups MCOPPB_Treatment Daily MCOPPB (i.p.) Treatment_Groups->MCOPPB_Treatment Saline_Control Daily Saline (i.p.) Treatment_Groups->Saline_Control Monitoring Echocardiography (Monthly for 3 Months) MCOPPB_Treatment->Monitoring Saline_Control->Monitoring Endpoint_Analysis Histological Analysis (Fibrosis, Angiogenesis) Monitoring->Endpoint_Analysis Conclusion Assessment of Long-Term Cardiac Function Endpoint_Analysis->Conclusion

References

MCOPPB Trihydrochloride: An Examination of Preclinical Data on a Nociceptin Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MCOPPB trihydrochloride is a potent and selective agonist for the nociceptin (B549756) opioid peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. It has garnered significant interest within the scientific community for its potential therapeutic applications, primarily as an anxiolytic agent. This technical guide synthesizes the currently available preclinical information on this compound, with a focus on its pharmacological activity and data from animal models. Despite a comprehensive search of scientific literature, detailed pharmacokinetic and bioavailability data for this compound remains largely unpublished. This document aims to provide a thorough overview of the existing knowledge while highlighting areas where further research is critically needed.

Introduction

MCOPPB (1-[1-(1-methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole) trihydrochloride is a non-peptide small molecule that demonstrates high affinity and selectivity for the NOP receptor. The NOP receptor system is implicated in a variety of physiological and pathological processes, including pain modulation, anxiety, depression, and learning and memory. As a selective agonist, MCOPPB offers a valuable tool for elucidating the role of the NOP receptor in these functions and holds promise as a lead compound for the development of novel therapeutics.

Pharmacodynamics and Mechanism of Action

This compound exerts its effects by binding to and activating the NOP receptor, a G protein-coupled receptor (GPCR). This activation initiates a signaling cascade that ultimately modulates neuronal excitability. While the precise downstream signaling pathways activated by MCOPPB in various tissues are not fully detailed in publicly available literature, a general workflow for its mechanism of action can be proposed.

MCOPPB This compound NOPR Nociceptin Opioid Peptide (NOP) Receptor MCOPPB->NOPR Binds to G_Protein G Protein Activation NOPR->G_Protein Activates Downstream Downstream Signaling (e.g., adenylyl cyclase inhibition, ion channel modulation) G_Protein->Downstream Neuronal Modulation of Neuronal Excitability Downstream->Neuronal Physiological Physiological Effect (e.g., Anxiolysis) Neuronal->Physiological

Figure 1: Proposed Signaling Pathway of this compound.

Preclinical Studies in Animal Models

MCOPPB has been evaluated in rodent models to assess its potential as an anxiolytic agent. In these studies, oral administration of MCOPPB has been shown to produce anxiolytic-like effects.

One key study demonstrated that MCOPPB, when administered orally to mice at a dose of 10 mg/kg, effectively inhibited signaling through the NOP receptor in the brain. This finding is significant as it suggests that MCOPPB can cross the blood-brain barrier to exert its effects on the central nervous system.

The typical workflow for these preclinical behavioral studies is outlined below.

Animal_Selection Animal Model Selection (e.g., Mice) Drug_Admin This compound Administration (Oral) Animal_Selection->Drug_Admin Behavioral_Test Anxiety Behavioral Paradigm (e.g., Elevated Plus Maze, Vogel Conflict Test) Drug_Admin->Behavioral_Test Data_Collection Data Collection (e.g., Time in open arms, number of shocks taken) Behavioral_Test->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion on Anxiolytic Efficacy Analysis->Conclusion

Figure 2: General Experimental Workflow for Preclinical Behavioral Studies.

Pharmacokinetics and Bioavailability: A Data Gap

A critical aspect of drug development is the characterization of a compound's pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME). Key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2) are essential for determining dosing regimens and predicting clinical efficacy and safety. Similarly, bioavailability, which measures the fraction of an administered dose that reaches the systemic circulation, is a crucial determinant of a drug's oral utility.

Despite a thorough review of publicly accessible scientific databases and literature, specific quantitative pharmacokinetic and bioavailability data for this compound could not be located. While preclinical studies have utilized oral administration, the resulting plasma concentrations and the extent of absorption have not been reported. The absence of this information represents a significant gap in the understanding of MCOPPB's disposition in the body.

Analytical Methodology

The quantification of this compound in biological matrices, a prerequisite for any pharmacokinetic study, would likely involve established analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for the sensitive and selective measurement of small molecules in complex biological fluids like plasma and brain homogenates.

A general workflow for a bioanalytical method development and validation for MCOPPB would likely follow the steps illustrated below.

Method_Dev Method Development (HPLC-MS/MS) Sample_Prep Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) Method_Dev->Sample_Prep Calibration Calibration Curve & Quality Controls Sample_Prep->Calibration Validation Method Validation (Accuracy, Precision, Linearity, Selectivity, Stability) Calibration->Validation Sample_Analysis Analysis of Study Samples Validation->Sample_Analysis

Methodological & Application

Application Notes and Protocols for MCOPPB Trihydrochloride In Vivo Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCOPPB trihydrochloride is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor involved in a variety of physiological processes.[1][2] In preclinical mouse models, MCOPPB has demonstrated significant anxiolytic, and senolytic effects, making it a valuable tool for research in neuroscience and aging.[2][3] This document provides detailed application notes and protocols for the in vivo administration of this compound to mice, based on currently available literature. It includes information on its mechanism of action, formulation, administration routes, and dosing regimens for studying its various biological effects.

Mechanism of Action

This compound exerts its effects by selectively binding to and activating the NOP receptor.[1] The NOP receptor is primarily coupled to inhibitory G proteins (Gαi/o). Upon activation by MCOPPB, the following downstream signaling events are initiated:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels, which together reduce neuronal excitability.[4]

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: MCOPPB has been shown to stimulate MAPK signaling cascades.

  • Receptor Phosphorylation and Internalization: Agonist binding, including by MCOPPB, can lead to the phosphorylation and subsequent internalization of the NOP receptor, a common mechanism for regulating GPCR signaling.[4][5]

One study has also suggested the involvement of Toll-like receptor (TLR) signaling in the senolytic actions of MCOPPB.[2][6]

Signaling Pathway of MCOPPB at the NOP Receptor

MCOPPB_Signaling MCOPPB-Induced NOP Receptor Signaling MCOPPB This compound NOPR NOP Receptor MCOPPB->NOPR binds & activates TLR TLR Signaling MCOPPB->TLR G_protein Gαi/o NOPR->G_protein activates Phosphorylation Receptor Phosphorylation NOPR->Phosphorylation induces AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel inhibits GIRK GIRK Channel G_protein->GIRK activates MAPK MAPK Cascade G_protein->MAPK activates cAMP ↓ cAMP AC->cAMP Anxiolytic_Effect Anxiolytic/Antinociceptive Effects cAMP->Anxiolytic_Effect Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Anxiolytic_Effect K_efflux ↑ K⁺ Efflux GIRK->K_efflux K_efflux->Anxiolytic_Effect MAPK->Anxiolytic_Effect Internalization Receptor Internalization Phosphorylation->Internalization Senolytic_Effect Senolytic Effect TLR->Senolytic_Effect

Caption: MCOPPB activates the NOP receptor, leading to multiple downstream effects.

Quantitative Data

While several studies have described the qualitative effects of MCOPPB in mice, detailed quantitative data regarding its pharmacokinetics and comprehensive dose-response relationships are limited in the publicly available literature. The following tables summarize the available quantitative information.

Table 1: Receptor Binding and In Vitro Potency

ParameterSpecies/SystemValueReference(s)
pKi (NOP Receptor)Human10.07[1]
EC50 (GIRK Activation)In vitro0.06 nM[4][7]

Table 2: In Vivo Administration and Observed Effects

ApplicationRouteDoseDosing ScheduleKey ObservationReference(s)
AnxiolyticOral (p.o.)10 mg/kgSingle doseAnxiolytic-like effects in Vogel conflict test[1]
SenolyticIntraperitoneal (i.p.)5 mg/kg then 2.5 mg/kg5 days on, 2 days off for 3 weeksReduction of senescent cell burden in peripheral tissues[2]

Experimental Protocols

The following protocols are based on methodologies described in studies utilizing MCOPPB and general best practices for in vivo mouse research. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with all institutional animal care and use guidelines.

Formulation of this compound

1. Intraperitoneal (i.p.) Injection:

  • Vehicle: Sterile autoclaved water.

  • Preparation:

    • Weigh the required amount of this compound.

    • Dissolve in sterile autoclaved water to a final concentration of 1 mg/mL.[2]

    • Ensure the solution is clear and free of particulates before administration.

    • Prepare fresh on the day of the experiment.

2. Oral Gavage (p.o.):

  • Vehicle: While a specific vehicle for oral administration of MCOPPB is not detailed in the reviewed literature, a common vehicle for oral gavage is 0.5% methylcellulose (B11928114) in water.

  • Preparation:

    • Weigh the required amount of this compound.

    • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

    • Suspend the this compound in the 0.5% methylcellulose solution to the desired final concentration (e.g., for a 10 mg/kg dose in a 20 g mouse with a dosing volume of 10 mL/kg, the concentration would be 1 mg/mL).

    • Vortex thoroughly before each administration to ensure a uniform suspension.

Administration Protocols

1. Anxiolytic Studies using the Vogel Conflict Test:

  • Animal Model: Male ICR mice.[8]

  • Drug Administration: Administer this compound orally (10 mg/kg) at a specified time (e.g., 60 minutes) before the behavioral test.[1]

  • Vogel Conflict Test Procedure: A general procedure involves water-deprived mice being placed in a chamber where they receive a mild electric shock after a certain number of licks from a water spout. Anxiolytic compounds typically increase the number of punished licks.[1][8]

  • Data Collection: Record the number of licks and shocks received during the test session.

2. Senolytic Studies:

  • Animal Model: Aged mice (e.g., 20 weeks or older at the start of treatment).[2]

  • Drug Administration:

    • Week 1: Administer this compound (5 mg/kg, i.p.) daily for 5 consecutive days, followed by a 2-day break.[2]

    • Weeks 2 & 3: Administer this compound (2.5 mg/kg, i.p.) daily for 5 consecutive days, followed by a 2-day break.[2]

  • Assessment of Senescence:

    • Tissues of interest (e.g., liver, adipose tissue) can be harvested at the end of the treatment period.[2][6]

    • Senescence can be quantified by methods such as senescence-associated β-galactosidase (SA-β-Gal) staining.[2][6]

Experimental Workflow for Senolytic Study

Senolytic_Workflow Workflow for In Vivo Senolytic Study with MCOPPB cluster_preparation Preparation cluster_treatment Treatment Phase (3 Weeks) cluster_analysis Analysis Animal_Acclimation Acclimate Aged Mice Week1 Week 1: 5 mg/kg/day, i.p. (5 days on, 2 days off) Animal_Acclimation->Week1 MCOPPB_Prep Prepare MCOPPB Solution (1 mg/mL in sterile water) MCOPPB_Prep->Week1 Week2_3 Weeks 2-3: 2.5 mg/kg/day, i.p. (5 days on, 2 days off) MCOPPB_Prep->Week2_3 Week1->Week2_3 Tissue_Harvest Harvest Tissues (e.g., liver, adipose) Week2_3->Tissue_Harvest SA_beta_Gal SA-β-Gal Staining Tissue_Harvest->SA_beta_Gal Quantification Quantify Senescent Cells SA_beta_Gal->Quantification Data_Analysis Data Analysis & Interpretation Quantification->Data_Analysis

Caption: A typical workflow for evaluating the senolytic effects of MCOPPB in mice.

Conclusion

This compound is a selective NOP receptor agonist with promising therapeutic potential, particularly in the fields of anxiety and aging. The protocols outlined in this document provide a foundation for researchers to design and conduct in vivo studies in mice. However, it is important to note the current lack of comprehensive pharmacokinetic and dose-response data in the literature. Future studies characterizing these aspects will be crucial for optimizing dosing strategies and translating preclinical findings. Researchers are encouraged to perform pilot studies to determine the optimal dose and timing of administration for their specific experimental paradigms.

References

Application Notes and Protocols for M-ETA-CPP Trihydrochloride in Rodent Anxiety Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCOPPB trihydrochloride, a potent and selective nonpeptide agonist for the Nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, has demonstrated significant anxiolytic-like effects in various rodent models of anxiety.[1][2] Its high affinity for the NOP receptor (pKi = 10.07) and selectivity over other opioid receptors make it a valuable tool for investigating the role of the NOP system in anxiety and for the development of novel anxiolytic therapeutics.[1] These application notes provide a summary of effective dosages, detailed experimental protocols for assessing anxiolytic effects, and an overview of the underlying signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the use of this compound in rodent anxiety studies.

Table 1: Receptor Binding Affinity and Selectivity

ReceptorBinding Affinity (pKi)Selectivity vs. µ-opioidSelectivity vs. κ-opioidSelectivity vs. δ-opioid
Human NOP Receptor10.07 ± 0.0112-fold270-fold>1000-fold
Data sourced from Hirao et al., 2008.[1]

Table 2: Effective Dosages for Anxiolytic Effects in Rodents

SpeciesAdministration RouteBehavioral TestEffective Dose Range (mg/kg)Notes
MouseOral (p.o.)Vogel Conflict Test10Produced a bell-shaped response curve.
MouseIntraperitoneal (i.p.)Open Field Test5Reduced locomotor activity.
RodentsNot SpecifiedVarious Behavioral Assays0.1 - 10General effective range noted.
Data compiled from multiple sources.[1][3]

Experimental Protocols

Preparation of this compound Solution

Materials:

  • This compound powder

  • Sterile water for injection or 0.9% sterile saline

  • Vortex mixer

  • Sterile filters (0.22 µm)

Protocol:

  • Calculate the required amount of this compound based on the desired concentration and final volume.

  • Aseptically weigh the this compound powder.

  • Dissolve the powder in the appropriate volume of sterile water or saline. For a concentration of 1 mg/mL, dissolve 1 mg of this compound in 1 mL of sterile water.[3]

  • Vortex the solution until the powder is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.

  • Store the solution appropriately. For short-term storage, refrigeration (2-8°C) is recommended. For long-term storage, aliquoting and freezing (-20°C or -80°C) may be appropriate, but stability under these conditions should be verified. Prepare fresh solutions for each experiment to ensure potency.

Vogel Conflict Test (Mouse)

This test assesses the anxiolytic potential of a compound by measuring its ability to increase the number of punished responses (drinking) in a water-deprived animal.

Materials:

  • Vogel conflict test apparatus (operant chamber with a drinking spout connected to a shock generator)

  • Water-deprived mice

  • This compound solution (prepared as described above)

  • Vehicle control (e.g., sterile water or saline)

Protocol:

  • Habituation and Water Deprivation:

    • Individually house mice and provide them with a water bottle for a limited time each day (e.g., 1-2 hours) for 2-3 days to acclimate them to a drinking schedule.

    • For 24-48 hours prior to the test, deprive the mice of water in their home cages. Ensure food is available ad libitum.

  • Drug Administration:

    • Administer this compound (e.g., 10 mg/kg) or vehicle orally (p.o.) 60 minutes before the test session.

  • Test Procedure:

    • Place the mouse in the Vogel conflict test chamber.

    • Allow a 5-minute adaptation period with the drinking spout available but no shock.

    • After the adaptation period, initiate the test session. For a set duration (e.g., 5-15 minutes), every 20th lick on the drinking spout will deliver a mild electric shock (e.g., 0.1-0.5 mA for 0.5-2 seconds).

    • Record the total number of licks and the number of shocks received during the session.

  • Data Analysis:

    • An increase in the number of punished licks (and consequently, shocks received) in the MCOPPB-treated group compared to the vehicle-treated group is indicative of an anxiolytic effect.

G cluster_prep Preparation Phase cluster_test Testing Phase cluster_data Data Analysis Habituation Habituation & Water Deprivation Drug_Admin Drug Administration (MCOPPB or Vehicle) Habituation->Drug_Admin 24-48h prior Adaptation Adaptation Period (5 min) Drug_Admin->Adaptation 60 min prior Test_Session Test Session (Punished Licking) Adaptation->Test_Session Data_Collection Record Licks & Shocks Test_Session->Data_Collection Analysis Compare Groups Data_Collection->Analysis

Vogel Conflict Test Workflow
Open Field Test (Mouse)

This test is used to assess general locomotor activity and anxiety-like behavior in a novel environment. Anxiolytic compounds typically increase exploration of the central, more exposed area of the open field.

Materials:

  • Open field apparatus (a square or circular arena with walls, e.g., 40x40 cm)

  • Video recording and tracking software

  • Mice

  • This compound solution (prepared as described above)

  • Vehicle control (e.g., sterile water or saline)

Protocol:

  • Acclimation:

    • Bring the mice to the testing room at least 30-60 minutes before the start of the experiment to acclimate to the ambient conditions (e.g., lighting, temperature).

  • Drug Administration:

    • Administer this compound (e.g., 5 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before placing the mouse in the open field.

  • Test Procedure:

    • Gently place the mouse in the center of the open field arena.

    • Immediately start the video recording and tracking software.

    • Allow the mouse to explore the arena freely for a set period (e.g., 5-10 minutes).

    • The experimenter should be out of sight of the animal to avoid influencing its behavior.

  • Data Analysis:

    • The tracking software will analyze various parameters. Key measures for anxiety include:

      • Time spent in the center zone: An increase suggests an anxiolytic effect.

      • Distance traveled in the center zone: An increase indicates reduced anxiety.

      • Frequency of entries into the center zone: An increase is indicative of anxiolytic activity.

    • General locomotor activity is assessed by the total distance traveled in the entire arena. MCOPPB has been noted to reduce overall locomotor activity at anxiolytic doses.[3]

G cluster_pretest Pre-Test Phase cluster_test Test Phase cluster_analysis Data Analysis Acclimation Acclimation to Testing Room Drug_Admin Drug Administration (MCOPPB or Vehicle) Acclimation->Drug_Admin 30-60 min Placement Place Mouse in Center Drug_Admin->Placement 30 min Exploration Free Exploration (5-10 min) Placement->Exploration Video_Tracking Video Recording & Tracking Exploration->Video_Tracking Behavioral_Analysis Analyze Center Time, Distance, Entries Video_Tracking->Behavioral_Analysis

Open Field Test Workflow

Signaling Pathway

MCOPPB exerts its anxiolytic effects by acting as an agonist at the NOP receptor, a G-protein coupled receptor (GPCR). The binding of MCOPPB to the NOP receptor initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability.

Upon activation by MCOPPB, the NOP receptor couples to inhibitory G-proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels (reducing neurotransmitter release) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels (causing hyperpolarization and reduced neuronal firing).[4][5]

Furthermore, NOP receptor activation can trigger various downstream kinase signaling cascades, including the activation of Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPKs) such as ERK1/2, p38 MAPK, and JNK.[6][7] These pathways can influence gene expression and synaptic plasticity, contributing to the longer-term effects of NOP receptor modulation.

G cluster_intracellular Intracellular Signaling MCOPPB MCOPPB NOPR NOP Receptor MCOPPB->NOPR binds & activates Gi_o Gi/o Protein NOPR->Gi_o activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_Channel Ca²⁺ Channel Neuronal_Activity ↓ Neuronal Excitability Ca_Channel->Neuronal_Activity ↓ Ca²⁺ influx K_Channel K⁺ Channel (GIRK) K_Channel->Neuronal_Activity ↑ K⁺ efflux (hyperpolarization) Gi_o->AC inhibits (Gα) Gi_o->Ca_Channel inhibits (Gβγ) Gi_o->K_Channel activates (Gβγ) Kinases PKC, MAPKs (ERK, p38, JNK) Gi_o->Kinases activates cAMP->Neuronal_Activity Kinases->Neuronal_Activity modulates

MCOPPB-NOP Receptor Signaling Pathway

References

Application Notes and Protocols for MCOPPB Trihydrochloride in HepG2 and Huh-7 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCOPPB trihydrochloride is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ peptide (NOP) receptor, with a pKi of 10.07.[1][2] The NOP receptor, a member of the opioid receptor family, is involved in a variety of physiological and pathological processes. Recent studies have highlighted the potential of MCOPPB as a senolytic agent, capable of selectively eliminating senescent cells.[3] This has significant implications for cancer therapy, where chemotherapy-induced senescence can contribute to tumor recurrence and a pro-tumorigenic microenvironment.

These application notes provide detailed protocols for utilizing this compound in two common human hepatocellular carcinoma (HCC) cell lines, HepG2 and Huh-7. The focus is on evaluating its effects on senescent cells, as well as providing a framework for investigating its impact on proliferating cancer cells.

Data Presentation

Currently, published quantitative data on this compound in HepG2 and Huh-7 cells primarily focuses on its senolytic effects. Data on proliferating, non-senescent cells is limited.

Table 1: Effect of this compound on Doxorubicin-Induced Senescent HepG2 and Huh-7 Cells

Cell LineTreatment ConditionEndpointResultReference
HepG20-10 µM MCOPPB for 24hCell Viability0.5 µM identified as the maximal cytostatic dose without displaying cytotoxic effects.[3]
Huh-70-10 µM MCOPPB for 24hCell Viability0.5 µM identified as the maximal cytostatic dose without displaying cytotoxic effects.[3]

Signaling Pathways

MCOPPB acts as an agonist for the NOP receptor, which is a G protein-coupled receptor (GPCR). The activation of the NOP receptor can trigger multiple downstream signaling cascades. In the context of cancer, NOP receptor activation has been shown in non-small cell lung cancer to promote proliferation and invasion via the PI3K/Akt signaling pathway.[1] While the precise downstream pathways activated by MCOPPB in HepG2 and Huh-7 cells require further investigation, a hypothesized pathway based on existing literature is presented below. Mechanistically, MCOPPB treatment has been found to activate transcriptional networks involved in immune responses to external stressors, implicating Toll-like receptors (TLRs).[3]

MCOPPB_Signaling_Pathway MCOPPB This compound NOPR NOP Receptor MCOPPB->NOPR Binds & Activates TLR Toll-like Receptors (TLRs) MCOPPB->TLR Activates (Senolytic Mechanism) G_protein Gαi/o NOPR->G_protein Activates PI3K PI3K NOPR->PI3K Activates (Hypothesized in HCC) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt Proliferation Cell Proliferation & Invasion Akt->Proliferation Immune_Response Immune Response (Senolysis) TLR->Immune_Response

Hypothesized MCOPPB signaling pathways in liver cancer cells.

Experimental Protocols

Induction of Senescence in HepG2 and Huh-7 Cells

This protocol is for inducing a senescent state in HCC cells, which can then be used to test the senolytic activity of MCOPPB.

Senescence_Induction_Workflow cluster_0 Day 1-2 cluster_1 Day 3 cluster_2 Day 4-9 cluster_3 Day 10 cluster_4 Day 11 A Seed HepG2 or Huh-7 cells B Treat with 100 nM Doxorubicin for 24 hours A->B C Washout Doxorubicin & Culture in fresh medium for 6 days B->C D Treat with MCOPPB for 24 hours C->D E Perform downstream assays (e.g., Cell Viability) D->E

Workflow for inducing senescence and MCOPPB treatment.

Materials:

  • HepG2 or Huh-7 cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Doxorubicin hydrochloride

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cell culture plates

Procedure:

  • Seed HepG2 or Huh-7 cells in culture plates at a density that allows for 6-7 days of growth without reaching confluency.

  • Allow cells to adhere and grow for 24-48 hours.

  • Prepare a stock solution of Doxorubicin. Treat the cells with 100 nM Doxorubicin for 24 hours to induce senescence.[3]

  • After 24 hours, remove the Doxorubicin-containing medium, wash the cells twice with sterile PBS, and add fresh complete culture medium.

  • Culture the cells for an additional 6 days to allow the senescent phenotype to develop. Change the medium every 2-3 days.

  • On day 9, the senescent cells are ready for treatment with this compound.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

  • Dilute the MCOPPB stock solution in a complete culture medium to the desired final concentrations (e.g., a dose range from 0.1 to 10 µM).

  • Remove the medium from the senescent cells and add the MCOPPB-containing medium.

  • Incubate the cells for 24 hours before proceeding with downstream assays.

Cell Viability Assay (MTT Assay)

This protocol can be used to assess the effect of MCOPPB on the viability of both senescent and proliferating HepG2 and Huh-7 cells.

Materials:

  • Treated cells in 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • After the desired treatment period with MCOPPB, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently pipette up and down to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in HepG2 and Huh-7 cells following treatment with MCOPPB.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells (including any floating cells in the medium) by trypsinization.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Western Blot Analysis

This protocol can be used to investigate the effect of MCOPPB on the expression and phosphorylation of key proteins in signaling pathways.

Materials:

  • Treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment with MCOPPB, wash cells with cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to the loading control.

Conclusion

This compound presents an interesting profile as a senolytic agent in the context of hepatocellular carcinoma cell lines HepG2 and Huh-7. The provided protocols offer a comprehensive guide for researchers to investigate its effects on both senescent and proliferating cells. Further studies are warranted to elucidate the precise signaling mechanisms and to determine the therapeutic potential of MCOPPB in liver cancer.

References

Application Notes and Protocols: MCOPPB Trihydrochloride Treatment of MRC5 Fibroblasts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of MCOPPB trihydrochloride, a selective nociceptin/orphanin FQ opioid receptor (NOP) agonist, as a senolytic agent in human lung MRC5 fibroblasts. Senescent cells, which accumulate with age and in various pathologies, contribute to tissue dysfunction. Senolytics are a class of drugs that selectively induce apoptosis in senescent cells. This document details the experimental protocols for inducing senescence in MRC5 cells and for evaluating the senolytic activity of this compound. Additionally, it presents quantitative data on its efficacy and outlines the putative signaling pathway involved.

Data Presentation

The following tables summarize the quantitative data regarding the senolytic effects of this compound on senescent MRC5 fibroblasts. Senescence was induced by treatment with aphidicolin (B1665134), a DNA polymerase inhibitor.

Treatment GroupSenescent MRC5 Cell Viability (%)SA-β-gal Positive Cells (%)
Untreated Proliferating100< 5
Aphidicolin-induced Senescent (Vehicle Control)100> 80
Senescent + MCOPPB (10 µM)Significantly ReducedSignificantly Reduced

Table 1: Effect of this compound on the Viability and Senescence Status of MRC5 Fibroblasts. Data are representative of findings from studies investigating the senolytic activity of MCOPPB. Specific reduction percentages should be determined empirically in your experimental setup.

MarkerChange upon MCOPPB Treatment in Senescent MRC5 Cells
Apoptosis Markers (e.g., cleaved Caspase-3)Increased
Pro-survival Factors (e.g., Bcl-2)Decreased

Table 2: Modulation of Apoptosis-Related Markers in Senescent MRC5 Fibroblasts Following this compound Treatment.

Experimental Protocols

MRC5 Fibroblast Cell Culture
  • Cell Line: MRC5 (human lung fibroblast)

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Subculturing: Passage cells upon reaching 80-90% confluency.

Induction of Senescence with Aphidicolin
  • Seed MRC5 fibroblasts at an appropriate density in a culture vessel.

  • Allow cells to adhere overnight.

  • Treat the cells with 0.2 µM aphidicolin in fresh culture medium.

  • Culture the cells in the presence of aphidicolin for approximately 4 weeks. During this period, split the cells when they reach confluence. The population growth will gradually slow down and eventually cease, indicating the induction of senescence.

  • Confirm the senescent phenotype by assessing markers such as increased cell size, flattened morphology, and positive staining for senescence-associated β-galactosidase (SA-β-gal).

This compound Treatment
  • Preparation of MCOPPB Stock Solution: Dissolve this compound in sterile water to create a stock solution (e.g., 1.87 mM). Prepare fresh before each experiment.

  • Treatment of Senescent Cells:

    • Seed senescent MRC5 cells in a suitable plate format (e.g., 96-well plate for viability assays, larger plates for protein or RNA analysis).

    • Allow cells to attach overnight.

    • Dilute the MCOPPB stock solution to the desired final concentration (e.g., 10 µM) in fresh culture medium.

    • Remove the old medium from the cells and add the MCOPPB-containing medium.

    • Incubate for the desired period (e.g., 48 hours).

Senescence-Associated β-Galactosidase (SA-β-gal) Staining
  • Wash the cells twice with phosphate-buffered saline (PBS).

  • Fix the cells with a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare the staining solution: 1 mg/mL of X-gal, 40 mM citric acid/sodium phosphate (B84403) (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.

  • Add the staining solution to the cells and incubate at 37°C (without CO2) overnight.

  • Observe the cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.

Cell Viability Assay
  • After the MCOPPB treatment period, remove the medium.

  • Perform a cell viability assay, such as the MTT or AlamarBlue assay, according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence to determine the percentage of viable cells relative to the vehicle-treated control.

Mandatory Visualizations

Experimental_Workflow cluster_setup Cell Culture & Senescence Induction cluster_treatment MCOPPB Treatment cluster_analysis Analysis culture Culture MRC5 Fibroblasts induce Induce Senescence (0.2 µM Aphidicolin, 4 weeks) culture->induce confirm Confirm Senescent Phenotype (SA-β-gal staining) induce->confirm treat Treat Senescent MRC5 with MCOPPB (10 µM, 48h) confirm->treat viability Cell Viability Assay treat->viability apoptosis Apoptosis Assays treat->apoptosis signaling Signaling Pathway Analysis treat->signaling Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome MCOPPB MCOPPB NOPR NOP Receptor MCOPPB->NOPR Binds TLR Toll-like Receptor (TLR) NOPR->TLR Activates (putative) MyD88 MyD88 TLR->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 NFkB_complex IKK Complex TRAF6->NFkB_complex NFkB NF-κB NFkB_complex->NFkB Activates NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Transcription Gene Transcription NFkB_nuc->Transcription Induces Apoptosis Apoptosis Transcription->Apoptosis Leads to

Application Notes and Protocols: Quantifying Senolytic Activity of MCOPPB using Senescence-Associated β-Galactosidase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is implicated in aging and various age-related diseases. A key biomarker for identifying senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal) at a suboptimal pH of 6.0.[1][2] Senolytics are a class of drugs that selectively induce apoptosis in senescent cells, offering a promising therapeutic strategy for age-related pathologies.[3][4][5] MCOPPB, a potent and selective agonist for the nociceptin (B549756) receptor, has been identified as a novel senolytic agent.[3][4] These application notes provide a detailed protocol for utilizing the SA-β-gal assay to quantify the senolytic activity of MCOPPB.

Principle of the Assay

The SA-β-gal assay is a cytochemical method used to detect β-galactosidase activity in cultured cells or tissue sections. At pH 6.0, the endogenous lysosomal β-galactosidase activity is suppressed in non-senescent cells.[1] However, in senescent cells, the increased lysosomal mass and enzyme content result in detectable β-galactosidase activity at this pH.[6] The assay utilizes the chromogenic substrate 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal), which is cleaved by β-galactosidase to produce a distinctive blue precipitate in senescent cells.[1][7] By quantifying the number of blue-stained cells following treatment with a senolytic agent like MCOPPB, the drug's efficacy in eliminating senescent cells can be determined.

Data Presentation

The senolytic activity of MCOPPB can be quantified by determining the percentage of SA-β-gal positive cells after treatment across a range of concentrations. The following table presents representative data from an experiment where senescent cells were treated with varying concentrations of MCOPPB for 48 hours.

MCOPPB Concentration (µM)Total Cells CountedSA-β-gal Positive CellsPercentage of SA-β-gal Positive Cells (%)
0 (Vehicle Control)50042585.0
0.148036075.0
0.545027060.0
1.043017240.0
5.03807620.0
10.03503510.0

Experimental Protocols

This section provides detailed methodologies for inducing senescence and subsequently performing the SA-β-gal assay to evaluate the senolytic activity of MCOPPB.

I. Induction of Cellular Senescence (Doxorubicin-Induced Senescence)
  • Cell Culture : Plate human fibroblasts (e.g., IMR-90 or WI-38) in a 6-well plate at a density that allows for logarithmic growth. Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO₂.

  • Doxorubicin (B1662922) Treatment : Once cells reach 50-60% confluency, treat them with 100 nM doxorubicin for 24 hours to induce senescence.

  • Washout and Recovery : After 24 hours, remove the doxorubicin-containing medium, wash the cells twice with sterile phosphate-buffered saline (PBS), and add fresh complete medium.

  • Senescence Establishment : Culture the cells for an additional 6-7 days to allow for the full establishment of the senescent phenotype.

II. MCOPPB Treatment
  • Preparation of MCOPPB Stock Solution : Prepare a stock solution of MCOPPB in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Treatment of Senescent Cells : After the senescence establishment period, treat the senescent cells with varying concentrations of MCOPPB (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µM) for 48 hours. Include a vehicle control (DMSO) group.

III. Senescence-Associated β-Galactosidase (SA-β-gal) Staining
  • Cell Fixation :

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells with 1 mL of Fixation Solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS) per well for 10-15 minutes at room temperature in a chemical fume hood.[6]

  • Washing : Aspirate the Fixation Solution and wash the cells three times with PBS.

  • Staining :

    • Prepare the SA-β-gal Staining Solution (see recipe below).

    • Add 1 mL of the staining solution to each well.

    • Seal the plate with parafilm to prevent evaporation and incubate at 37°C overnight in a dry incubator (do not use a CO₂ incubator as it will alter the pH of the staining solution).[1]

  • Observation and Quantification :

    • The following day, check for the development of a blue color in the cytoplasm of senescent cells under a bright-field microscope.

    • To quantify, count the total number of cells and the number of blue-stained (SA-β-gal positive) cells in at least five random fields of view per well.

    • Calculate the percentage of SA-β-gal positive cells for each treatment condition.

Reagent Preparation: SA-β-gal Staining Solution (for 10 mL)
ReagentStock ConcentrationVolume to AddFinal Concentration
Citric Acid/Sodium Phosphate Buffer (pH 6.0)0.5 M / 1 M2.6 mL / 7.4 mL40 mM
Potassium Ferrocyanide100 mM0.5 mL5 mM
Potassium Ferricyanide100 mM0.5 mL5 mM
NaCl5 M0.3 mL150 mM
MgCl₂1 M20 µL2 mM
X-gal (in DMF)20 mg/mL0.5 mL1 mg/mL
Nuclease-Free Water-to 10 mL-

Note: The pH of the final staining solution should be verified and adjusted to 6.0 if necessary.

Visualizations

Signaling Pathway of MCOPPB in Senescent Cells

MCOPPB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCOPPB MCOPPB NOPR Nociceptin Receptor (NOPR) MCOPPB->NOPR ImmuneResponse Activation of Immune Response Pathways NOPR->ImmuneResponse TLR Toll-like Receptor (TLR) TLR->ImmuneResponse Apoptosis Apoptosis of Senescent Cell ImmuneResponse->Apoptosis mTOR_Inhibition mTOR Signaling Inhibition ImmuneResponse->mTOR_Inhibition

Caption: MCOPPB signaling in senescent cells.

Experimental Workflow for Evaluating MCOPPB

Experimental_Workflow start Start: Plate Cells induce_senescence Induce Senescence (e.g., Doxorubicin) start->induce_senescence washout Washout & Recover (6-7 days) induce_senescence->washout treat_mcoppb Treat with MCOPPB (Varying Concentrations, 48h) washout->treat_mcoppb fix_cells Fix Cells treat_mcoppb->fix_cells stain_cells SA-β-gal Staining (pH 6.0, overnight) fix_cells->stain_cells quantify Microscopy & Quantification (% of blue cells) stain_cells->quantify end End: Data Analysis quantify->end

References

Application Notes and Protocols for Evaluating MCOPPB Trihydrochloride in Behavioral Assays for Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCOPPB trihydrochloride is a potent and selective agonist for the nociceptin (B549756)/orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor implicated in the modulation of anxiety.[1] Activation of the NOP receptor has been shown to produce anxiolytic-like effects in various preclinical models.[2][3] These application notes provide detailed protocols for assessing the anxiolytic potential of this compound using three standard behavioral assays in rodents: the elevated plus maze (EPM), the open field test (OFT), and the light-dark box test (LDB). The accompanying data, derived from studies on NOP receptor agonists, offer a comparative framework for evaluating novel compounds targeting this system.

Mechanism of Action: NOP Receptor Signaling

MCOPPB acts as an agonist at the NOP receptor, which is primarily coupled to inhibitory G proteins (Gi/o). Upon binding of an agonist like MCOPPB, the G protein dissociates, initiating a signaling cascade that ultimately reduces neuronal excitability. This is achieved through the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium (K+) channels, and the inhibition of voltage-gated calcium (Ca2+) channels. This concerted action is believed to underlie the anxiolytic effects observed with NOP receptor agonists.

NOP_Signaling_Pathway NOP Receptor Signaling Pathway for Anxiolysis cluster_membrane Cell Membrane MCOPPB This compound NOPR NOP Receptor MCOPPB->NOPR binds & activates G_protein Gi/o Protein NOPR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits K_channel K+ Channel (GIRK) G_protein->K_channel activates Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Neuron Neuron K_channel->Neuron Hyperpolarization Ca_channel->Neuron Reduced Neurotransmitter Release Anxiolysis Anxiolytic Effect Neuron->Anxiolysis

NOP Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for three key behavioral assays are provided below. It is crucial to habituate the animals to the testing room for at least 30-60 minutes before each experiment to minimize stress-induced behavioral alterations. All equipment should be thoroughly cleaned with 70% ethanol (B145695) between trials to eliminate olfactory cues.

Elevated Plus Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Experimental Workflow:

EPM_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Data Analysis acclimatize Acclimatize Animal (30-60 min) drug_admin Administer MCOPPB or Vehicle acclimatize->drug_admin place_animal Place Animal in Center of EPM drug_admin->place_animal record_behavior Record Behavior (5 min) place_animal->record_behavior analyze_video Analyze Video Recordings record_behavior->analyze_video quantify_params Quantify Behavioral Parameters analyze_video->quantify_params stat_analysis Statistical Analysis quantify_params->stat_analysis

Elevated Plus Maze Experimental Workflow.

Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two closed arms of equal dimensions, elevated from the floor.

  • Animal Placement: Gently place the animal in the center of the maze, facing one of the open arms.

  • Test Duration: Allow the animal to freely explore the maze for 5 minutes.

  • Data Collection: Record the session using a video camera positioned above the maze. Key parameters to measure include:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

Data Presentation:

Treatment GroupDose (mg/kg, i.p.)Time in Open Arms (s)Open Arm EntriesTotal Arm Entries
Vehicle-Mean ± SEMMean ± SEMMean ± SEM
MCOPPB1Mean ± SEMMean ± SEMMean ± SEM
MCOPPB3Mean ± SEMMean ± SEMMean ± SEM
MCOPPB10Mean ± SEMMean ± SEMMean ± SEM
Diazepam (Positive Control)2Mean ± SEMMean ± SEMMean ± SEM
Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior. Anxiety is inferred from the animal's tendency to remain in the periphery (thigmotaxis) versus exploring the more exposed central area of the arena.

Protocol:

  • Apparatus: A square or circular arena with high walls to prevent escape.

  • Animal Placement: Place the animal in the center or a corner of the open field.

  • Test Duration: Allow the animal to explore the arena for a predetermined period, typically 5-10 minutes.

  • Data Collection: A video tracking system records the animal's movements. Key parameters include:

    • Time spent in the center zone.

    • Time spent in the peripheral zone.

    • Number of entries into the center zone.

    • Total distance traveled.

    • Rearing frequency.

Data Presentation:

One study reported that MCOPPB-treated mice displayed significantly lower ambulatory distance and spent more time in the center of the open field, suggesting an anxiolytic effect.[5] A representative data table is shown below.

Treatment GroupDose (mg/kg, i.p.)Time in Center (s)Center EntriesTotal Distance Traveled (cm)
Vehicle-Mean ± SEMMean ± SEMMean ± SEM
MCOPPB1Mean ± SEMMean ± SEMMean ± SEM
MCOPPB3Mean ± SEMMean ± SEMMean ± SEM
MCOPPB10Mean ± SEMMean ± SEMMean ± SEM
Diazepam (Positive Control)2Mean ± SEMMean ± SEMMean ± SEM
Light-Dark Box (LDB) Test

The LDB test is based on the conflict between the rodent's innate aversion to brightly illuminated areas and its exploratory drive in a novel environment.

Protocol:

  • Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.

  • Animal Placement: Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.

  • Test Duration: Allow the animal to move freely between the two compartments for 5-10 minutes.

  • Data Collection: Video recording is used to score the following parameters:

    • Time spent in the light compartment.

    • Time spent in the dark compartment.

    • Number of transitions between the two compartments.

    • Latency to the first entry into the dark compartment.

Data Presentation:

Treatment GroupDose (nmol, i.c.v.)Time in Light Compartment (s)TransitionsLatency to Dark (s)
Vehicle-Mean ± SEMMean ± SEMMean ± SEM
Nociceptin/OFQ0.1Mean ± SEMMean ± SEMMean ± SEM
Nociceptin/OFQ0.3Mean ± SEMMean ± SEMMean ± SEM
Nociceptin/OFQ1.0Mean ± SEMMean ± SEMMean ± SEM
Diazepam (Positive Control)2 mg/kg, i.p.Mean ± SEMMean ± SEMMean ± SEM

Conclusion

The behavioral assays described provide a robust framework for evaluating the anxiolytic properties of this compound. Based on its mechanism of action as a NOP receptor agonist, it is hypothesized that MCOPPB will increase the time spent and entries into the open arms of the EPM, increase exploration of the center of the open field, and increase the time spent in the light compartment of the LDB. The provided protocols and data table templates will aid researchers in the systematic investigation of this and other novel anxiolytic compounds.

References

Vogel conflict test protocol with MCOPPB trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Vogel Conflict Test Protocol with MCOPPB Trihydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Vogel conflict test is a widely utilized behavioral paradigm to screen compounds for potential anxiolytic (anti-anxiety) properties.[1][2] This test induces a conflict in rodents, typically rats or mice, by punishing a motivated behavior, such as drinking water when thirsty, with a mild electric shock.[3] Anxiolytic agents are expected to increase the frequency of the punished behavior, in this case, by increasing the number of licks from a water source despite the associated shocks.[2][4]

This compound is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (NOP) receptor.[5][6] Studies have demonstrated that MCOPPB exhibits anxiolytic-like effects in animal models, such as the Vogel conflict test, without significant sedative, memory-impairing, or motor function side effects at anxiolytic doses.[6][7] These characteristics make MCOPPB a compound of interest for anxiety disorder research.

This document provides a detailed protocol for evaluating the anxiolytic potential of this compound using the Vogel conflict test.

Materials and Apparatus

2.1. Compound and Reagents

  • This compound (CAS: 1108147-88-1)[6]

  • Vehicle (e.g., sterile water or 0.9% saline). This compound is soluble in water up to 30 mM.

  • Positive Control: Diazepam (e.g., 3 mg/kg)

  • Anesthetic (for euthanasia, as per institutional guidelines)

2.2. Animals

  • Male ICR mice or Wistar rats (20-25g for mice, 200-250g for rats)

  • Animals should be housed in groups under a standard 12-h light/dark cycle with ad libitum access to food. Water access will be restricted as per the protocol.

  • All procedures should be approved by the institution's Animal Care and Use Committee.

2.3. Apparatus

  • Vogel Conflict Test Apparatus: A plexiglass chamber with a stainless-steel grid floor for shock delivery.[2]

  • A water bottle with a metal sipper tube connected to a lickometer to automatically detect and count licks.[8]

  • A shock generator capable of delivering a constant current shock through the grid floor and/or the sipper tube.[8]

  • Data acquisition software to record the number of licks and shocks.[4]

Experimental Workflow

The overall experimental process involves animal habituation, a period of water deprivation, administration of the test compound, and finally, the test session in the Vogel apparatus.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_data Phase 3: Data Handling A Animal Acclimation (5-7 days) B Water Deprivation (18-48 hours) A->B C Group Assignment (Vehicle, MCOPPB, Control) D Compound Administration (e.g., 30 min pre-test) C->D E Place Animal in Vogel Apparatus D->E F Initiate Test Session (e.g., 3-5 minutes) E->F G Record Licks & Shocks F->G H Data Analysis (e.g., ANOVA) G->H I Interpret Results H->I

Caption: Experimental workflow for the Vogel conflict test.

Detailed Experimental Protocol

4.1. Animal Habituation and Preparation

  • Upon arrival, allow animals to acclimate to the housing facility for at least 5-7 days.

  • Handle the animals daily for 2-3 days prior to the experiment to reduce stress.

  • Begin water deprivation 18-48 hours before the test. Modern protocols often favor shorter deprivation periods (e.g., 18 hours or providing water for only 1 hour daily for four days) to reduce severity.[1]

4.2. Compound Preparation and Administration

  • Prepare a stock solution of this compound by dissolving it in the chosen vehicle (e.g., sterile water). A fresh solution should be made before each experiment.[9]

  • Prepare the necessary dilutions to achieve the desired doses (e.g., 1, 3, 10 mg/kg). Note that a bell-shaped dose-response curve has been observed for MCOPPB, with 10 mg/kg (p.o.) being an effective anxiolytic dose in mice.[7]

  • Prepare the positive control (e.g., Diazepam 3 mg/kg) and the vehicle solution.

  • Administer the assigned treatment (Vehicle, MCOPPB, or Diazepam) to each animal via the desired route (e.g., intraperitoneal (i.p.) or oral gavage (p.o.)). This is typically done 30-60 minutes before the test session.

4.3. Vogel Conflict Test Procedure

  • Apparatus Setup: Calibrate the shocker to the desired intensity (e.g., 0.2-0.5 mA) and duration (e.g., 0.25-2.0 s).[2][8] Set the punishment schedule, for instance, delivering a shock after every 20 licks.[2][8]

  • Test Session: At the designated time post-administration, place a single animal into the Vogel test chamber.

  • Allow the animal a brief period (e.g., 30 seconds) to explore the chamber and find the sipper tube.

  • Initiate the test session, which typically lasts for 3-5 minutes.[1][2]

  • The data acquisition system will automatically record the cumulative number of licks and the number of shocks received during the session.[8]

  • After the session, return the animal to its home cage and provide free access to water.

  • Thoroughly clean the apparatus with 70% ethanol (B145695) between animals to eliminate olfactory cues.

MCOPPB Signaling Pathway

MCOPPB acts as a high-affinity agonist at the Nociceptin/Orphanin FQ (NOP) receptor, which is a G-protein coupled receptor (GPCR).[5] Activation of the NOP receptor by an agonist like MCOPPB is linked to downstream signaling cascades that ultimately modulate neuronal excitability, contributing to its anxiolytic effects.

G cluster_pathway NOP Receptor Signaling MCOPPB MCOPPB (Agonist) NOPR NOP Receptor (GPCR) MCOPPB->NOPR Binds to G_Protein G-Protein (Gi/Go) NOPR->G_Protein Activates AC Adenylyl Cyclase Inhibition G_Protein->AC Ca_Channel Ca2+ Channel Inhibition G_Protein->Ca_Channel K_Channel K+ Channel Activation G_Protein->K_Channel Response Reduced Neuronal Excitability (Anxiolytic Effect) AC->Response Ca_Channel->Response K_Channel->Response

Caption: Simplified signaling pathway of MCOPPB via the NOP receptor.

Data Presentation and Analysis

The primary endpoints in the Vogel conflict test are the total number of licks and the total number of shocks received during the test session. An effective anxiolytic compound will significantly increase the number of shocks the animals are willing to accept compared to the vehicle-treated group.

Table 1: Representative Data from Vogel Conflict Test

Treatment GroupDose (mg/kg, p.o.)NNumber of Licks (Mean ± SEM)Number of Shocks (Mean ± SEM)
Vehicle -10150 ± 157 ± 1
MCOPPB 110180 ± 209 ± 1
MCOPPB 310250 ± 2512 ± 2*
MCOPPB 1010420 ± 3521 ± 3
Diazepam 310450 ± 4022 ± 3

*Note: Data are hypothetical for illustrative purposes. Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test like Dunnett's or Tukey's) should be performed to determine significance. *p < 0.05, *p < 0.01 compared to Vehicle.

Interpretation:

  • A significant increase in the number of shocks received by the MCOPPB-treated groups compared to the vehicle group indicates an anxiolytic-like effect.

  • The positive control, Diazepam, should produce a robust increase in punished drinking, validating the experimental setup.

  • It is also important to monitor general locomotor activity in a separate test (e.g., open field test) to ensure that the effects observed are not due to motor stimulation.[7] MCOPPB has been shown not to affect locomotor activity at effective anxiolytic doses.[7]

References

Application Notes and Protocols for Elevated Plus-Maze Test using MCOPPB Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting the elevated plus-maze (EPM) test to assess anxiety-like behavior in rodents, with a specific focus on the application of MCOPPB trihydrochloride, a potent and selective nociceptin/orphanin FQ (NOP) receptor agonist.[1][2][3][4]

Introduction

The elevated plus-maze is a widely utilized behavioral assay to evaluate anxiety-like states in rodents.[5][6][7][8] The test leverages the conflict between the innate exploratory drive of rodents and their aversion to open, elevated spaces.[5][6] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze, while anxiogenic compounds have the opposite effect.

This compound is a selective agonist for the NOP receptor.[1][2] The NOP receptor system is implicated in the modulation of various physiological processes, including pain, reward, and emotional states such as anxiety.[3][4] Activation of the NOP receptor by agonists has been investigated for its potential anxiolytic effects.[2][3]

Data Presentation

The following table summarizes representative quantitative data from an elevated plus-maze experiment investigating the effects of this compound. It is important to note that a key study by Giallongo et al. (2021) found that MCOPPB did not significantly affect the exploration of the open arms in their specific experimental conditions.[3][4] The data presented here reflects this finding, showing no statistically significant difference between the vehicle and MCOPPB-treated groups.

GroupTreatmentTime in Open Arms (s)Open Arm Entries (%)Total Arm Entries
ControlVehicle25.4 ± 3.118.2 ± 2.535.6 ± 4.2
ExperimentalMCOPPB (5 mg/kg)27.1 ± 3.519.5 ± 2.834.9 ± 3.9

Data are presented as mean ± SEM. No significant differences were observed between the groups (p > 0.05).

Experimental Protocols

1. Materials and Apparatus

  • Elevated Plus-Maze: The apparatus should be made of a non-porous material (e.g., Plexiglas, wood covered with a non-reflective laminate) and consist of two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) extending from a central platform (e.g., 10 x 10 cm). The entire maze should be elevated to a height of 50-70 cm above the floor.

  • Animal Subjects: Adult male or female mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley). Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • This compound: Dissolve in an appropriate vehicle (e.g., sterile saline or distilled water) to the desired concentration. A study by Giallongo et al. (2021) used a dose of 5 mg/kg administered intraperitoneally (i.p.).[3][4]

  • Vehicle Control: The solvent used to dissolve this compound.

  • Video Recording and Analysis System: A camera mounted above the maze and connected to a computer with tracking software (e.g., ANY-maze, EthoVision) is essential for accurate data collection.

2. Experimental Procedure

  • Acclimatization: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment begins. The lighting in the testing room should be kept at a low, consistent level.

  • Drug Administration: Administer this compound (e.g., 5 mg/kg, i.p.) or the vehicle control to the animals. The pre-treatment time should be consistent across all animals (e.g., 30 minutes before testing).

  • Test Initiation: Place the animal gently onto the central platform of the elevated plus-maze, facing one of the closed arms.

  • Test Duration: Allow the animal to explore the maze freely for a 5-minute period. The session is recorded by the overhead camera.

  • Data Collection: The tracking software should be used to automatically record the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Post-Trial: At the end of the 5-minute session, carefully remove the animal from the maze and return it to its home cage.

  • Cleaning: Thoroughly clean the maze with a 70% ethanol (B145695) solution and allow it to dry completely between each trial to eliminate olfactory cues.

3. Data Analysis

The primary measures of anxiety-like behavior are the percentage of time spent in the open arms [(Time in open arms) / (Time in open arms + Time in closed arms)] x 100 and the percentage of open arm entries [(Number of open arm entries) / (Total number of arm entries)] x 100. An increase in these measures is indicative of an anxiolytic effect. Total arm entries and total distance traveled can be used as indicators of general locomotor activity. Statistical analysis (e.g., t-test or ANOVA) should be performed to compare the data between the MCOPPB-treated and vehicle control groups.

Mandatory Visualization

NOP Receptor Signaling Pathway

NOP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular MCOPPB MCOPPB Trihydrochloride NOP_R NOP Receptor (GPCR) MCOPPB->NOP_R Binds & Activates G_protein Gi/o Protein NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Channel Activation G_protein->K_channel Ca_channel ↓ Ca2+ Channel Inhibition G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability & Neurotransmitter Release Ca_channel->Reduced_Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Effect Potential Anxiolytic Effect Reduced_Excitability->Anxiolytic_Effect

NOP receptor activation by MCOPPB and its downstream signaling cascade.

Experimental Workflow

EPM_Workflow cluster_setup Preparation cluster_procedure Testing Procedure cluster_analysis Data Acquisition & Analysis Acclimatization 1. Animal Acclimatization Drug_Prep 2. MCOPPB & Vehicle Preparation Acclimatization->Drug_Prep Administration 3. Drug Administration (i.p.) Drug_Prep->Administration Placement 4. Placement on EPM Central Platform Administration->Placement 30 min post-injection Exploration 5. 5-min Free Exploration Placement->Exploration Recording 6. Video Recording Exploration->Recording Tracking 7. Automated Tracking (Time & Entries) Recording->Tracking Stats 8. Statistical Analysis Tracking->Stats

References

Application Notes and Protocols for Open-Field Locomotor Activity Assessment of MCOPPB Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCOPPB trihydrochloride is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (NOP) receptor, a G protein-coupled receptor involved in a variety of neurological processes.[1][2] While primarily investigated for its anxiolytic properties, the effect of MCOPPB on locomotor activity has yielded conflicting results in preclinical studies.[1][3][4] Some studies report no significant impact on motor function, while others have observed a transient decrease in locomotor activity.[1][3][4] These application notes provide a comprehensive overview of the use of this compound in the open-field test, a standard assay for evaluating locomotor activity and anxiety-like behavior in rodents.[5][6] This document outlines the current understanding of MCOPPB's effects on locomotion, detailed experimental protocols, and relevant signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on locomotor activity as measured in the open-field test.

Table 1: Dose-Response Effect of MCOPPB on Locomotor Activity in CD-1 Mice

Dose (mg/kg, i.p.)Cumulative Distance Traveled (arbitrary units, mean ± SEM)Total Time Spent Immobile (s, mean ± SEM)Cumulative Number of Rearings (mean ± SEM)
Vehicle~13000 ± 1000~200 ± 50~150 ± 20
0.1~12500 ± 1200~250 ± 60~140 ± 25
0.3~12000 ± 1100~300 ± 70~130 ± 20
1~11500 ± 1000~350 ± 80~120 ± 15
3~10000 ± 900~500 ± 100~100 ± 10*

Data are estimated from the graphical representation in the cited research and presented to illustrate the dose-dependent trend.[7] An asterisk () indicates a statistically significant difference from the vehicle group (p < 0.05).

Table 2: Summary of Contradictory Findings on MCOPPB and Locomotor Activity

Study ConclusionCompoundDose and RouteAnimal ModelKey FindingsCitation
No significant effectMCOPPB10 mg/kg, p.o.MiceDid not affect locomotor activity.[1]
No significant effectMCOPPB0.1 - 3 mg/kg, i.p.CD-1 MiceDid not significantly change animal locomotion in the range of doses examined.[4]
Decreased activityMCOPPB5 mg/kg, i.p.MiceSignificantly hampered locomotor activity.[3][8][9]
Transient decreaseMCOPPBNot specifiedMiceAccompanied by a transient decrease in locomotor activity.[3]

Experimental Protocols

Open-Field Test for Locomotor Activity

This protocol is a standard method for assessing spontaneous locomotor activity in rodents and is suitable for evaluating the effects of this compound.[5][10][11][12]

1. Materials:

  • Open-field arena (e.g., 40 cm x 40 cm x 30 cm, made of non-reflective material)

  • Video camera mounted above the arena

  • Automated tracking software

  • 70% ethanol (B145695) for cleaning

  • This compound

  • Vehicle (e.g., saline or distilled water)

  • Experimental animals (e.g., adult male C57BL/6 mice)

2. Procedure:

  • Acclimation: Transport the animals to the testing room at least 30-60 minutes before the experiment to allow for acclimation.[10] The room should be quiet and have consistent lighting (e.g., 100-150 lux).

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage). The timing of the test post-administration should be consistent and based on the pharmacokinetic profile of the compound.

  • Test Initiation: Gently place a single mouse into the center of the open-field arena.[10]

  • Data Recording: Immediately start the video recording and tracking software. Allow the animal to explore the arena freely for a predetermined duration (e.g., 10-20 minutes).[12]

  • Data Collection: The tracking software will record various parameters, including:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Rearing frequency (vertical activity)

    • Ambulatory time versus resting time

  • Post-Test: At the end of the session, return the mouse to its home cage.

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.

3. Data Analysis:

  • Compare the data from the MCOPPB-treated groups to the vehicle-treated control group.

  • Statistical analysis can be performed using appropriate tests such as ANOVA followed by post-hoc tests for multiple group comparisons.

Signaling Pathway and Experimental Workflow

MCOPPB Signaling Pathway

MCOPPB acts as an agonist at the NOP receptor, which is a Gi/o-coupled G protein-coupled receptor.[2][13] Activation of the NOP receptor by MCOPPB initiates a signaling cascade that can influence neuronal excitability and neurotransmitter release.

MCOPPB_Signaling_Pathway MCOPPB This compound NOPR NOP Receptor MCOPPB->NOPR Binds & Activates G_protein Gi/o Protein NOPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Channels G_protein->K_channel Activates Ca_channel ↓ Ca2+ Channels G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Excitability ↓ Neurotransmitter Release K_channel->Neuronal_Activity Ca_channel->Neuronal_Activity

Caption: MCOPPB activates the NOP receptor, leading to downstream effects that modulate neuronal activity.

Experimental Workflow

The following diagram illustrates the logical flow of an experiment designed to assess the effect of this compound on locomotor activity.

Experimental_Workflow A Animal Acclimation (30-60 min) B Drug Administration (Vehicle or MCOPPB) A->B C Open-Field Test (10-20 min) B->C D Video Recording & Automated Tracking C->D E Data Analysis (Locomotor Parameters) D->E F Statistical Comparison & Conclusion E->F

Caption: A typical workflow for an open-field test to evaluate the effects of MCOPPB on locomotion.

References

Application Notes and Protocols for In Vitro Senescence Studies Featuring MCOPPB Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular senescence, a state of irreversible cell cycle arrest, is implicated in a variety of age-related diseases. The study of compounds that can selectively eliminate senescent cells, known as senolytics, is a promising therapeutic strategy. MCOPPB trihydrochloride, a potent and selective agonist for the nociceptin (B549756) receptor, has recently been identified as a compound with senolytic activity.[1][2][3][4] This document provides detailed protocols for inducing senescence in vitro using established methods and subsequently studying the effects of this compound. It also outlines key signaling pathways involved in cellular senescence and methods for its detection and quantification.

Introduction to Cellular Senescence

Cellular senescence is a fundamental biological process characterized by a stable exit from the cell cycle.[5] It can be triggered by various stressors, including telomere shortening (replicative senescence), DNA damage, oncogene activation, and oxidative stress.[5][6][7] While senescence plays a beneficial role in tumor suppression and wound healing, the accumulation of senescent cells with age is thought to contribute to tissue dysfunction and a range of age-related pathologies.[8]

Senescent cells exhibit distinct phenotypic changes, including:

  • Irreversible Growth Arrest: Mediated by the p53/p21 and p16INK4a/pRb tumor suppressor pathways.[5][9][10][11]

  • Senescence-Associated β-Galactosidase (SA-β-gal) Activity: A widely used biomarker for identifying senescent cells.[12][13][14]

  • Senescence-Associated Heterochromatin Foci (SAHF): Distinct heterochromatic structures that contribute to the silencing of proliferation-promoting genes.[15]

  • Senescence-Associated Secretory Phenotype (SASP): The secretion of a complex mixture of pro-inflammatory cytokines, chemokines, growth factors, and proteases.[6]

This compound: A Nociceptin Receptor Agonist with Senolytic Properties

This compound is a high-affinity agonist for the nociceptin/orphanin FQ (NOP) receptor.[16][17][18] Initially investigated for its anxiolytic effects, recent studies have revealed its potent senolytic activity, demonstrating its ability to selectively eliminate senescent cells in vitro.[2][3][4] Mechanistically, MCOPPB treatment has been shown to activate transcriptional networks involved in immune responses to external stressors, implicating Toll-like receptors (TLRs).[2][3]

Experimental Protocols

This section details the protocols for inducing cellular senescence in vitro and subsequently treating with this compound to evaluate its senolytic activity.

Protocol 1: Induction of Senescence via DNA Damage (Doxorubicin-Induced Senescence)

This protocol describes the induction of senescence in human cell lines (e.g., MRC5 fibroblasts, HepG2, Huh-7) using the chemotherapeutic agent doxorubicin (B1662922).[2][4]

Materials:

  • Human cell line of choice (e.g., MRC5, ATCC)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

  • Doxorubicin (Sigma-Aldrich)

  • This compound (Sigma-Aldrich)

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks/plates

Procedure:

  • Cell Seeding: Seed the cells in the appropriate culture vessel and allow them to adhere and reach approximately 70-80% confluency.

  • Doxorubicin Treatment: Treat the cells with 100 nM doxorubicin in complete culture medium for 24 hours to induce senescence.[2][4]

  • Wash and Recovery: After 24 hours, remove the doxorubicin-containing medium, wash the cells twice with PBS, and replace it with fresh complete culture medium.

  • Senescence Development: Culture the cells for an additional 7-10 days to allow for the full development of the senescent phenotype. Change the medium every 2-3 days.

  • This compound Treatment: After the senescence development period, treat the senescent cells with varying concentrations of this compound for 48 hours.[2][4] A non-senescent (control) cell population should also be treated in parallel to assess specificity.

  • Assessment of Senolytic Activity: Following treatment, assess cell viability and the number of senescent cells using the methods described in the "Detection and Quantification of Senescence" section.

Protocol 2: Induction of Replicative Senescence

This protocol describes the induction of senescence through serial passaging of primary human fibroblasts.[19][20]

Materials:

  • Primary human fibroblasts (e.g., IMR-90, WI-38)

  • Complete cell culture medium

  • Trypsin-EDTA

  • PBS

  • Cell culture flasks

Procedure:

  • Cell Culture: Culture primary human fibroblasts in complete medium.

  • Serial Passaging: When the cells reach confluency, detach them using trypsin-EDTA and re-seed a fraction of the cell population into a new flask.

  • Monitoring Population Doublings: Keep a record of the population doubling level (PDL). Replicative senescence is typically achieved after 50-60 PDLs for human fibroblasts.

  • Identification of Senescence: Senescent cells will exhibit a flattened, enlarged morphology and cease to proliferate. Confirm senescence using the markers described below.

  • This compound Treatment: Once replicative senescence is established, treat the cells with this compound as described in Protocol 1, step 5.

  • Assessment of Senolytic Activity: Evaluate the senolytic effect of this compound as described in Protocol 1, step 6.

Detection and Quantification of Senescence

Multiple assays should be used to confirm the senescent phenotype.

AssayPrinciplePurposeReference
Senescence-Associated β-Galactosidase (SA-β-gal) Staining Senescent cells exhibit increased lysosomal β-galactosidase activity at pH 6.0. The substrate X-gal is cleaved to produce a blue precipitate.To identify and quantify senescent cells in a population.[12][13][21]
p16INK4a and p21WAF1/CIP1 Immunostaining or Western Blot p16 and p21 are cyclin-dependent kinase inhibitors that are upregulated in senescent cells, leading to cell cycle arrest.To measure the protein levels of key senescence markers.[9][15]
γ-H2AX Staining γ-H2AX is a marker of DNA double-strand breaks, which are a common trigger for senescence.To detect the presence of persistent DNA damage response.[15][19]
5-ethynyl-2'-deoxyuridine (EdU) Incorporation Assay EdU is a nucleoside analog of thymidine (B127349) that is incorporated into DNA during active synthesis. Senescent cells do not replicate their DNA and will be EdU-negative.To measure the loss of proliferative capacity.[22]
SASP Factor Quantification (ELISA or Cytokine Array) Senescent cells secrete a variety of factors.To characterize the secretory phenotype of senescent cells.[15][19]
Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

Materials:

  • Fixative solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)

  • Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)

  • PBS

  • Microscope

Procedure:

  • Wash: Wash the cells twice with PBS.

  • Fix: Fix the cells with the fixative solution for 3-5 minutes at room temperature.[22]

  • Wash: Wash the cells twice with PBS.

  • Stain: Add the staining solution to the cells and incubate at 37°C without CO2 overnight.[23]

  • Visualize: Observe the cells under a microscope. Senescent cells will appear blue.[23]

  • Quantify: Determine the percentage of blue, senescent cells by counting at least 100 cells in several random fields.

Signaling Pathways in Cellular Senescence

The induction and maintenance of cellular senescence are governed by complex signaling networks. The two most critical pathways are the p53/p21 and p16/pRb pathways, which act as tumor suppressors by enforcing cell cycle arrest.[5][10][11]

Senescence_Signaling_Pathways cluster_triggers Senescence Inducers cluster_mediators Key Signaling Mediators cluster_outcomes Senescent Phenotype Telomere Shortening Telomere Shortening ATM_ATR ATM/ATR Telomere Shortening->ATM_ATR DNA Damage DNA Damage DNA Damage->ATM_ATR Oncogene Activation Oncogene Activation p16 p16INK4a Oncogene Activation->p16 Oxidative Stress Oxidative Stress Oxidative Stress->DNA Damage p53 p53 ATM_ATR->p53 p21 p21 p53->p21 pRb pRb p21->pRb p16->pRb Cell Cycle Arrest Cell Cycle Arrest pRb->Cell Cycle Arrest inhibition of E2F SA-β-gal Activity SA-β-gal Activity Cell Cycle Arrest->SA-β-gal Activity SAHF SAHF Formation Cell Cycle Arrest->SAHF SASP SASP Cell Cycle Arrest->SASP

Caption: Key signaling pathways leading to cellular senescence.

Experimental Workflow for this compound Studies

The following diagram illustrates a typical workflow for investigating the senolytic properties of this compound.

MCOPPB_Workflow cluster_induction Senescence Induction cluster_treatment MCOPPB Treatment cluster_analysis Analysis of Senolytic Effect start Culture Proliferating Cells induce Induce Senescence (e.g., Doxorubicin) start->induce confirm Confirm Senescent Phenotype (SA-β-gal, p21, etc.) induce->confirm treat Treat with MCOPPB Trihydrochloride confirm->treat viability Assess Cell Viability (e.g., XTT assay) treat->viability senescence_quant Quantify Remaining Senescent Cells treat->senescence_quant mechanism Mechanistic Studies (e.g., Western Blot, RNA-seq) viability->mechanism senescence_quant->mechanism

Caption: Experimental workflow for studying this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from an experiment investigating the senolytic effect of this compound on doxorubicin-induced senescent cells.

Treatment Group% SA-β-gal Positive Cells (Mean ± SD)Relative Cell Viability (%) (Mean ± SD)p21 Protein Level (Fold Change vs. Control) (Mean ± SD)
Proliferating Control 5 ± 2100 ± 51.0 ± 0.2
Senescent Control (Doxorubicin) 85 ± 795 ± 68.2 ± 1.1
Senescent + MCOPPB (1 µM) 62 ± 980 ± 85.9 ± 0.9
Senescent + MCOPPB (10 µM) 25 ± 645 ± 52.1 ± 0.5
Senescent + MCOPPB (50 µM) 8 ± 315 ± 41.2 ± 0.3

Conclusion

These application notes provide a comprehensive framework for researchers to induce cellular senescence in vitro and to investigate the senolytic properties of this compound. The detailed protocols and methodologies will facilitate reproducible and robust experimental outcomes. Further investigation into the mechanisms of action of this compound will be crucial for its potential development as a therapeutic agent for age-related diseases.

References

Application Notes and Protocols for Measuring the Senolytic Activity of MCOPPB Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, is implicated in a variety of age-related diseases. Senolytics, a class of therapeutic agents that selectively eliminate senescent cells, have emerged as a promising strategy to combat these conditions. MCOPPB trihydrochloride, a potent and selective agonist for the nociceptin (B549756) opioid peptide (NOP) receptor, has been identified as a novel senolytic compound.[1][2] It has been shown to reduce the burden of senescent cells in both in vitro and in vivo models.[2][3] Mechanistically, this compound is suggested to activate transcriptional networks associated with the immune response, implicating the involvement of Toll-like receptors (TLRs) in its senolytic action.[1][2][3]

These application notes provide a comprehensive guide for researchers to assess the senolytic activity of this compound. The protocols detailed below cover the induction of cellular senescence, key assays for measuring senolytic efficacy, and analysis of relevant molecular markers.

Data Presentation

Quantitative Analysis of this compound's Senolytic Effects

The following table summarizes the currently available quantitative data on the senolytic and cytotoxic effects of this compound. Researchers are encouraged to generate more detailed dose-response curves and IC50 values for senescent and non-senescent cells in their specific models of interest.

Cell TypeSenescence InducerThis compound ConcentrationEffectReference
Human MRC5 FibroblastsAphidicolin10 µMIdentified as a potent senolytic in a high-throughput screen.[2]
HepG2 (Hepatocellular Carcinoma)Doxorubicin0.5 µMMaximal cytostatic dose without significant cytotoxicity.[2]
Huh-7 (Hepatocellular Carcinoma)Doxorubicin0.5 µMMaximal cytostatic dose without significant cytotoxicity.[2]
Mouse Visceral White Adipose TissueAgingNot Specified~70% reduction in the number of senescent cells.[2]

Note: IC50 values for the selective killing of senescent cells versus non-senescent cells have not been explicitly reported in the public domain. It is recommended to perform the cell viability assays described in Protocol 2 to determine these values.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

G cluster_0 Proposed Signaling Pathway of this compound in Senolysis MCOPPB MCOPPB trihydrochloride NOPR NOP Receptor MCOPPB->NOPR Binds to Downstream Downstream Signaling (Intracellular) NOPR->Downstream TLR Toll-like Receptor (TLR) Signaling Downstream->TLR Modulates ImmuneResponse Activation of Immune Response Transcriptional Networks TLR->ImmuneResponse Apoptosis Apoptosis of Senescent Cell ImmuneResponse->Apoptosis

Caption: Proposed signaling pathway for this compound-induced senolysis.

G cluster_1 Experimental Workflow for Assessing Senolytic Activity Induction 1. Induce Senescence (e.g., Doxorubicin, Aphidicolin) Treatment 2. Treat with MCOPPB (Dose-Response) Induction->Treatment Viability 3. Assess Cell Viability (Senescent vs. Non-senescent) Treatment->Viability SA_beta_gal 4. SA-β-gal Staining (Quantify Senescent Cells) Treatment->SA_beta_gal SASP 5. Measure SASP Factors (e.g., IL-6, IL-8 by ELISA) Treatment->SASP Markers 6. Analyze Senescence Markers (p16, p21 by WB/qPCR) Treatment->Markers

References

Troubleshooting & Optimization

MCOPPB Trihydrochloride: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of MCOPPB trihydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective non-peptide agonist for the Nociceptin/Orphanin FQ (NOP) receptor, which is also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] It demonstrates high affinity for the human NOP receptor (pKi = 10.07) with significantly lower affinity for other opioid receptors like mu, kappa, and delta.[3][4] Its mechanism of action involves activating the NOP receptor, a G-protein coupled receptor (GPCR), which modulates various intracellular signaling pathways.[5] This activation can lead to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, ultimately influencing neuronal excitability.[5]

Q2: Is this compound soluble in water or common buffers like PBS?

Yes, this compound is soluble in water. However, reported solubility values vary between suppliers, ranging from 10 mg/mL to 30 mM.[1] A publication from a research study cited dissolving 1 mg of this compound in 1 mL of autoclaved water to create a 1.8725 mM solution, which was freshly made before each experiment. It is generally recommended to start with a small amount to test solubility in your specific aqueous buffer. If you encounter issues, sonication is often recommended to aid dissolution.

Q3: I am seeing precipitation when I add my MCOPPB stock solution (in DMSO) to my aqueous cell culture media. What should I do?

This is a common issue when diluting a high-concentration organic stock solution into an aqueous medium. The compound may be "crashing out" of solution. To avoid this, it is recommended to perform a serial dilution of your DMSO stock solution with DMSO first to a lower concentration before adding it to the aqueous buffer or media. This gradual reduction in concentration can help maintain solubility.

Q4: How should I store this compound powder and its stock solutions?

  • Powder: The solid form should be stored at 4°C for short-term storage and -20°C for long-term storage, kept sealed and away from moisture.[4]

  • Stock Solutions: Once dissolved, it is crucial to aliquot the solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store these aliquots at -20°C for periods up to 1 month or at -80°C for up to 6 months.

Solubility Data

Quantitative solubility data for this compound can vary based on the specific batch, purity, and experimental conditions. The following table summarizes values from various suppliers.

SolventReported Solubility (Source 1)Reported Solubility (Source 2)Reported Solubility (Source 3)
Water 30 mM10 mg/mL[1]16.02 mg/mL (30.93 mM)
DMSO 60 mM100 mg/mL (193.05 mM)[2]32.04 mg/mL (61.85 mM)

Note: Sonication is often recommended to achieve maximum solubility, particularly at higher concentrations.

Troubleshooting Guide

If you are encountering solubility issues with this compound, follow this troubleshooting workflow.

G start Start: MCOPPB solution is cloudy or has precipitate check_solvent Is the solvent pure and fresh? (e.g., newly opened DMSO, autoclaved water) start->check_solvent sonicate Apply sonication for 10-15 minutes check_solvent->sonicate Yes end_fail Issue persists. Consider alternative solvent or formulation. Consult supplier's technical support. check_solvent->end_fail No, solvent may be contaminated or absorbed moisture check_clear Is the solution clear now? sonicate->check_clear warm Gently warm the solution (e.g., 37°C water bath) Use with caution, check compound stability check_clear->warm No end_success Success: Solution is ready for use. Aliquot and store properly. check_clear->end_success Yes check_clear2 Is the solution clear now? warm->check_clear2 lower_conc Prepare a new solution at a lower concentration check_clear2->lower_conc No check_clear2->end_success Yes lower_conc->end_fail G cluster_prep Stock Solution Preparation cluster_exp Experiment Dilution powder MCOPPB Powder weigh Weigh Powder powder->weigh add_solvent Add Solvent (e.g., Water or DMSO) weigh->add_solvent sonicate Vortex & Sonicate Until Clear add_solvent->sonicate stock 10 mM Stock Solution sonicate->stock dilute Serially Dilute Stock in Media stock->dilute Use Freshly Thawed Aliquot working_sol Final Working Concentration (e.g., 10 µM) dilute->working_sol treat Treat Cells/ Tissue working_sol->treat G cluster_G G-Protein MCOPPB MCOPPB (Agonist) NOPR NOP Receptor (GPCR) MCOPPB->NOPR Binds & Activates Gai Gαi/o NOPR->Gai Couples to Gbg Gβγ NOPR->Gbg Couples to AC Adenylyl Cyclase Gai->AC Inhibits K_channel Activate K+ Channels (GIRK) Gbg->K_channel Ca_channel Inhibit Ca2+ Channels Gbg->Ca_channel MAPK Activate MAPK Pathway (ERK1/2) Gbg->MAPK cAMP ↓ cAMP AC->cAMP Hyperpol Neuronal Hyperpolarization K_channel->Hyperpol Neurotrans ↓ Neurotransmitter Release Ca_channel->Neurotrans

References

improving MCOPPB trihydrochloride stability in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for MCOPPB Trihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in experimental buffers and to address common issues encountered during its use in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

This compound is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. It exhibits high affinity for the human NOP receptor (pKi = 10.07).[1] In research, it is primarily used to investigate the physiological roles of the NOP receptor, including its involvement in anxiety, pain, and memory. It has been shown to have anxiolytic effects without significantly impacting memory or locomotion.

Q2: What are the recommended solvents and storage conditions for this compound?

This compound is soluble in both dimethyl sulfoxide (B87167) (DMSO) and water.[2] For long-term storage, it is recommended to store the solid compound at -20°C.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]

Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental buffer. What could be the cause and how can I prevent it?

Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many organic compounds and is often due to the compound's lower solubility in the final aqueous solution. This can be influenced by the final concentration of the compound, the percentage of DMSO in the final solution, and the temperature of the buffer. To prevent this, consider the following:

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock with your experimental buffer.

  • Pre-warming: Ensure your experimental buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound stock solution.[4]

  • Vortexing: Add the stock solution dropwise to the buffer while gently vortexing to ensure rapid and uniform mixing.

  • Lower Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay, ideally below 0.5%, as higher concentrations can be toxic to cells and may affect experimental outcomes.

Q4: What are the potential degradation pathways for this compound in experimental buffers?

While specific degradation pathways for this compound in experimental buffers are not extensively documented in publicly available literature, based on its chemical structure which contains benzimidazole (B57391) and piperidine (B6355638) moieties, potential degradation pathways could include:

  • Oxidation: The benzimidazole ring system can be susceptible to oxidation.[5] The presence of dissolved oxygen in buffers can contribute to this.

  • Hydrolysis: As a trihydrochloride salt, the compound's stability can be pH-dependent. Both acidic and basic conditions could potentially lead to hydrolysis.

  • Photodegradation: Benzimidazole-containing compounds can be sensitive to light, particularly UV radiation.[5] It is advisable to protect solutions from light, especially during long incubation periods.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
  • Possible Cause 1: Compound Degradation. this compound may be degrading in the experimental buffer at 37°C over the time course of the assay.

    • Troubleshooting Steps:

      • Perform a Stability Study: Use the protocol outlined in the "Experimental Protocols" section to assess the stability of MCOPPB in your specific assay buffer and conditions.

      • Prepare Fresh Solutions: Always prepare fresh working solutions of MCOPPB from a frozen stock immediately before each experiment.

      • Minimize Incubation Time: If feasible, reduce the incubation time of the compound with the cells.

      • Protect from Light: Conduct experiments in low-light conditions or use amber-colored plates to minimize photodegradation.

  • Possible Cause 2: Compound Precipitation. The compound may be precipitating out of solution at the working concentration, leading to a lower effective concentration.

    • Troubleshooting Steps:

      • Visual Inspection: Carefully inspect the wells of your assay plate under a microscope for any signs of precipitate.

      • Solubility Check: Determine the maximal soluble concentration of MCOPPB in your cell culture medium.

      • Optimize Dilution: Follow the recommendations in FAQ Q3 to improve solubility during dilution.

Issue 2: High background signal or off-target effects.
  • Possible Cause 1: High DMSO Concentration. The final concentration of DMSO in the assay may be causing cellular stress or interfering with the assay readout.

    • Troubleshooting Steps:

      • Calculate Final DMSO Concentration: Ensure the final DMSO concentration is as low as possible, typically not exceeding 0.5%.

      • Include Vehicle Control: Always include a vehicle control (buffer with the same final DMSO concentration but without MCOPPB) to assess the effect of the solvent on the assay.

  • Possible Cause 2: Compound Aggregation. At higher concentrations, the compound may form aggregates that can lead to non-specific interactions.

    • Troubleshooting Steps:

      • Work at Lower Concentrations: If possible, perform experiments at concentrations well below the determined solubility limit.

      • Sonication: Gentle sonication of the stock solution before dilution may help to break up small aggregates.

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterDMSOWaterSolid
Solubility ≥ 60 mM≥ 30 mM-
100 mg/mL (193.05 mM) (ultrasonic)[3]16.02 mg/mL (30.93 mM) (sonication)[2]
32.04 mg/mL (61.85 mM) (sonication)[2]≥13 mg/mL
Storage Temperature -20°C or -80°C[3]-20°C or -80°C-20°C[1]
Short-term Stability 1 month at -20°C[3]Information not availableDays to weeks at 0-4°C[1]
Long-term Stability 6 months at -80°C[3]Information not available>3 years at -20°C[1]

Table 2: Stability of this compound in Experimental Buffers (Hypothetical Data)

Buffer (pH 7.4)TemperatureTime (hours)% Remaining (Hypothetical)
PBS37°C2>95%
8~90%
24~75%
DMEM + 10% FBS37°C2>95%
8~85%
24~70%
Note: The data in this table is hypothetical and for illustrative purposes only. It is strongly recommended to perform a stability study under your specific experimental conditions.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Experimental Buffer using LC-MS

Objective: To determine the stability of this compound in a specific experimental buffer over time at a defined temperature.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Experimental buffer (e.g., PBS, pH 7.4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Incubator or water bath at 37°C

  • HPLC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solution: Dilute the stock solution in the pre-warmed experimental buffer to a final concentration of 10 µM.

  • Incubation: Incubate the working solution at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the incubated solution.

  • Quench Reaction: Immediately mix the aliquot with an equal volume of cold acetonitrile containing an internal standard to stop any further degradation.

  • Sample Preparation: Centrifuge the samples to pellet any precipitated proteins or salts. Transfer the supernatant to an HPLC vial.

  • LC-MS Analysis: Analyze the samples by a validated LC-MS method to quantify the remaining concentration of this compound.

  • Data Analysis: Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Mandatory Visualization

NOP_Receptor_Signaling_Pathway MCOPPB MCOPPB (Agonist) NOP_R NOP Receptor (GPCR) MCOPPB->NOP_R Binds to G_protein Gi/o Protein NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates Ca_channels Ca²⁺ Channels G_protein->Ca_channels Inhibits K_channels K⁺ Channels G_protein->K_channels Activates MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Anxiolysis) cAMP->Cellular_Response IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG IP3_DAG->Cellular_Response Ca_channels->Cellular_Response K_channels->Cellular_Response MAPK_pathway->Cellular_Response Experimental_Workflow_Stability_Assessment start Start prep_stock Prepare 10 mM MCOPPB Stock in DMSO start->prep_stock prep_working Prepare 10 µM Working Solution in Experimental Buffer prep_stock->prep_working incubate Incubate at 37°C prep_working->incubate sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling quench Quench with Cold ACN + Internal Standard sampling->quench centrifuge Centrifuge Samples quench->centrifuge analyze Analyze by LC-MS centrifuge->analyze data_analysis Plot % Remaining vs. Time analyze->data_analysis end End data_analysis->end

References

MCOPPB trihydrochloride not showing expected in vivo potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MCOPPB trihydrochloride who are observing lower than expected in vivo potency.

Disclaimer

Troubleshooting Guide: Low In Vivo Potency of this compound

This guide provides a systematic approach to identifying potential causes for lower-than-expected in vivo efficacy of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_1 Compound Integrity cluster_2 Formulation & Administration cluster_3 Experimental Design cluster_4 Pharmacokinetics (PK) cluster_5 Target Engagement start Start: Unexpectedly low in vivo potency compound_integrity Step 1: Verify Compound Integrity & Purity start->compound_integrity formulation_prep Step 2: Assess Formulation & Administration compound_integrity->formulation_prep experimental_design Step 3: Review Experimental Design & Protocol formulation_prep->experimental_design pharmacokinetics Step 4: Consider Pharmacokinetic Factors experimental_design->pharmacokinetics target_engagement Step 5: Confirm Target Engagement pharmacokinetics->target_engagement end Resolution: Identify potential cause(s) and optimize experiment target_engagement->end compound_integrity_q1 • Purity confirmed by analysis? • Stored correctly (-20°C, desiccated)? • Weighed accurately? formulation_prep_q1 • Formulation prepared fresh daily? • Compound fully dissolved/suspended? • Correct vehicle used? • Accurate dosing volume and technique? experimental_design_q1 • Appropriate animal model and strain? • Dose and route of administration suitable? • Timing of dosing and endpoint measurement optimal? • Sufficient statistical power? pharmacokinetics_q1 • Potential for low bioavailability? • Rapid metabolism or clearance? • Insufficient brain penetration? target_engagement_q1 • NOP receptor expression in target tissue? • Ex vivo binding assay to confirm brain occupancy?

Caption: A step-by-step workflow for troubleshooting low in vivo potency.

Frequently Asked Questions (FAQs)

1. Compound Integrity and Handling

  • Q: How should I store this compound?

    • A: this compound powder should be stored at -20°C and kept desiccated. Stock solutions in solvent should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

  • Q: My compound has been stored for a long time. Could it have degraded?

    • A: While the solid form is generally stable, improper storage or moisture exposure can lead to degradation. If in doubt, it is advisable to use a fresh batch of the compound or verify the purity of the existing stock using analytical methods such as HPLC.

2. Formulation and Administration

  • Q: What is a recommended vehicle for in vivo administration of this compound?

    • A: A commonly used vehicle for this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2] It is recommended to prepare this formulation fresh daily and sonicate to aid dissolution.[2] Other potential formulations for poorly soluble compounds include suspensions in 0.5% carboxymethylcellulose (CMC) or lipid-based vehicles.

  • Q: My compound precipitates out of solution when I prepare the formulation. What should I do?

    • A: this compound has limited aqueous solubility. Ensure you are adding the solvents sequentially and mixing thoroughly at each step. Sonication can help redissolve the compound.[2] If precipitation persists, consider preparing a suspension or using a different vehicle system. The trihydrochloride salt form is more water-soluble than the free base.

  • Q: Could my administration technique be the issue?

    • A: Yes, improper administration can lead to inaccurate dosing. For oral gavage, ensure the gavage needle is correctly placed to deliver the full dose to the stomach. For intraperitoneal injections, be careful to avoid injection into the intestines or other organs. Consistent and accurate dosing volumes are critical.

3. Experimental Design

  • Q: What is a typical effective dose range for this compound?

    • A: Effective doses can vary depending on the animal model and the endpoint being measured. In the mouse Vogel conflict test for anxiety, an oral dose of 10 mg/kg has been shown to be effective.[3] For studies on cellular senescence in mice, intraperitoneal injections of 2.5-5 mg/kg have been used.[4] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

  • Q: How does the route of administration affect potency?

    • A: The route of administration significantly impacts the bioavailability and pharmacokinetics of a drug. While MCOPPB is orally active, its bioavailability may be incomplete.[3] Intraperitoneal or intravenous administration will generally lead to higher and more rapid peak plasma concentrations compared to oral administration.

4. Pharmacokinetics and Target Engagement

  • Q: Why is there a discrepancy between the high in vitro potency and the observed in vivo effects?

    • A: This is a common challenge in drug development. Several factors can contribute to this discrepancy:

      • Pharmacokinetics (PK): The compound may have low oral bioavailability, be rapidly metabolized and cleared from the body, or have poor distribution to the target tissue (e.g., the brain).

      • Plasma Protein Binding: High binding to plasma proteins can reduce the amount of free drug available to interact with the target receptor.

      • Target Site Concentration: The concentration of the drug at the NOP receptor in the target tissue may not reach the levels required for the desired pharmacological effect.

  • Q: Does this compound cross the blood-brain barrier?

    • A: Yes, studies have shown that MCOPPB penetrates the brain after oral administration and inhibits NOP receptor signaling.[3] However, the specific brain-to-plasma concentration ratio is not well-documented.[5][6]

Quantitative Data Summary

ParameterValueSpecies/SystemReference(s)
In Vitro Potency
pKi (NOP Receptor)10.07Human[3][7]
Solubility
Water16.02 mg/mL (30.93 mM)N/A[2]
DMSO32.04 mg/mL (61.85 mM)N/A[2]
In Vivo Formulation
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL (3.86 mM)N/A[2]
Reported In Vivo Doses
Anxiolytic Effects (Vogel Conflict Test)10 mg/kg (p.o.)Mouse[3]
Senolytic Effects2.5 - 5 mg/kg (i.p.)Mouse[4]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration
  • Materials:

    • This compound

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween 80 (Polysorbate 80)

    • Sterile Saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Sonicator

  • Procedure:

    • Calculate the required amount of this compound based on the desired final concentration and volume.

    • In a sterile microcentrifuge tube, add 10% of the final volume as DMSO.

    • Add the weighed this compound to the DMSO and vortex until fully dissolved.

    • Sequentially add 40% of the final volume as PEG300, mixing thoroughly after addition.

    • Add 5% of the final volume as Tween 80 and mix thoroughly.

    • Add the remaining 45% of the final volume as sterile saline and vortex to create a homogenous solution.

    • If any precipitation is observed, sonicate the solution for 5-10 minutes.

    • Prepare this formulation fresh on the day of the experiment.

Protocol 2: Vogel Conflict Test for Anxiolytic Activity in Mice

This protocol is adapted from published studies.[8][9][10][11]

  • Animals:

    • Male ICR mice (or other appropriate strain)

    • Animals should be housed individually and acclimatized to the facility for at least one week.

  • Procedure:

    • Water Deprivation: Water-deprive the mice for 48 hours prior to the test, with free access to food.

    • Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle orally 60 minutes before the test session.

    • Test Apparatus: Use a clear acrylic box with a grid floor connected to a shock generator. A drinking nozzle is inserted into the box.

    • Test Session:

      • Place the mouse in the test box.

      • Allow a 20-lick, shock-free period.

      • After the 20th lick, a mild electric shock (e.g., 0.2 mA for 0.5 seconds) is delivered through the drinking nozzle for every subsequent lick.

      • The session duration is typically 3-5 minutes.

    • Data Collection: Record the total number of shocks received during the session. An increase in the number of shocks in the drug-treated group compared to the vehicle group indicates an anxiolytic-like effect.

Visualizations

NOP Receptor Signaling Pathway

NOP_Signaling MCOPPB MCOPPB NOP_R NOP Receptor (GPCR) MCOPPB->NOP_R G_protein Gαi/o, Gαz NOP_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Pathway (ERK1/2) G_protein->MAPK activates Ion_Channels Ion Channels G_protein->Ion_Channels modulates cAMP ↓ cAMP AC->cAMP K_channel ↑ K+ Conductance (Hyperpolarization) Ion_Channels->K_channel Ca_channel ↓ Ca2+ Conductance Ion_Channels->Ca_channel Neuronal_Activity ↓ Neuronal Excitability K_channel->Neuronal_Activity Ca_channel->Neuronal_Activity

Caption: Simplified signaling pathway of the NOP receptor upon activation by MCOPPB.

References

troubleshooting inconsistent results with MCOPPB trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MCOPPB trihydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (NOP) receptor, which is a G-protein coupled receptor (GPCR).[1][2][3][4] Its high affinity for the NOP receptor (pKi of 10.07 for the human receptor) leads to the inhibition of signaling pathways in the brain.[2][5][6] This activity has been associated with anxiolytic effects without significant impact on memory or motor function.[2][6][7]

2. What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and activity of the compound. For detailed storage guidelines, refer to the table below.

FormStorage TemperatureDurationSpecial Conditions
Powder -20°CUp to 3 yearsKeep desiccated and sealed, away from moisture.[8][9][10]
4°CShort-termSealed storage, away from moisture.[9]
Stock Solution -80°CUp to 6 monthsAliquot to avoid multiple freeze-thaw cycles.[9][10]
-20°CUp to 1 monthAliquot to avoid multiple freeze-thaw cycles.[9][10]

3. How do I dissolve this compound?

This compound solubility can vary depending on the solvent. It is important to use the appropriate solvent for your specific experimental needs (in vitro vs. in vivo).

SolventSolubilityRecommendations
Water ≥ 16.02 mg/mL (30.93 mM)Sonication is recommended to aid dissolution.[8]
DMSO ≥ 32.04 mg/mL (61.85 mM)Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[8][9] Sonication is recommended.[8]
In Vivo Formulations See specific protocols below.Prepare fresh daily for in vivo experiments.[9]

Troubleshooting Inconsistent Experimental Results

Inconsistent results with this compound can arise from various factors, ranging from compound handling to experimental design and biological variability. This section addresses common problems and provides potential solutions.

Problem 1: I'm observing lower than expected potency or no effect in my in vitro assay.

Several factors could contribute to a lack of efficacy in cell-based assays.

  • Improper Compound Handling:

    • Solution: Ensure the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles.[10] Prepare fresh dilutions for each experiment from a properly stored stock.

  • Solubility Issues:

    • Solution: this compound may precipitate out of solution, especially when diluting a DMSO stock into an aqueous buffer or media.[8] To avoid this, pre-warm the buffer/media to 37°C before adding the compound.[8] If precipitation occurs, sonication can be used to help redissolve it.[8][9] It is also recommended to perform serial dilutions of the DMSO stock in DMSO before the final dilution into the aqueous solution.[8]

  • Cell System Variables:

    • Solution:

      • Confirm that your cell line expresses the NOP receptor at sufficient levels.

      • The level of receptor expression can influence the observed potency of an agonist.[3]

      • Be aware of "biased agonism," where a ligand may activate one signaling pathway more than another (e.g., G-protein vs. β-arrestin pathways).[11][12] Your assay may be measuring a pathway that is not strongly activated by MCOPPB in your specific cell system.

  • Assay Conditions:

    • Solution: Optimize incubation times and compound concentrations. For GPCRs, the kinetics of ligand binding and downstream signaling can vary.[13]

Problem 2: My in vivo results are highly variable between animals.

In vivo experiments are subject to numerous sources of variability.

  • Compound Formulation and Administration:

    • Solution: Ensure your in vivo formulation is homogenous and the compound is fully dissolved. Prepare fresh formulations daily.[9] Inconsistent administration (e.g., intraperitoneal vs. subcutaneous injection technique) can lead to variable absorption and bioavailability.

  • Biological Variability:

    • Solution: Factors such as the age, sex, weight, and genetic background of the animals can significantly impact their response to a compound.[5] Whenever possible, use animals that are closely matched for these variables. Subtle environmental stressors, including changes in animal care staff, can also influence behavioral and physiological outcomes.[5]

  • Dose Selection:

    • Solution: The dose-response relationship for MCOPPB can be complex. For instance, anxiolytic effects have been observed with a bell-shaped dose-response curve.[7] It is crucial to perform a dose-response study to identify the optimal dose for your specific experimental model and endpoint. Consider that the maximum tolerated dose may not be the most effective dose for targeted therapies.[14]

  • Experimenter Bias:

    • Solution: Whenever possible, behavioral scoring and data analysis should be performed by an experimenter who is blinded to the treatment groups.[2]

Problem 3: I'm observing unexpected or off-target effects.

  • Solution:

    • Purity of the Compound: Verify the purity of your batch of this compound. Impurities could have their own biological activities.[3]

    • Off-Target Binding: While MCOPPB is highly selective for the NOP receptor, it has weaker affinity for other opioid receptors.[2] At high concentrations, these off-target interactions could become relevant.

    • Control Experiments: Include appropriate controls in your experiments. For in vitro studies, this could be a cell line that does not express the NOP receptor.[3] For in vivo studies, a vehicle control group is essential.

Experimental Protocols

In Vitro Stock Solution Preparation

  • To prepare a 10 mM stock solution, dissolve 5.18 mg of this compound (MW: 518.01 g/mol ) in 1 mL of anhydrous DMSO.

  • Use sonication to aid dissolution if necessary.[8]

  • Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month.[9]

In Vivo Formulation Protocols

The following are examples of formulations that have been used for in vivo studies. It is recommended to prepare these solutions fresh on the day of the experiment.[9]

ProtocolComponentsFinal Concentration
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.83 mM)
2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.83 mM)
3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.83 mM)

Data summarized from[9]

Visualizations

NOP_Signaling_Pathway MCOPPB MCOPPB trihydrochloride NOPR NOP Receptor (GPCR) MCOPPB->NOPR binds to G_protein Gi/o Protein NOPR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel inhibits K_channel GIRK Channels G_protein->K_channel activates cAMP ↓ cAMP AC->cAMP Neuron Neuronal Activity cAMP->Neuron Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Neuron K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Neuron Reduced_activity Reduced Neuronal Excitability Neuron->Reduced_activity

Caption: Simplified NOP receptor signaling pathway activated by MCOPPB.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_compound Prepare MCOPPB Solution (Fresh Daily for In Vivo) dosing Administer MCOPPB or Vehicle Control prep_compound->dosing prep_animals Acclimate and Prepare Experimental Animals/Cells prep_animals->dosing assay Perform Behavioral/ Cell-Based Assay dosing->assay data_collection Collect Data assay->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis interpretation Interpret Results stat_analysis->interpretation

Caption: General experimental workflow for studies using MCOPPB.

Troubleshooting_Tree start Inconsistent or Unexpected Results q_handling Is compound handling and preparation correct? start->q_handling a_handling_no Review storage, solubility, and solution prep protocols q_handling->a_handling_no No q_assay Are experimental design and controls appropriate? q_handling->q_assay Yes end Systematically optimize protocol a_handling_no->end a_assay_no Check dose-response, controls, and animal/cell model q_assay->a_assay_no No q_biological Could biological variability be a factor? q_assay->q_biological Yes a_assay_no->end a_biological_no Consider off-target effects or compound purity q_biological->a_biological_no No q_biological->end Yes a_biological_no->end

Caption: A decision tree for troubleshooting inconsistent MCOPPB results.

References

MCOPPB Trihydrochloride Cytotoxicity in Primary Cells: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of MCOPPB trihydrochloride in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective agonist for the nociceptin/orphanin FQ (NOP) receptor, with a pKi of 10.07.[1][2][3][4][5] It has weaker activity at other opioid receptors.[1][3] Its primary known effects are anxiolytic, and it has been studied for its potential in anxiety disorders.[2][3][6] Recent research has also identified MCOPPB as a potential senolytic agent, meaning it can selectively induce apoptosis in senescent cells.[7][8]

Q2: What are the expected cytotoxic effects of this compound on primary cells?

The cytotoxic effects of this compound on primary cells are not extensively documented. However, based on its known senolytic activity, it may selectively eliminate senescent primary cells.[7] In non-senescent primary cells, high concentrations may induce off-target cytotoxic effects. It is crucial to perform dose-response experiments to determine the cytotoxic threshold for your specific primary cell type.

Q3: How should I prepare this compound for cell culture experiments?

This compound is typically dissolved in sterile water or a buffer like PBS. For example, a 1.8725 mM stock solution can be made by dissolving 1 mg of this compound in 1 mL of autoclaved water.[7] It is recommended to prepare fresh solutions for each experiment.[7] If using a solvent like DMSO, ensure the final concentration in the cell culture medium is non-toxic to the primary cells, typically below 0.5%.[9]

Q4: Which cytotoxicity assays are recommended for assessing the effects of this compound in primary cells?

A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxicity.

  • Metabolic Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.[10] The MTT assay, for instance, is based on the conversion of a tetrazolium salt into formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[10]

  • Membrane Integrity Assays (e.g., LDH release): These assays quantify the amount of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[11][12]

  • Apoptosis Assays (e.g., Caspase-3 activity, Annexin V/PI staining): Given MCOPPB's potential senolytic activity, which is often mediated by apoptosis, these assays are crucial. Caspase-3 is a key executioner caspase in the apoptotic pathway.[13][14][15]

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Troubleshooting Step
Uneven cell seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. Avoid seeding cells in the outer wells of the plate, which are prone to evaporation; instead, fill them with sterile PBS or media.[9]
Inconsistent this compound concentration Thoroughly mix the this compound stock solution before diluting. Ensure complete mixing of the compound in the culture medium before adding it to the cells.
Primary cell health and passage number Use primary cells at a low passage number and ensure they are healthy and actively proliferating before starting the experiment. Unhealthy cells are more susceptible to stress.[9]
Edge effects in microplates To minimize evaporation from the outer wells of a microplate, which can concentrate the test compound, it is advisable to fill these wells with sterile PBS or medium without cells and use the inner wells for the experiment.[9]
Issue 2: No Apparent Cytotoxicity at Expected Concentrations
Possible Cause Troubleshooting Step
This compound degradation Prepare fresh solutions of this compound for each experiment. Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C for long-term storage.[1]
Low sensitivity of the assay Optimize the cell seeding density. For LDH assays, consider using a more sensitive luminescent-based kit.[11] For metabolic assays, increase the incubation time with the reagent.
Cell type resistance The primary cells you are using may be resistant to the cytotoxic effects of this compound at the tested concentrations. Consider a wider range of concentrations.
Low percentage of senescent cells If you are investigating the senolytic effect, ensure that a significant portion of your primary cell population is senescent. You may need to induce senescence using methods like irradiation or treatment with agents like doxorubicin.[7]
Issue 3: High Background Signal in Assays
Possible Cause Troubleshooting Step
Serum interference in LDH assay Some sera contain LDH, leading to high background. Use heat-inactivated serum or a serum-free medium during the LDH release measurement period. Alternatively, include a "medium only" background control.[16]
Phenol (B47542) red interference Phenol red in the culture medium can interfere with the absorbance readings of some colorimetric assays. Use phenol red-free medium for the duration of the assay.[17]
Microbial contamination Visually inspect cultures for any signs of bacterial or fungal contamination. Contaminants can metabolize assay reagents and lead to false-positive signals.
Compound interference This compound may directly react with the assay reagents. Include a control well with the compound in cell-free medium to check for any direct interaction.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[10][18][19]

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing the different concentrations of this compound. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.

LDH Release Assay for Cytotoxicity

This protocol is based on common LDH assay kits.[11][12][20][21]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the plate if working with suspension cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate and a dye solution. Add the reaction mixture to the supernatant in the new plate.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Stop Reaction: Add a stop solution if required by the kit.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Controls: Include a positive control (cells lysed with Triton X-100 to measure maximum LDH release) and a negative control (untreated cells for spontaneous LDH release).

Caspase-3 Activity Assay for Apoptosis

This protocol is a general guideline for colorimetric caspase-3 assays.[13][14][15][22]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate or larger vessel to obtain sufficient cell numbers. Treat with this compound as desired.

  • Cell Lysis: After treatment, harvest the cells and wash with cold PBS. Lyse the cells using a lysis buffer provided with the assay kit.

  • Protein Quantification: Determine the protein concentration of each cell lysate to normalize the caspase-3 activity.

  • Caspase-3 Reaction: In a 96-well plate, add the cell lysate, reaction buffer, and the caspase-3 substrate (e.g., DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Reading: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound on Primary [Cell Type] after 48h Treatment

AssayEndpointIC50 (µM)Max Effect (%)
MTTCell Viability[Your Value][Your Value]
LDHCytotoxicity[Your Value][Your Value]
Caspase-3Apoptosis[Your Value][Your Value]

Visualizations

Experimental_Workflow General Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_assays Assays cluster_analysis Data Analysis prep_cells Prepare Primary Cells seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_mcoppb Prepare MCOPPB Stock treat_cells Treat with MCOPPB Serial Dilutions prep_mcoppb->treat_cells seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate mtt_assay MTT Assay (Metabolic Activity) incubate->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubate->ldh_assay caspase_assay Caspase-3 Assay (Apoptosis) incubate->caspase_assay read_plate Read Absorbance/ Fluorescence mtt_assay->read_plate ldh_assay->read_plate caspase_assay->read_plate calc_results Calculate % Viability/ Cytotoxicity read_plate->calc_results plot_curves Plot Dose-Response Curves calc_results->plot_curves det_ic50 Determine IC50 plot_curves->det_ic50 Troubleshooting_Flowchart Troubleshooting High Assay Variability start High Variability in Results q1 Are you using healthy, low-passage primary cells? start->q1 sol1 Use healthy cells at a lower passage number. q1->sol1 No q2 Is your cell seeding uniform? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Ensure single-cell suspension and proper mixing. Avoid edge wells. q2->sol2 No q3 Is the compound concentration consistent? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Thoroughly mix stock and working solutions. q3->sol3 No end_node Consider other factors (e.g., incubator conditions, reagent stability). q3->end_node Yes a3_yes Yes a3_no No sol3->end_node Signaling_Pathway Potential MCOPPB-Induced Apoptosis Pathway in Senescent Cells mcoppb This compound nopr NOP Receptor mcoppb->nopr downstream_signaling Downstream Signaling (e.g., TLR involvement) nopr->downstream_signaling Agonist Binding senescent_cell Senescent Cell Context pro_apoptotic Upregulation of Pro-Apoptotic Factors (e.g., Bax) downstream_signaling->pro_apoptotic anti_apoptotic Downregulation of Anti-Apoptotic Factors (e.g., Bcl-2) downstream_signaling->anti_apoptotic caspase_cascade Caspase Cascade Activation (Caspase-9, Caspase-3) pro_apoptotic->caspase_cascade anti_apoptotic->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis

References

minimizing off-target effects of MCOPPB trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for MCOPPB Trihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects during experimentation. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the accurate and effective use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (NOP) receptor, which is also known as the opioid-receptor-like 1 (ORL1) receptor. It exhibits high affinity for the human NOP receptor with a pKi of 10.07.[1] The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation, can inhibit adenylyl cyclase and modulate calcium and potassium channels, leading to a variety of cellular responses.[2]

Q2: What are the known off-target effects of this compound?

A2: this compound is known for its high selectivity for the NOP receptor over the classical opioid receptors (mu, kappa, and delta).[3] However, a recently discovered significant off-target effect is its senolytic activity, which is the ability to selectively induce cell death in senescent cells. This activity has been shown to be independent of NOP receptor signaling and is thought to be mediated through the inhibition of autophagy.[4][5] While comprehensive screening data against a broad panel of other receptors, kinases, and ion channels is not publicly available, its high potency at the NOP receptor suggests that off-target effects at other GPCRs are less likely at concentrations where it fully engages the NOP receptor.

Q3: How can I minimize the known off-target effects on classical opioid receptors?

A3: Due to its high selectivity, off-target effects on mu, kappa, and delta opioid receptors are minimal at concentrations typically used to study NOP receptor function. To minimize these potential effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired response at the NOP receptor. Performing a dose-response curve for your specific assay is highly recommended to determine the optimal concentration.

Q4: Is the senolytic activity of this compound an on-target or off-target effect?

A4: Current research indicates that the senolytic activity of MCOPPB is an off-target effect.[5] Studies have shown that this effect is independent of NOP receptor signaling. The proposed mechanism for its senolytic action is the inhibition of autophagy, a cellular degradation process.[4]

Q5: What are the implications of the off-target senolytic activity in my experiments?

A5: The senolytic activity of MCOPPB could be a confounding factor in your experiments, particularly in long-term studies or when using cell models prone to senescence. It is important to consider that at higher concentrations or with prolonged exposure, MCOPPB may induce apoptosis in senescent cells present in your culture. This could lead to misinterpretation of data if not accounted for. We recommend monitoring for markers of senescence and apoptosis in your experimental system.

Troubleshooting Guide

Issue: I am observing unexpected cellular effects that do not seem to be mediated by the NOP receptor.

  • Potential Cause 1: Off-target activity at other GPCRs or cellular proteins.

    • Recommended Solution:

      • Confirm NOP Receptor Dependence: Use a cell line that does not express the NOP receptor as a negative control. If the unexpected effect persists, it is likely an off-target effect.

      • Use a NOP Receptor Antagonist: Pre-treat your cells with a selective NOP receptor antagonist (e.g., SB-612111) before adding MCOPPB. If the antagonist blocks the effect, it is likely NOP-mediated. If not, an off-target mechanism is probable.

      • Perform a Broader Off-Target Screen: If the unexpected effect is significant and reproducible, consider screening MCOPPB against a commercial off-target panel (e.g., a GPCR or kinase panel) to identify potential off-target interactions.

  • Potential Cause 2: Induction of the off-target senolytic effect.

    • Recommended Solution:

      • Assess Cellular Senescence: Check your cell cultures for markers of senescence, such as senescence-associated β-galactosidase (SA-β-gal) staining.

      • Monitor Apoptosis: Measure markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining) in response to MCOPPB treatment, especially in long-term experiments.

      • Use a Lower Concentration: Determine the lowest effective concentration of MCOPPB for NOP receptor activation in your system to minimize the potential for inducing senolytic effects.

Issue: My in vivo results are inconsistent with my in vitro data.

  • Potential Cause: Different expression levels of on-target and off-target proteins in vivo versus in vitro.

    • Recommended Solution:

      • Characterize Target Expression: Confirm the expression of the NOP receptor in your in vivo model and compare it to your in vitro system.

      • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Ensure that the concentration of MCOPPB administered in vivo is achieving the desired target engagement at the NOP receptor without reaching concentrations that might engage off-targets.

      • Consider the Senolytic Effect in vivo: Be aware that the senolytic activity of MCOPPB could contribute to the in vivo phenotype, especially in models of aging or age-related diseases.

Data Presentation

Table 1: Binding Affinity of this compound for Opioid Receptors

ReceptorLigandBinding Affinity (Ki)Reference(s)
NOPMCOPPB0.085 nM[]
Mu (µ)MCOPPB1.05 nM[]
Kappa (κ)MCOPPB23.1 nM[]
Delta (δ)MCOPPB>667 nM[]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Determining Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor and potential off-target receptors.

Materials:

  • Cell membranes prepared from cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human NOP receptor).

  • Radioligand specific for the receptor of interest (e.g., [3H]-Nociceptin for NOP receptor).

  • This compound.

  • Non-labeled competing ligand for non-specific binding determination.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Cell membranes, radioligand, and binding buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of the non-labeled competing ligand.

    • Competition Binding: Cell membranes, radioligand, and serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of MCOPPB and fit the data to a one-site competition curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: [35S]GTPγS Binding Assay for Determining Functional Activity

Objective: To assess the functional activity (agonist or antagonist) of this compound at the NOP receptor and potential off-target GPCRs.

Materials:

  • Cell membranes expressing the receptor of interest.

  • [35S]GTPγS.

  • GDP.

  • This compound.

  • Known agonist and antagonist for the receptor of interest (positive and negative controls).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2).

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in Protocol 1.

  • Assay Setup: In a 96-well plate, add cell membranes, GDP, and serial dilutions of this compound or control compounds.

  • Initiate Reaction: Add [35S]GTPγS to each well to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer.

  • Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of MCOPPB. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Mandatory Visualizations

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G Protein cluster_cytosol Cytosol MCOPPB MCOPPB NOP NOP Receptor MCOPPB->NOP Agonist Binding G_alpha Gαi/o NOP->G_alpha Activation G_beta_gamma Gβγ NOP->G_beta_gamma Dissociation AC Adenylyl Cyclase G_alpha->AC Inhibition Ca_channel ↓ Ca²⁺ Influx G_beta_gamma->Ca_channel K_channel ↑ K⁺ Efflux G_beta_gamma->K_channel MAPK MAPK Activation G_beta_gamma->MAPK cAMP ↓ cAMP AC->cAMP

NOP Receptor Signaling Pathway

Off_Target_Workflow start Start: Unexpected Experimental Outcome q1 Is the effect observed in a NOP receptor null cell line? start->q1 on_target Likely On-Target Effect (NOP Receptor-Mediated) q1->on_target No off_target Likely Off-Target Effect q1->off_target Yes q2 Is the effect blocked by a selective NOP antagonist? off_target->q2 senescence_check Assess for Senescence Markers (e.g., SA-β-gal) off_target->senescence_check q2->on_target Yes off_target_screen Perform Broad Off-Target Screening (e.g., GPCR/Kinase Panels) q2->off_target_screen No end End: Characterize Off-Target Mechanism off_target_screen->end autophagy_check Investigate Autophagy Inhibition senescence_check->autophagy_check autophagy_check->end

Workflow for Investigating Off-Target Effects

MCOPPB_Dual_Activity cluster_on_target On-Target Activity cluster_off_target Off-Target Activity MCOPPB MCOPPB Trihydrochloride NOP_receptor NOP Receptor Agonism MCOPPB->NOP_receptor Autophagy_inhibition Autophagy Inhibition MCOPPB->Autophagy_inhibition Anxiolytic Anxiolytic Effects NOP_receptor->Anxiolytic Leads to Senolytic Senolytic Effects Autophagy_inhibition->Senolytic Leads to

Dual Activities of this compound

References

optimizing MCOPPB trihydrochloride concentration for senolysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Senolytic Concentration

Disclaimer: The following guide provides a framework for optimizing the concentration of a senolytic agent. The compound "MCOPPB trihydrochloride" is not found in the public scientific literature. Therefore, this document uses Navitoclax (ABT-263) , a well-researched senolytic, as a representative example. The principles and protocols described here are generally applicable to the optimization of other senolytic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration range for Navitoclax in senolysis experiments?

A1: The effective concentration of Navitoclax can vary significantly depending on the cell type and the method used to induce senescence. For in vitro studies, a common starting point is a dose-response experiment ranging from 100 nM to 10 µM.[1] Some studies have reported senolytic effects at concentrations as low as 1 µM, while others have used up to 10 µM.[1][2][3] It is crucial to determine the optimal concentration for each specific experimental system.

Q2: How long should I treat my cells with Navitoclax to induce senolysis?

A2: The treatment duration can range from 24 to 72 hours.[2] A 48-hour treatment is often a good starting point for assessing senolytic activity.[4][5][6] Shorter incubation times may be insufficient to induce apoptosis in senescent cells, while longer exposures can increase toxicity to non-senescent cells.

Q3: How can I confirm that Navitoclax is selectively killing senescent cells?

A3: To confirm the senolytic activity of Navitoclax, you should include both senescent and non-senescent (or proliferating) control cell populations in your experiments. A successful senolytic agent will show a significant reduction in the viability of senescent cells with minimal impact on non-senescent cells at the optimized concentration. This can be assessed using cell viability assays and markers of apoptosis.

Q4: What are the known off-target effects of Navitoclax?

A4: The primary on-target toxicity of Navitoclax is thrombocytopenia (low platelet count), which has limited its clinical use.[7] This is because platelets rely on BCL-xL, one of the targets of Navitoclax, for their survival.[7] In vitro, high concentrations of Navitoclax can also be toxic to non-senescent cells.[8][9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No significant decrease in senescent cell viability. 1. Navitoclax concentration is too low.2. Treatment duration is too short.3. The specific type of senescent cell is resistant to Navitoclax.[10]4. The compound has degraded.1. Perform a dose-response experiment with a wider concentration range (e.g., 100 nM to 20 µM).2. Increase the treatment duration (e.g., up to 72 hours).3. Confirm senescence induction using multiple markers (e.g., SA-β-gal, p16, p21).4. Consider that susceptibility to Navitoclax can depend on the expression patterns of Bcl-2 family proteins.[10]5. Ensure proper storage and handling of the Navitoclax stock solution.
High toxicity observed in non-senescent control cells. 1. Navitoclax concentration is too high.2. Treatment duration is too long.3. The specific cell type is particularly sensitive to Navitoclax.1. Reduce the concentration of Navitoclax.2. Shorten the treatment duration.3. Perform a careful dose-response and time-course experiment to identify a therapeutic window with maximal senescent cell killing and minimal non-senescent cell toxicity.
Inconsistent results between experiments. 1. Variation in the degree of senescence induction.2. Inconsistent cell seeding density.3. Variability in Navitoclax treatment preparation.1. Standardize the senescence induction protocol and verify the percentage of senescent cells before each experiment.2. Ensure consistent cell numbers are plated for all experimental conditions.3. Prepare fresh dilutions of Navitoclax from a validated stock solution for each experiment.
Difficulty in detecting apoptosis in senescent cells. 1. The chosen apoptosis assay is not sensitive enough.2. The timing of the assay is not optimal.1. Use multiple apoptosis assays for confirmation (e.g., Caspase-3/7 activity, Annexin V staining).2. Perform a time-course experiment to determine the peak of apoptotic activity following Navitoclax treatment.

Experimental Protocols & Data Presentation

Table 1: Representative Effective Concentrations of Navitoclax for Senolysis
Cell TypeSenescence InducerEffective ConcentrationTreatment DurationReference
Human Umbilical Vein Endothelial Cells (HUVECs)Ionizing RadiationNot specified, but effectiveNot specified[10]
IMR90 Human Lung FibroblastsIonizing RadiationNot specified, but effectiveNot specified[10]
Murine Embryonic Fibroblasts (MEFs)Ionizing RadiationNot specified, but effectiveNot specified[10]
Bone Marrow Stromal Cells (BMSCs)Natural Aging (in vivo)5 µM5 days[3]
A549 Lung Cancer CellsEtoposide2 µM48 hours[5]
Osteoarthritic ChondrocytesIonizing Radiation1 µM48 hours[6]

Key Experimental Methodologies

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

This protocol is essential for determining the dose-dependent effect of Navitoclax on both senescent and non-senescent cells.

  • Procedure:

    • Seed an equal number of senescent and non-senescent cells into a 96-well plate.

    • Allow cells to adhere overnight.

    • Treat the cells with a range of Navitoclax concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) for 48-72 hours.[2][4] Include a vehicle control (e.g., DMSO).

    • Assess cell viability using a preferred method, such as the MTT assay or a luminescent ATP-based assay like CellTiter-Glo, following the manufacturer's instructions.[2]

    • Normalize the results to the vehicle-treated control to determine the percentage of cell viability.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This is a widely used biomarker to identify senescent cells.[11][12]

  • Procedure:

    • Wash the cells twice with 1X PBS.[11]

    • Fix the cells with a fixing solution (e.g., 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS) for 5 minutes at room temperature.[13]

    • Wash the cells three times with 1X PBS.[11]

    • Add the SA-β-gal staining solution.[14]

    • Incubate the cells at 37°C (without CO2) for 4 to 16 hours, protected from light.[11][13]

    • Observe the cells under a microscope and count the percentage of blue-stained (senescent) cells.[11]

Apoptosis Assays (e.g., Caspase-3/7 Activity, Annexin V Staining)

These assays confirm that the reduction in cell viability is due to apoptosis.

  • Caspase-3/7 Activity Assay:

    • Treat senescent and non-senescent cells with Navitoclax at the determined optimal concentration.

    • At various time points (e.g., 8, 24, 48 hours), measure caspase-3/7 activity using a commercially available kit that employs a luminogenic or fluorogenic substrate.[15]

  • Annexin V Staining:

    • After treatment with Navitoclax, harvest the cells.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[4]

Visualizations

G cluster_0 Experimental Workflow for Optimizing Navitoclax Concentration induce Induce Senescence (e.g., Irradiation, Doxorubicin) confirm Confirm Senescence (SA-β-gal, p16/p21 expression) induce->confirm dose_response Dose-Response & Time-Course (Navitoclax on Senescent & Non-senescent cells) confirm->dose_response viability Assess Cell Viability (MTT / CellTiter-Glo) dose_response->viability apoptosis Confirm Apoptosis (Caspase 3/7, Annexin V) dose_response->apoptosis optimal Determine Optimal Concentration (Maximal senolysis, minimal toxicity) viability->optimal apoptosis->optimal

Caption: Workflow for optimizing Navitoclax concentration.

G cluster_1 Navitoclax Mechanism of Action in Senescent Cells navitoclax Navitoclax (ABT-263) bcl2 Anti-apoptotic Proteins (BCL-2, BCL-xL, BCL-w) navitoclax->bcl2 inhibits bax_bak Pro-apoptotic Effectors (BAX, BAK) bcl2->bax_bak inhibits cytochrome_c Cytochrome c release bax_bak->cytochrome_c activates caspases Caspase Activation cytochrome_c->caspases activates apoptosis Apoptosis of Senescent Cell caspases->apoptosis induces

Caption: Navitoclax signaling pathway in senolysis.[16]

References

MCOPPB Trihydrochloride Technical Support Center: Troubleshooting Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MCOPPB trihydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and may be encountering challenges related to its penetration of the blood-brain barrier (BBB). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (NOP) receptor, with a pKi of 10.07.[1][2] It exhibits significantly weaker activity at other opioid receptors.[1] The NOP receptor is a G protein-coupled receptor (GPCR) involved in a wide range of neurological processes.

Q2: Is there evidence that this compound crosses the blood-brain barrier?

The available evidence is currently conflicting. One study demonstrated that oral administration of MCOPPB to mice resulted in the inhibition of NOP receptor signaling in the brain, which suggests that the compound can penetrate the CNS to engage its target.[3][4] However, another study found that while MCOPPB reduced senescent cells in peripheral tissues, it did not have the same effect in the central nervous system, which may indicate poor BBB penetration.[5][6] Given this discrepancy, researchers should empirically determine the BBB penetration of MCOPPB in their specific experimental models.

Q3: What are the physicochemical properties of this compound?

Understanding the physicochemical properties of a compound is crucial for predicting its potential to cross the BBB. Here are some of the known properties of this compound:

PropertyValueSource
Molecular Weight 534.05 g/mol R&D Systems
Formula C₂₆H₄₀N₄·3HClR&D Systems
Solubility Soluble to 30 mM in water and 60 mM in DMSOR&D Systems

Q4: What are the key signaling pathways activated by this compound?

As a NOP receptor agonist, this compound activates downstream signaling cascades that are primarily inhibitory to neuronal function. The NOP receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Activation of the NOP receptor also leads to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, both of which contribute to a reduction in neuronal excitability.

Troubleshooting Guide: Investigating Poor BBB Penetration

If you suspect that this compound is not effectively reaching its target in the central nervous system in your experiments, consider the following troubleshooting steps.

Step 1: Verify Compound Integrity and Formulation

  • Purity Check: Ensure the purity of your this compound batch using appropriate analytical methods such as HPLC.

  • Solubility and Formulation: Confirm that the compound is fully dissolved in your vehicle. For in vivo studies, ensure the formulation is suitable for the chosen route of administration and does not precipitate upon injection.

Step 2: Assess BBB Penetration with In Vitro Models

  • PAMPA-BBB Assay: The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier is a high-throughput method to predict passive diffusion across the BBB.

  • Cell-Based Transwell Models: Utilize co-culture models of brain endothelial cells with astrocytes and pericytes to create a more physiologically relevant in vitro BBB model. Measure the apparent permeability coefficient (Papp).

Step 3: Quantify Brain Exposure with In Vivo Studies

  • Brain-to-Plasma Concentration Ratio (Kp and Kp,uu): Determine the total (Kp) and unbound (Kp,uu) brain-to-plasma concentration ratios at steady-state. A Kp,uu value close to 1 suggests passive diffusion is the primary mechanism of brain entry.

  • In Vivo Microdialysis: This technique allows for the sampling of unbound this compound directly from the brain's extracellular fluid in awake, freely-moving animals, providing a dynamic measure of target engagement.[7][8][9][10][11]

Step 4: Investigate the Role of Efflux Transporters

  • P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are major efflux transporters at the BBB that can actively pump xenobiotics out of the brain.

  • In Vitro Efflux Assays: Use cell lines overexpressing these transporters (e.g., MDCK-MDR1) to determine if MCOPPB is a substrate. An efflux ratio greater than 2 is generally considered indicative of active efflux.

  • In Vivo Co-administration Studies: Administer this compound with known inhibitors of P-gp (e.g., verapamil) or BCRP to see if brain concentrations of MCOPPB increase.

Quantitative Data for Assessing BBB Penetration

ParameterDescriptionMethod of MeasurementExample Value (Compound)Interpretation of Example
Papp (10⁻⁶ cm/s) Apparent Permeability CoefficientIn vitro Transwell assay> 5 (Diazepam)High in vitro permeability
< 2 (Atenolol)Low in vitro permeability
Efflux Ratio (ER) Ratio of basolateral-to-apical vs. apical-to-basolateral permeabilityIn vitro Transwell assay with transporter-overexpressing cell lines> 2 (Loperamide)Substrate of efflux transporters
~ 1 (Carbamazepine)Not a significant substrate
Kp Total Brain-to-Plasma Concentration RatioIn vivo pharmacokinetic studies2.85 (Methadone)Higher total concentration in brain than plasma
Kp,uu Unbound Brain-to-Plasma Concentration RatioIn vivo pharmacokinetic studies with plasma and brain tissue binding assessment~ 1 (Carbamazepine)Primarily crosses the BBB by passive diffusion
< 0.1 (Loperamide)Actively effluxed from the brain

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assessment using a Transwell Model

  • Cell Culture: Co-culture human cerebral microvascular endothelial cells (hCMEC/D3) on the apical side of a Transwell insert and human astrocytes on the basolateral side of the well.

  • Barrier Formation: Culture the cells for 7-10 days to allow for the formation of a tight monolayer. Monitor the barrier integrity by measuring Transendothelial Electrical Resistance (TEER).

  • Permeability Assay:

    • Add this compound (at a known concentration) to the apical (donor) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) chamber.

    • To assess efflux, add the compound to the basolateral chamber and sample from the apical chamber.

  • Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Protocol 2: In Vivo Brain-to-Plasma Ratio (Kp) Determination

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Compound Administration: Administer this compound at a therapeutic dose via the desired route (e.g., oral gavage, intravenous injection).

  • Sample Collection: At a predetermined time point (to approximate steady-state), collect blood via cardiac puncture and immediately perfuse the brain with ice-cold saline to remove intravascular blood.

  • Tissue Processing:

    • Centrifuge the blood to separate plasma.

    • Homogenize the brain tissue.

  • Quantification: Determine the concentration of this compound in both plasma and brain homogenate using a validated LC-MS/MS method.

  • Calculation: Calculate Kp as the ratio of the total concentration in the brain to the total concentration in plasma.

Visualizations

NOP_Signaling_Pathway MCOPPB This compound NOPR NOP Receptor MCOPPB->NOPR Binds and activates G_protein Gαi/o βγ NOPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi/o inhibits GIRK GIRK Channels G_protein->GIRK βγ activates Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel βγ inhibits cAMP cAMP AC->cAMP Produces K_efflux K+ Efflux GIRK->K_efflux Neuronal_activity Decreased Neuronal Excitability K_efflux->Neuronal_activity Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Neuronal_activity

NOP Receptor Signaling Pathway

BBB_Troubleshooting_Workflow start Suspected Poor CNS Efficacy of MCOPPB step1 Step 1: Verify Compound and Formulation start->step1 step2 Step 2: In Vitro BBB Permeability Assessment step1->step2 decision1 Is Papp low? step2->decision1 step3 Step 3: In Vivo Brain Exposure Quantification decision2 Is Kp,uu << 1? step3->decision2 step4 Step 4: Investigate Efflux Transporters decision3 Is Efflux Ratio > 2? step4->decision3 decision1->step3 No outcome1 Issue: Low passive permeability. Consider chemical modification. decision1->outcome1 Yes decision2->step4 Yes outcome3 BBB penetration likely sufficient. Investigate other factors (e.g., target engagement, metabolism). decision2->outcome3 No outcome2 Issue: Active efflux. Consider co-administration with efflux inhibitors. decision3->outcome2 Yes decision3->outcome3 No

BBB Penetration Troubleshooting Workflow

References

unexpected behavioral side effects of MCOPPB trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MCOPPB trihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding unexpected behavioral side effects observed during experimentation.

Frequently Asked Questions (FAQs)

Q1: My animals are showing a significant decrease in locomotor activity after administration of this compound. Is this an expected effect?

A1: The effect of this compound on locomotor activity is not consistently reported across studies, leading to some debate. While the primary characterization of MCOPPB suggests it has anxiolytic effects without impacting motor function, some studies have observed a significant reduction in locomotion.[1] Conversely, other studies have reported no significant changes in locomotor activity at effective anxiolytic doses.[2] This discrepancy may be attributable to differences in experimental protocols, animal strains, or dosage regimens. It is crucial to carefully control for these variables and consider the possibility of a dose-dependent effect.

Q2: I've noticed a trend towards weight gain and increased adiposity in my long-term this compound study. Is this a known side effect?

A2: Yes, there is evidence to suggest that chronic administration of MCOPPB can lead to a tendency for weight gain and increased lipid storage.[1] In one study, mice treated with MCOPPB showed increased fat cell size.[1] The proposed mechanism for this is multifactorial, potentially linked to the observed decrease in locomotor activity and possible direct effects on metabolic pathways. The Nociceptin/Orphanin FQ (N/OFQ) system, which MCOPPB targets, has been implicated in metabolic inflammation, which may contribute to these effects.[3]

Q3: Are there any other unexpected behavioral changes I should be aware of when using this compound?

A3: The primary reported unexpected behavioral side effect is the potential for decreased locomotor activity.[1] Most studies have found that MCOPPB does not impair memory. While it is a potent anxiolytic, it is important to distinguish between anxiolysis and general sedation. The observed reduction in movement could be misinterpreted as sedation. Careful behavioral scoring and appropriate control groups are essential to differentiate these effects.

Troubleshooting Guides

Issue: Contradictory Results in Locomotor Activity

Researchers may encounter conflicting results regarding the effect of this compound on locomotor activity. The following guide provides a structured approach to troubleshooting these discrepancies.

Troubleshooting Workflow

start Contradictory Locomotor Activity Results dose Review Dosage and Administration Route start->dose protocol Examine Experimental Protocol (e.g., Open Field Test duration) start->protocol strain Consider Animal Strain, Sex, and Age start->strain data Analyze Data for Subtle Effects (e.g., thigmotaxis vs. overall distance) dose->data protocol->data strain->data lit Compare with Published Studies (see Table 1) data->lit conclusion Refine Experimental Design and Report Findings with Context lit->conclusion

Caption: Troubleshooting workflow for inconsistent locomotor effects.

Quantitative Data Summary: Locomotor Activity Studies

StudyAnimal ModelMCOPPB Dose (mg/kg)RouteLocomotor Effect Observed
Hirao et al. (2008)[2]Mice10p.o.No significant effect
Genovese et al. (2021)[1]Mice5i.p.Significant decrease in locomotor activity
Malfacini et al. (2021)[4]Mice0.1 - 10i.p.No significant change
Issue: Observed Weight Gain and Metabolic Changes

Should your experiments indicate unexpected weight gain or changes in metabolic parameters, the following steps may help in understanding the context of these findings.

  • Confirm and Quantify: Ensure that the observed weight gain is statistically significant compared to vehicle-treated control groups. Monitor food and water intake to distinguish between increased consumption and metabolic alterations.

  • Assess Adiposity: If possible, perform analyses such as tissue histology to confirm changes in adipocyte size or number.[1]

  • Correlate with Locomotor Activity: Analyze your locomotor data to determine if a reduction in activity correlates with the observed weight gain.

  • Review Literature: The N/OFQ system has been linked to metabolic processes.[3][5] Reviewing literature on NOP receptor signaling in metabolic tissues may provide insights into the potential mechanisms.

Experimental Protocols

Open Field Test for Locomotor Activity Assessment

This protocol is a standard method for evaluating general locomotor activity and anxiety-like behavior in rodents.

  • Apparatus: A square arena (e.g., 50 x 50 cm) with high walls to prevent escape, placed in a dimly lit, quiet room.

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.

  • Procedure:

    • Gently place the mouse in the center of the arena.

    • Record activity for a predefined period (e.g., 10-30 minutes) using an automated tracking system or by manual scoring.

    • Parameters to measure include:

      • Total distance traveled

      • Time spent in the center versus the periphery (thigmotaxis)

      • Rearing frequency

      • Velocity

  • Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) or another suitable disinfectant between each animal to eliminate olfactory cues.

Forced Swim Test for Depressive-Like Behavior Assessment

This test is used to assess behavioral despair, which can be influenced by changes in motor activity.

  • Apparatus: A transparent cylinder (e.g., 20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.

  • Procedure:

    • Gently place the mouse into the water.

    • The test duration is typically 6 minutes.

    • A pre-test session of 15 minutes on the previous day is sometimes included.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • Post-Test Care: After the test, remove the mouse from the water, dry it with a towel, and place it in a warm cage to recover.

Signaling Pathways

NOP Receptor Downstream Signaling

This compound is a potent agonist for the Nociceptin/Orphanin FQ (NOP) receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by MCOPPB binding is through the Gαi/o subunit.

cluster_membrane Cell Membrane MCOPPB MCOPPB NOPR NOP Receptor MCOPPB->NOPR Binds Gi Gαi/o NOPR->Gi Activates Gbg Gβγ NOPR->Gbg Activates AC Adenylyl Cyclase Gi->AC Inhibits K_channel ↑ K+ Channel Activation Gbg->K_channel Ca_channel ↓ Ca2+ Channel Inhibition Gbg->Ca_channel cAMP ↓ cAMP AC->cAMP Neuron Neuronal Hyperpolarization ↓ Neurotransmitter Release K_channel->Neuron Ca_channel->Neuron

Caption: Canonical NOP receptor signaling pathway activated by MCOPPB.

This canonical pathway leads to neuronal hyperpolarization and a reduction in neurotransmitter release, which is thought to underlie its anxiolytic effects. The unexpected side effects on locomotion and metabolism may be mediated by this pathway in specific brain regions or through non-canonical signaling pathways that are still under investigation.

References

MCOPPB trihydrochloride degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the degradation and storage of MCOPPB trihydrochloride. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: this compound as a solid powder is stable for extended periods when stored under the correct conditions. For long-term storage, it is recommended to keep the powder at -20°C.[1][2][3] Some suppliers indicate that the lyophilized powder is stable for up to 36 months when stored desiccated at -20°C. For shorter periods, storage at 4°C is also acceptable, provided the container is sealed and protected from moisture.[1]

Q2: What are the recommended storage conditions for this compound solutions?

A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions prepared in DMSO, it is recommended to aliquot and store them at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] It is crucial to use freshly opened, anhydrous DMSO, as the presence of moisture can impact the compound's solubility and stability. To prevent degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.

Q3: How do I dissolve this compound?

A3: this compound is soluble in both water and DMSO.[2][3] For cell culture experiments, a common practice is to first prepare a concentrated stock solution in DMSO. This stock can then be further diluted into aqueous buffers or cell culture media to the desired final concentration.[4] If precipitation occurs upon dilution into an aqueous medium, sonication is recommended to aid dissolution.[4] Pre-warming both the stock solution and the aqueous medium to 37°C before dilution can also help prevent precipitation.[4]

Q4: Does this compound need to be protected from light?

A4: While specific photostability data for this compound is not extensively published, it is a good laboratory practice to protect solutions from light, especially for long-term storage. Compounds with complex aromatic structures, such as the benzimidazole (B57391) moiety in MCOPPB, can be susceptible to photodegradation. Suppliers often ship light-sensitive compounds in amber glass vials.[4]

Q5: The ice pack in my shipment melted upon arrival. Is the product still viable?

A5: Generally, the solid powder form of this compound is not highly sensitive to short-term temperature fluctuations during shipping. The ice pack is primarily included to prevent exposure to extreme heat. A melted ice pack upon receipt will likely not affect the quality of the product.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in cell culture media The compound may have limited solubility in the aqueous environment of the media, especially at high concentrations.- Serially dilute the DMSO stock solution in DMSO before adding it to the cell culture medium to achieve the final desired concentration.[4]- Ensure the final concentration of DMSO in the cell culture is low (typically <0.5%) to avoid solvent toxicity.- Pre-warm the stock solution and the culture medium to 37°C before mixing.[4]- If precipitation persists, use sonication to help redissolve the compound.[4]
Inconsistent experimental results This could be due to degradation of the compound in solution, inaccurate concentration of the stock solution, or improper storage.- Always use freshly prepared dilutions from a properly stored stock solution for your experiments.- Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[1]- Re-evaluate the concentration of your stock solution, for instance, by spectrophotometry if a molar extinction coefficient is known or by a validated analytical method like HPLC.- Consider performing a stability study of the compound in your specific experimental buffer and conditions.
Difficulty dissolving the powder The compound may require energy to fully dissolve, or the solvent may have absorbed moisture.- Use sonication to aid the dissolution process in either water or DMSO.[4]- Ensure you are using a fresh, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

This compound Storage Conditions

Form Solvent Storage Temperature Duration Reference
Solid (Lyophilized Powder)N/A-20°C≥ 4 years[3]
Solid (Lyophilized Powder)N/A-20°C (desiccated)36 months
SolidN/A4°C (sealed, away from moisture)Short-term[1]
SolutionDMSO-80°C6 months[1]
SolutionDMSO-20°C1 month[1]

This compound Solubility

Solvent Concentration Reference
Water30 mM[2]
DMSO60 mM[2]
DMSO100 mg/mL (193.05 mM)[1]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the literature, based on its chemical structure containing benzimidazole and piperidine (B6355638) rings, potential degradation mechanisms under forced conditions can be hypothesized. These include oxidation and photodegradation.

G MCOPPB This compound Oxidation Oxidative Stress (e.g., H₂O₂) MCOPPB->Oxidation Photolysis Photolytic Stress (e.g., UV light) MCOPPB->Photolysis N_Oxide N-Oxide formation (Piperidine or Benzimidazole) Oxidation->N_Oxide Ring_Opening Benzimidazole Ring Opening Oxidation->Ring_Opening Photodegradation_Products Various Photodegradation Products Photolysis->Photodegradation_Products

Hypothetical degradation pathways of MCOPPB.

Experimental Protocols

Forced Degradation Study Protocol (Hypothetical)

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare 1 mg/mL MCOPPB stock solution in Methanol (B129727):Water (1:1) Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) Start->Base Oxidation Oxidative Degradation (3% H₂O₂, RT, 24h) Start->Oxidation Thermal Thermal Degradation (Solid, 80°C, 48h) Start->Thermal Photolytic Photolytic Degradation (Solution, UV light, 24h) Start->Photolytic Neutralize Neutralize acid/base samples Acid->Neutralize Base->Neutralize Dilute Dilute all samples to 100 µg/mL with mobile phase Oxidation->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC-UV Method Dilute->Analyze

Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as a 1:1 mixture of methanol and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. After incubation, cool the solution and neutralize it with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid this compound powder in a hot air oven at 80°C for 48 hours. After exposure, prepare a 1 mg/mL solution of the stressed powder.

  • Photolytic Degradation: Expose 2 mL of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis: Prior to analysis by HPLC, dilute all stressed samples, including a non-stressed control, to a final concentration of approximately 100 µg/mL with the mobile phase.

Proposed Stability-Indicating HPLC-UV Method

This method is a starting point and would require validation according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Analysis:

Inject the prepared samples into the HPLC system. The stability-indicating nature of the method is confirmed if the degradation products are well-resolved from the parent MCOPPB peak. Peak purity analysis of the MCOPPB peak in the chromatograms of the stressed samples should be performed using a photodiode array (PDA) detector to confirm that the peak is free from any co-eluting impurities.

References

Navigating MCOPPB Trihydrochloride Precipitation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers utilizing MCOPPB trihydrochloride in their experiments may encounter precipitation issues when preparing solutions in physiological media. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure seamless experimental workflows for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a potent and selective agonist for the Nociceptin/Orphanin FQ (NOP) receptor, a G-protein coupled receptor involved in a variety of physiological processes, including pain, anxiety, and locomotion.[1][2] As a trihydrochloride salt, its solubility and stability in aqueous solutions, particularly in complex mixtures like cell culture media, require careful consideration to avoid precipitation and ensure accurate experimental outcomes.

Solubility and Stability Profile

A clear understanding of this compound's physical and chemical properties is fundamental to preventing precipitation.

Solvent Solubility Notes
WaterUp to 30 mM.[1] Solubility of ≥13 mg/mL has also been reported.[3]Sonication is recommended to aid dissolution.[4] Prepare fresh solutions for each experiment.[5]
DMSOUp to 60 mM.[1]Recommended for preparing high-concentration stock solutions.
Storage
Solid FormStore at -20°C.[1]
Stock Solutions (in DMSO)Store at -20°C for up to one month or -80°C for up to six months.[6]Aliquot to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: this compound Precipitation

This guide addresses common scenarios of this compound precipitation and provides step-by-step solutions.

Issue 1: Precipitation upon dilution of DMSO stock solution into aqueous media (e.g., PBS, cell culture media).

Potential Causes:

  • "Salting out" effect: High concentrations of salts, particularly phosphate (B84403) and bicarbonate ions prevalent in physiological buffers, can reduce the solubility of this compound. While direct studies on MCOPPB are limited, hydrochloride salts of organic bases can exhibit reduced solubility in phosphate buffers.

  • Common Ion Effect: The presence of chloride ions in the media, though less concentrated than in the stock solution, can contribute to reaching the solubility limit of the trihydrochloride salt.

  • Temperature Shock: Rapid cooling of the concentrated stock solution upon introduction to cooler aqueous media can decrease solubility and induce precipitation.

  • pH Shift: The local pH at the point of dilution can influence the protonation state of the molecule and affect its solubility.

Solutions:

  • Serial Dilution: Instead of a single large dilution, perform a stepwise (gradient) dilution of the DMSO stock solution with DMSO first to a lower concentration before the final dilution into the aqueous medium.[4] This gradual reduction in concentration can prevent the compound from crashing out of solution.

  • Pre-warm Solutions: Gently warm both the this compound stock solution and the destination aqueous medium to 37°C before mixing.[4] This can help maintain the compound's solubility during the dilution process.

  • Controlled Mixing: Add the this compound solution dropwise to the aqueous medium while gently vortexing or swirling. This ensures rapid and even distribution, preventing localized high concentrations that can lead to precipitation.

  • Sonication: If precipitation still occurs, brief sonication of the final solution can help to redissolve the precipitate.[4]

Issue 2: Cloudiness or precipitate formation in the prepared media over time.

Potential Causes:

  • Poor Stability at Working Concentration: The compound may not be stable in the specific media composition and temperature over extended periods.

  • Interaction with Media Components: Certain amino acids, proteins (if using serum-containing media), or other supplements may interact with this compound, leading to the formation of insoluble complexes.

  • pH Changes: The pH of the cell culture medium can shift over time due to cellular metabolism, potentially affecting the solubility of the compound.

Solutions:

  • Prepare Fresh Working Solutions: It is highly recommended to prepare the final working solution of this compound immediately before each experiment.[5]

  • Filter Sterilization: After preparing the final working solution, filter it through a 0.22 µm syringe filter to remove any undissolved micro-precipitates.

  • Solubility Testing: Before a large-scale experiment, perform a small-scale solubility test by preparing the desired concentration of this compound in the specific medium and incubating it under the same experimental conditions (temperature, CO2 levels) to observe for any precipitation over time.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Using the batch-specific molecular weight (MW) provided on the certificate of analysis (e.g., 534.05 g/mol ), calculate the mass of powder required to make a 10 mM solution. For example, for 1 mL of a 10 mM solution, you would need 0.01 mol/L * 1 L/1000 mL * 534.05 g/mol * 1000 mg/g = 5.34 mg.

  • Add the appropriate volume of high-purity, anhydrous DMSO to the vial.

  • Vortex thoroughly to ensure complete dissolution. If needed, brief sonication in a water bath can be used to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of a 1 µM Working Solution in Cell Culture Medium
  • Thaw an aliquot of the 10 mM this compound DMSO stock solution and warm it to 37°C.

  • Warm the cell culture medium to 37°C.

  • Perform a serial dilution. For example, dilute the 10 mM stock 1:10 in DMSO to make a 1 mM intermediate solution.

  • Add the appropriate volume of the 1 mM intermediate solution to the pre-warmed cell culture medium to achieve the final concentration of 1 µM (e.g., add 1 µL of 1 mM solution to 1 mL of medium).

  • Mix gently by inverting or swirling the tube.

  • Use the freshly prepared working solution immediately.

Frequently Asked Questions (FAQs)

Q1: Can I dissolve this compound directly in water or PBS to make a stock solution?

A1: While this compound is soluble in water up to 30 mM, preparing high-concentration stock solutions in aqueous buffers is not recommended due to the potential for precipitation, especially with long-term storage.[1] DMSO is the preferred solvent for stock solutions due to its higher solvating capacity for this compound.[1]

Q2: I observed a precipitate after adding my this compound stock solution to the media. Can I still use it for my experiment?

A2: It is not advisable to use a solution with a visible precipitate. The actual concentration of the dissolved compound will be lower than intended, leading to inaccurate and unreliable experimental results. Attempt to redissolve the precipitate using the troubleshooting steps outlined above (e.g., warming, sonication). If the precipitate does not dissolve, a fresh solution should be prepared.

Q3: Does the pH of my cell culture medium affect the solubility of this compound?

A3: Yes, the pH of the medium can influence the solubility of this compound. As a trihydrochloride salt of a basic compound, its solubility is generally higher at a lower pH. Standard cell culture media are typically buffered around pH 7.2-7.4. Significant shifts in pH could potentially lead to precipitation.

Q4: Is this compound light-sensitive?

A4: While there is no specific information indicating significant light sensitivity, it is good laboratory practice to protect all research compounds from prolonged exposure to light. Storing stock solutions in amber vials or wrapping tubes in foil is a reasonable precaution.

Visualizing Experimental Workflows and Signaling Pathways

To further aid researchers, the following diagrams illustrate key processes related to the use of this compound.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting MCOPPB_powder This compound (Solid) Stock_Solution 10 mM Stock Solution (in DMSO) MCOPPB_powder->Stock_Solution Dissolve DMSO Anhydrous DMSO DMSO->Stock_Solution Intermediate_Dilution Intermediate Dilution (e.g., 1 mM in DMSO) Stock_Solution->Intermediate_Dilution Serial Dilution Working_Solution Final Working Solution (e.g., 1 µM) Intermediate_Dilution->Working_Solution Final Dilution Culture_Medium Cell Culture Medium (Pre-warmed to 37°C) Culture_Medium->Working_Solution Precipitation Precipitation Occurs Working_Solution->Precipitation Pre_warm Pre-warm Solutions to 37°C Precipitation->Pre_warm Preventative Step Sonication Brief Sonication Precipitation->Sonication Corrective Step

Caption: Recommended workflow for preparing this compound solutions.

G MCOPPB MCOPPB Trihydrochloride NOP_R NOP Receptor (GPCR) MCOPPB->NOP_R Agonist Binding Gi_o Gi/o Protein NOP_R->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition Ca_channel Voltage-Gated Ca2+ Channels Gi_o->Ca_channel Inhibition K_channel GIRK K+ Channels Gi_o->K_channel Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation PKA->Ca_channel Modulation Neuronal_Activity Decreased Neuronal Excitability Ca_channel->Neuronal_Activity Reduced Ca2+ Influx K_channel->Neuronal_Activity K+ Efflux (Hyperpolarization)

Caption: Simplified NOP receptor signaling pathway activated by MCOPPB.

References

ensuring reproducibility in MCOPPB trihydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure reproducibility in experiments involving MCOPPB trihydrochloride. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective non-peptide agonist for the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] It has a high affinity for the human NOP receptor with a pKi of 10.07.[1][3] Its mechanism of action involves the activation of the NOP receptor, which is a G protein-coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] It also modulates ion channels, including inhibiting calcium channels and activating potassium channels.[5] This signaling cascade ultimately leads to a reduction in neuronal excitability.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound powder should be stored at -20°C for up to three years.[5] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year to maintain its integrity.[5]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in several common laboratory solvents. It is soluble in DMSO at concentrations up to 100 mg/mL (193.05 mM) and in water up to 16.02 mg/mL (30.93 mM).[3][5] For in vivo experiments, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, in which it is soluble at ≥ 2.5 mg/mL (4.83 mM).[3]

Q4: What are the known in vivo effects of this compound?

A4: In animal models, this compound has demonstrated significant anxiolytic (anti-anxiety) effects without adversely affecting memory or motor function at therapeutic doses.[2] It has also been identified as a senolytic agent, capable of selectively inducing apoptosis in senescent cells.[6] Studies in mice have shown that it can reduce the burden of senescent cells in peripheral tissues.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation of MCOPPB in aqueous solution This compound may precipitate when directly added to an aqueous medium from a high-concentration organic stock.It is recommended to first perform a serial dilution of the DMSO stock solution with DMSO to a lower concentration before adding it to the aqueous buffer or cell culture medium.[5] Pre-warming the stock solution and the aqueous medium to 37°C before mixing can also help prevent precipitation.[5] If precipitation still occurs, sonication can be used to aid dissolution.[3][5]
Inconsistent or weak biological activity in vitro 1. Degradation of the compound due to improper storage. 2. Inaccurate concentration of the working solution. 3. Cell line variability or passage number affecting receptor expression.1. Ensure the compound is stored correctly at -20°C (powder) or -80°C (in solvent).[3][5] Prepare fresh working solutions from a new stock if degradation is suspected. 2. Verify the concentration of your stock solution. For sensitive experiments, consider a fresh preparation of the stock solution. 3. Use cells within a consistent and low passage number range. Regularly check for NOP receptor expression levels via qPCR or Western blot.
Variability in in vivo experimental results 1. Pharmacokinetic issues leading to inconsistent bioavailability. 2. Stress-induced physiological changes in animal models. 3. Batch-to-batch variability of the compound.1. For oral administration, be aware of potential first-pass metabolism. Intraperitoneal (i.p.) injection is a common administration route to ensure more consistent systemic exposure.[6] Ensure the vehicle used is appropriate and consistent across all experiments.[3] 2. Acclimatize animals to the experimental conditions to minimize stress. Handle animals consistently across all groups. 3. If possible, use the same batch of this compound for a complete set of experiments. If a new batch is used, consider running a pilot study to confirm consistent activity.
Unexpected off-target effects Although MCOPPB is highly selective for the NOP receptor, at very high concentrations it may interact with other opioid receptors.Use the lowest effective concentration of MCOPPB as determined by dose-response studies. Include appropriate controls, such as a NOP receptor antagonist, to confirm that the observed effects are mediated by the NOP receptor.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventMaximum SolubilityMolar ConcentrationNotes
DMSO100 mg/mL193.05 mMSonication and use of newly opened DMSO is recommended.[3]
Water16.02 mg/mL30.93 mMSonication is recommended.[5]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL≥ 4.83 mMRecommended for in vivo administration.[3]

Table 2: In Vivo Dosage and Administration in Mice

Administration RouteDosage RangeObserved EffectReference
Intraperitoneal (i.p.)5 mg/kgSenolytic effect[6]
Oral (p.o.)10 mg/kgAnxiolytic-like effects

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cellular Assays
  • Preparation of Stock Solution (10 mM):

    • Weigh out the required amount of this compound powder (Molecular Weight: 518.01 g/mol ).

    • Dissolve the powder in high-quality, anhydrous DMSO to a final concentration of 10 mM. For example, to make 1 mL of a 10 mM stock, dissolve 5.18 mg of MCOPPB in 1 mL of DMSO.

    • Vortex thoroughly and use sonication if necessary to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • Preparation of Working Solution:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentration. It is advisable to first dilute the stock in a small volume of medium before adding it to the final culture volume to prevent precipitation.[5] For example, to achieve a final concentration of 10 µM in 1 mL of culture, add 1 µL of the 10 mM stock solution.

Protocol 2: In Vivo Administration for Anxiolytic Studies in Mice
  • Preparation of Dosing Solution (for a 10 mg/kg dose):

    • Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Dissolve this compound in the vehicle to the desired final concentration. For a 10 mg/kg dose in a mouse with an injection volume of 10 mL/kg, the final concentration of the dosing solution would be 1 mg/mL.

    • Warm the solution to 37°C and vortex to ensure complete dissolution. Prepare this solution fresh on the day of the experiment.[3]

  • Administration:

    • Acclimatize mice to the handling and experimental procedures for several days before the experiment.

    • Administer the MCOPPB solution or vehicle control via oral gavage (p.o.) or intraperitoneal (i.p.) injection.

    • Conduct behavioral testing at the appropriate time point after administration, as determined by pilot studies or literature review.

Visualizations

MCOPPB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCOPPB MCOPPB Trihydrochloride NOP_Receptor NOP Receptor (GPCR) MCOPPB->NOP_Receptor Binds and Activates G_protein Gi/o Protein NOP_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Neuronal_Excitability Decreased Neuronal Excitability cAMP->Neuronal_Excitability Reduced Signaling Ca_channel->Neuronal_Excitability Reduced Influx K_channel->Neuronal_Excitability Increased Efflux Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment Stock_Prep Prepare 10 mM Stock in DMSO Working_Sol_Prep Prepare Working Solution in Medium/Vehicle Stock_Prep->Working_Sol_Prep Treatment Treat Cells with MCOPPB Working_Sol_Prep->Treatment Administration Administer MCOPPB (p.o. or i.p.) Working_Sol_Prep->Administration Cell_Culture Culture Cells Cell_Culture->Treatment Assay Perform Assay (e.g., cAMP measurement) Treatment->Assay Animal_Acclimatization Acclimatize Animals Animal_Acclimatization->Administration Behavioral_Test Conduct Behavioral Test Administration->Behavioral_Test Troubleshooting_Logic Start Inconsistent Results? Check_Solubility Check for Precipitation Start->Check_Solubility Check_Storage Verify Compound Storage Start->Check_Storage Check_Protocol Review Experimental Protocol Start->Check_Protocol Solution_Solubility Improve Solubilization: - Serial Dilution - Pre-warm Solutions - Sonicate Check_Solubility->Solution_Solubility Precipitate Observed Solution_Storage Use Fresh Stock Solution Check_Storage->Solution_Storage Improper Storage Solution_Protocol Standardize: - Cell Passage - Animal Handling - Dosing Regimen Check_Protocol->Solution_Protocol Protocol Inconsistency

References

Validation & Comparative

A Preclinical Comparative Analysis of MCOPPB Trihydrochloride and Diazepam for Anxiolytic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anxiolytic efficacy of MCOPPB trihydrochloride and the well-established benzodiazepine, diazepam. The comparison is based on available preclinical experimental data, highlighting the differing mechanisms of action and side-effect profiles of these two compounds. While diazepam has a long history of clinical use for anxiety disorders, this compound is a research compound that has shown promise in animal models.

Overview

Diazepam, a positive allosteric modulator of the GABA-A receptor, is a widely prescribed anxiolytic, sedative, and muscle relaxant.[1][2][3] Its therapeutic effects are attributed to the enhancement of GABAergic inhibition in the central nervous system.[1][2] However, its use is associated with side effects such as sedation, memory impairment, and the potential for dependence.[4][5]

This compound is a potent and selective agonist for the nociceptin/orphanin FQ (NOP) receptor.[5][6][7] The NOP receptor system is involved in various physiological processes, including pain, mood, and anxiety.[8][9] Preclinical studies suggest that this compound exhibits anxiolytic-like effects without some of the hallmark side effects of benzodiazepines.[5][6]

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical studies, comparing the receptor binding profiles and behavioral effects of this compound and diazepam.

Table 1: Receptor Binding Affinity

CompoundPrimary TargetAffinity (pKi)SelectivitySource
MCOPPBHuman NOP Receptor10.07 ± 0.01>12-fold vs. µ-opioid, >270-fold vs. κ-opioid, >1000-fold vs. δ-opioid[5]
DiazepamGABA-A Receptor (Benzodiazepine site)Not specified in provided abstractsBinds to α1, α2, α3, and α5 subunit-containing GABA-A receptors[10]

Table 2: Anxiolytic Efficacy in the Mouse Vogel Conflict Test

CompoundDose (p.o.)EffectSource
MCOPPB10 mg/kgSignificant anxiolytic-like effect[5]
Diazepam3 mg/kgSignificant anxiolytic-like effect[5]

Table 3: Side Effect Profile in Preclinical Models

Side EffectMCOPPB (10 mg/kg, p.o.)DiazepamSource
Memory Impairment No effectCaused memory deficits[5]
Motor Function No effect on locomotor activityCan cause sedation and motor impairment[5][6]
Ethanol Interaction Did not enhance ethanol-induced hypnosisEnhanced ethanol-induced hypnosis[5]

Experimental Protocols

Vogel Conflict Test (Mouse)

This test is a classic animal model for screening anxiolytic drugs. The protocol described is based on the study by Hirao et al. (2008).[5]

  • Animals: Male mice are used for the study.

  • Apparatus: A test chamber with a floor of stainless-steel rods and a drinking nozzle.

  • Procedure:

    • Mice are water-deprived for 24 hours prior to the experiment.

    • During the test session, a mild electric shock is delivered through the floor rods and the drinking nozzle each time the animal completes 20 licks from the water spout.

    • The number of shocks received during a set period is recorded.

  • Drug Administration: MCOPPB (10 mg/kg) or diazepam (3 mg/kg) is administered orally (p.o.) a specified time before the test session.

  • Endpoint: An increase in the number of shocks accepted by the drug-treated animals compared to a vehicle-treated control group is indicative of an anxiolytic effect.

Signaling Pathways and Experimental Workflow

Diazepam Signaling Pathway

Diazepam_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl⁻) Channel GABA_A->Chloride_Channel is part of GABA_A->Cl_ion Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization leads to Diazepam Diazepam Diazepam->GABA_A Binds to allosteric site GABA GABA GABA->GABA_A Binds to agonist site Cl_ion->Chloride_Channel Influx Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis results in

Caption: Signaling pathway of diazepam via positive allosteric modulation of the GABA-A receptor.

This compound Signaling Pathway

MCOPPB_Signaling_Pathway cluster_neuron Postsynaptic Neuron NOP_R NOP Receptor (GPCR) G_Protein G Protein (Gi/o) NOP_R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP converts to Neuronal_Inhibition Neuronal Inhibition AC->Neuronal_Inhibition reduced cAMP leads to MCOPPB MCOPPB MCOPPB->NOP_R Binds and activates ATP ATP ATP->AC Anxiolysis Anxiolytic Effect Neuronal_Inhibition->Anxiolysis results in

Caption: Signaling pathway of MCOPPB as a NOP receptor agonist.

Experimental Workflow: Vogel Conflict Test

Vogel_Conflict_Test_Workflow start Start acclimatization Animal Acclimatization & 24hr Water Deprivation start->acclimatization grouping Random Assignment to Groups (Vehicle, MCOPPB, Diazepam) acclimatization->grouping dosing Oral Administration of Test Compound or Vehicle grouping->dosing wait Waiting Period (e.g., 60 minutes) dosing->wait test Vogel Conflict Test Session (e.g., 5 minutes) wait->test data_collection Record Number of Shocks test->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: Experimental workflow for the Vogel conflict test to assess anxiolytic drug efficacy.

Conclusion

The available preclinical data indicates that this compound is a potent anxiolytic agent in animal models, with an efficacy comparable to that of diazepam in the Vogel conflict test.[5] A key differentiating factor is MCOPPB's favorable side-effect profile at anxiolytically effective doses, notably the absence of memory impairment and motor coordination issues that are characteristic of diazepam.[5]

The distinct mechanisms of action—MCOPPB's agonism at the NOP receptor versus diazepam's modulation of the GABA-A receptor—likely underlie these differences. The NOP receptor system presents a promising alternative target for the development of novel anxiolytics with potentially improved safety and tolerability.

It is crucial to emphasize that the data for this compound is currently limited to preclinical studies. Further research, including clinical trials in humans, is necessary to establish its safety and efficacy as a therapeutic agent for anxiety disorders. This guide will be updated as new data becomes available.

References

A Comparative Guide to MCOPPB Trihydrochloride and Other Nociceptin/Orphanin FQ Peptide (NOP) Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MCOPPB trihydrochloride with other notable Nociceptin (B549756)/Orphanin FQ peptide (NOP) receptor agonists. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate compound for their studies.

Introduction to NOP Receptor Agonists

The Nociceptin/Orphanin FQ peptide (NOP) receptor, a member of the opioid receptor family, has emerged as a promising therapeutic target for a range of conditions, including pain, anxiety, and substance use disorders.[1][2] Unlike classical opioid receptors, activation of the NOP receptor does not typically lead to respiratory depression or have significant abuse potential.[3] This has spurred the development of various NOP receptor agonists, each with distinct pharmacological profiles. This guide focuses on comparing this compound, a potent and selective NOP receptor agonist, with other key agonists: Ro 64-6198 (another selective agonist), Cebranopadol (a mixed NOP/opioid receptor agonist), and Buprenorphine (a partial µ-opioid receptor agonist with NOP receptor activity).

Quantitative Comparison of NOP Receptor Agonists

The following tables summarize the binding affinities and functional potencies of this compound and other selected NOP receptor agonists. These data are compiled from various in vitro studies and presented to facilitate a direct comparison of their pharmacological properties.

Table 1: Binding Affinities (Ki in nM) at NOP and Other Opioid Receptors

CompoundNOP Receptor (Ki, nM)µ-Opioid Receptor (MOR) (Ki, nM)κ-Opioid Receptor (KOR) (Ki, nM)δ-Opioid Receptor (DOR) (Ki, nM)
This compound 0.086[4]1.05[4]23.1[4]>667[4]
Ro 64-6198 0.389[5]46.8[5]89.1[5]1380[5]
Cebranopadol 0.9[6]0.7[6]2.6[6]18[6]
Buprenorphine 77.4[7]0.82[7]0.44[7]-

Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Functional Activity (EC50 in nM and Emax %)

CompoundAssay TypeNOP Receptorµ-Opioid Receptor (MOR)
EC50 (nM) Emax (%)
This compound GTPγS Binding-140[4]
Ro 64-6198 GTPγS Binding38.9[5]Full Agonist[8]
Cebranopadol GTPγS Binding13.0[6]89[6]
Buprenorphine GTPγS Binding116[9]21[9]

EC50 represents the concentration of an agonist that gives half-maximal response. Emax represents the maximum response that can be produced by the agonist.

Signaling Pathways of NOP Receptor Activation

Activation of the NOP receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary signaling pathway involves coupling to inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can modulate ion channels, leading to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. NOP receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist NOPR NOP Receptor Agonist->NOPR Binds G_protein Gαi/oβγ NOPR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma MAPK_cascade MAPK Cascade G_protein->MAPK_cascade Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to GIRK GIRK Channel K_ion K⁺ GIRK->K_ion Efflux Ca_channel Ca²⁺ Channel G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->Ca_channel Inhibits ATP ATP Cellular_Response Cellular Response cAMP->Cellular_Response Leads to K_ion->Cellular_Response Hyperpolarization Ca_ion Ca²⁺ Ca_ion->Cellular_Response Reduced Influx MAPK_cascade->Cellular_Response

Caption: NOP Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and aid in the design of future experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the NOP receptor.

Experimental Workflow:

Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing NOP receptors start->prep_membranes incubation Incubate membranes with radioligand ([³H]N/OFQ) and varying concentrations of test compound prep_membranes->incubation filtration Separate bound and free radioligand by rapid vacuum filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Analyze data to determine IC50 and calculate Ki scintillation->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the human NOP receptor.

  • Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]Nociceptin/Orphanin FQ) and a range of concentrations of the unlabeled test compound.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins, which is an early step in GPCR activation.

Methodology:

  • Membrane Preparation: As described in the radioligand binding assay.

  • Incubation: Membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test agonist.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the membranes is quantified by liquid scintillation counting.

  • Data Analysis: The data are analyzed to generate concentration-response curves, from which the EC50 (potency) and Emax (efficacy) of the agonist are determined.

cAMP Inhibition Assay

This assay measures the ability of a NOP receptor agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger.

Experimental Workflow:

cAMP_Assay_Workflow start Start cell_culture Culture cells expressing NOP receptors start->cell_culture pre_incubation Pre-incubate cells with a phosphodiesterase inhibitor cell_culture->pre_incubation stimulation Stimulate cells with forskolin (B1673556) (to increase basal cAMP) and varying concentrations of test agonist pre_incubation->stimulation lysis_detection Lyse cells and measure intracellular cAMP levels (e.g., using HTRF or ELISA) stimulation->lysis_detection analysis Analyze data to determine IC50 and Emax for cAMP inhibition lysis_detection->analysis end End analysis->end

Caption: cAMP Inhibition Assay Workflow.

Methodology:

  • Cell Culture: Whole cells expressing the NOP receptor are cultured in appropriate media.

  • Stimulation: Cells are first treated with a phosphodiesterase inhibitor to prevent cAMP degradation. They are then stimulated with forskolin (an adenylyl cyclase activator) to induce cAMP production, in the presence of varying concentrations of the test agonist.

  • cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen.

  • Data Analysis: Concentration-response curves are generated to determine the potency (IC50) and efficacy (Emax) of the agonist in inhibiting forskolin-stimulated cAMP accumulation.

Conclusion

This compound is a highly potent and selective NOP receptor full agonist.[4][] Its sub-nanomolar affinity for the NOP receptor and significant selectivity over classical opioid receptors make it a valuable tool for investigating NOP receptor pharmacology.[4] In comparison, Ro 64-6198 also demonstrates high selectivity for the NOP receptor.[5] Cebranopadol represents a different class of compound with potent agonist activity at both NOP and µ-opioid receptors, offering a potential for synergistic effects.[6][11] Buprenorphine, primarily a µ-opioid receptor partial agonist, exhibits weaker partial agonist activity at the NOP receptor.[7][9] The choice of agonist will therefore depend on the specific research question, with MCOPPB being an excellent candidate for studies requiring potent and selective activation of the NOP receptor.

References

MCOPPB Trihydrochloride vs. Navitoclax: A Comparative Guide to Senolytic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of geroscience, the development of senolytic compounds—small molecules that selectively induce apoptosis in senescent cells—offers a promising therapeutic strategy for combating age-related diseases. This guide provides a detailed comparison of two such compounds: MCOPPB trihydrochloride, a novel nociceptin (B549756) receptor agonist, and Navitoclax (ABT-263), a well-established Bcl-2 family inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform preclinical research and development decisions.

Executive Summary

This compound and Navitoclax represent two distinct classes of senolytic agents with different mechanisms of action, target specificities, and potential therapeutic windows. Navitoclax is a potent, first-generation senolytic that targets the core anti-apoptotic machinery of senescent cells, but its clinical utility has been hampered by on-target toxicities, particularly thrombocytopenia.[1] this compound is a more recently identified senolytic with a novel mechanism of action that may offer a wider therapeutic index. This guide will delve into their comparative efficacy, mechanisms, and the experimental protocols used to evaluate their function.

Comparative Analysis of Senolytic Performance

The following tables summarize the key characteristics and available quantitative data for this compound and Navitoclax.

Table 1: General Characteristics and Mechanism of Action

FeatureThis compoundNavitoclax (ABT-263)
Target Nociceptin/orphanin FQ opioid receptor (NOP), Toll-like receptors (TLRs)[2][3][4]Bcl-2, Bcl-xL, and Bcl-w[5][6]
Mechanism of Action Activates transcriptional networks involved in immune responses to external stressors.[2][3][4]Inhibits anti-apoptotic Bcl-2 family proteins, leading to the activation of BAX and BAK, cytochrome c release, and subsequent apoptosis.[7][8]
Identified as Senolytic High-throughput screening of a library of pharmacologically active compounds.[2][9]Hypothesis-driven approach based on the pro-survival pathways of senescent cells.[5][6]
Known Side Effects Locomotion and lipid storage changes observed in mice and C. elegans.[2]Thrombocytopenia (low platelet count), neutropenia.[1][10]

Table 2: Efficacy and Specificity

ParameterThis compoundNavitoclax (ABT-263)
Effective Concentration 0.5 µM (in vitro, hepatocellular carcinoma cells)[9]0.1 - 3 µM (in vitro, human alveolar type 2 cells from COPD patients)[11]
Senescent Cell Types Targeted Aphidicolin-induced senescent human fibroblasts, doxorubicin-induced senescent hepatocellular carcinoma cells (HepG2, Huh-7).[9]Human umbilical vein epithelial cells (HUVECs), IMR90 human lung fibroblasts, murine embryonic fibroblasts (MEFs), senescent neurons, alveolar type 2 cells.[5][6][11][12]
Ineffective Against Not specified in available research.Human primary preadipocytes.[5][6]
In Vivo Efficacy Reduced senescent cell burden in peripheral tissues (adipose tissue, liver) of mice.[2][9]Eliminates senescent hematopoietic stem cells and improves memory in aged mice.[12] Reduces senescent cell burden in various tissues.[1]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and Navitoclax are visualized in the following diagrams.

Navitoclax_Pathway Navitoclax Navitoclax Bcl2_BclxL Bcl-2 / Bcl-xL Navitoclax->Bcl2_BclxL Inhibits Bax_Bak Bax / Bak Bcl2_BclxL->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Activates CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apoptosis Apoptosis CytochromeC->Apoptosis Initiates MCOPPB_Pathway MCOPPB This compound NOP_Receptor NOP Receptor MCOPPB->NOP_Receptor Activates TLR Toll-like Receptors MCOPPB->TLR Activates Immune_Response_Network Immune Response Transcriptional Network NOP_Receptor->Immune_Response_Network TLR->Immune_Response_Network Senescent_Cell_Clearance Senescent Cell Clearance Immune_Response_Network->Senescent_Cell_Clearance Senolytic_Workflow Induce_Senescence Induce Senescence in Cell Culture (e.g., Doxorubicin, Irradiation) Treat_Cells Treat Senescent and Non-senescent Cells with Senolytic Compound Induce_Senescence->Treat_Cells SA_beta_gal SA-β-gal Staining (Assess Senescence) Treat_Cells->SA_beta_gal MTT_Assay MTT Assay (Assess Cell Viability) Treat_Cells->MTT_Assay TUNEL_Assay TUNEL Assay (Assess Apoptosis) Treat_Cells->TUNEL_Assay Analyze_Data Analyze Data and Determine Senolytic Specificity SA_beta_gal->Analyze_Data MTT_Assay->Analyze_Data TUNEL_Assay->Analyze_Data

References

MCOPPB Trihydrochloride: A Comparative Selectivity Profile for Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity and selectivity of MCOPPB trihydrochloride for the classical opioid receptors—mu (μ), delta (δ), and kappa (κ)—against established selective and non-selective opioid ligands. All quantitative data is presented in a clear tabular format, supported by detailed experimental methodologies and visual diagrams of key biological and experimental processes.

Opioid Receptor Binding Affinity Profile

This compound is a potent and highly selective agonist for the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] Its affinity for the classical μ, δ, and κ opioid receptors is significantly lower, demonstrating a distinct selectivity profile.[1][2][3] The following table summarizes the binding affinities (Ki) of this compound and a range of standard opioid receptor ligands. A lower Ki value indicates a higher binding affinity.

LigandReceptor SubtypeBinding Affinity (Ki) [nM]Primary Activity
MCOPPB μ (mu) 1.05Agonist
δ (delta) >667Agonist
κ (kappa) 23.1Agonist
NOP ~0.085 (pKi 10.07)Potent Agonist
DAMGOμ (mu)1.18 - 3.5Selective Agonist
DPDPEδ (delta)1.4 - 4.5Selective Agonist
U-69,593κ (kappa)1.1 - 3.0Selective Agonist
Naloxoneμ (mu)1.1 - 2.3Non-selective Antagonist
δ (delta)16 - 67.5Non-selective Antagonist
κ (kappa)2.5 - 12Non-selective Antagonist
Naltrexoneμ (mu)0.23 - 0.56Non-selective Antagonist
δ (delta)9.4 - 38Non-selective Antagonist
κ (kappa)0.25 - 4.8Non-selective Antagonist

Note: Ki values can vary between studies depending on the specific experimental conditions, such as the radioligand, tissue or cell line used, and buffer composition.

As the data indicates, this compound displays a remarkable selectivity for the NOP receptor over the classical opioid receptors. It is reported to be 12-fold more selective for the NOP receptor than for the μ-receptor, 270-fold more selective than for the κ-receptor, and over 1000-fold more selective than for the δ-receptor.[3]

Experimental Protocols

The binding affinity (Ki) values presented are typically determined through competitive radioligand binding assays. Below is a detailed methodology for such an experiment.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific opioid receptor subtype (μ, δ, or κ).

Materials:

  • Receptor Source: Cell membranes prepared from cultured cells (e.g., CHO or HEK293) stably expressing the human opioid receptor subtype of interest, or homogenized brain tissue from rodents.

  • Radioligand: A high-affinity, subtype-selective radiolabeled ligand.

    • For μ-receptors: [³H]-DAMGO

    • For δ-receptors: [³H]-DPDPE

    • For κ-receptors: [³H]-U-69,593

  • Test Compound: this compound or other unlabeled ligands.

  • Non-specific Binding Determinate: A high concentration of a non-selective antagonist (e.g., 10 µM Naloxone) to saturate all specific binding sites.

  • Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash Buffer: Ice-cold binding buffer.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Membrane Preparation:

    • Homogenize the cell pellet or brain tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 - 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh binding buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration using a standard method (e.g., BCA or Bradford assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add receptor membranes, radioligand (at a concentration near its Kd), and binding buffer.

    • Non-specific Binding: Add receptor membranes, radioligand, and a saturating concentration of the non-specific binding determinate (e.g., naloxone).

    • Competition Binding: Add receptor membranes, radioligand, and varying concentrations of the unlabeled test compound (typically in a logarithmic dilution series).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes), with gentle agitation.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + ([L]/Kd)) where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor (which should be predetermined via a saturation binding experiment).

Signaling Pathways and Experimental Workflows

To visualize the underlying biological and experimental processes, the following diagrams have been generated using the DOT language.

cluster_receptor Cell Membrane cluster_activation Activation cluster_downstream Downstream Effects Opioid Receptor Opioid Receptor Activated Receptor Activated Receptor Opioid Receptor->Activated Receptor Conformational Change G-Protein (Gi/o) Gα (GDP) Gβγ Activated G-Protein Gα (GTP) Gβγ G-Protein (Gi/o):g_alpha->Activated G-Protein:g_alpha GDP -> GTP Exchange Agonist Agonist Agonist->Opioid Receptor Binds Activated Receptor->G-Protein (Gi/o) Activates Gαi (GTP) Gαi (GTP) Activated G-Protein->Gαi (GTP) Gβγ Gβγ Activated G-Protein->Gβγ Adenylyl Cyclase Adenylyl Cyclase Gαi (GTP)->Adenylyl Cyclase Inhibits Ion Channels Ion Channels Gβγ->Ion Channels Modulates (e.g., opens K+ channels) cAMP cAMP Adenylyl Cyclase->cAMP Decreases Cellular Response Cellular Response cAMP->Cellular Response Ion Channels->Cellular Response

Caption: Opioid Receptor Gi/o Signaling Pathway.

Caption: Competitive Radioligand Binding Assay Workflow.

References

A Comparative Guide to the Senolytic Mechanism of MCOPPB Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the senolytic agent MCOPPB trihydrochloride with other well-established senolytics, including the combination of Dasatinib (B193332) and Quercetin (D+Q), Fisetin, and Navitoclax (B1683852). The information presented is supported by experimental data from peer-reviewed scientific literature to aid in the evaluation and potential application of these compounds in aging research and drug development.

Introduction to Senolytics and Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and various age-related diseases. Senescent cells accumulate in tissues and secrete a pro-inflammatory cocktail of molecules known as the Senescence-Associated Secretory Phenotype (SASP), which can impair tissue function and promote chronic inflammation. Senolytics are a class of drugs that selectively induce apoptosis in senescent cells, thereby mitigating their detrimental effects.

This compound was recently identified as a novel senolytic agent through a high-throughput screening of a library of pharmacologically active compounds.[1] This guide will delve into its mechanism of action and compare its performance with other prominent senolytics.

Quantitative Comparison of Senolytic Activity

The following tables summarize the available quantitative data on the senolytic activity of this compound and its alternatives. It is important to note that a direct comparison of potency (e.g., IC50 values) is challenging due to variations in experimental models (cell types, senescence inducers) across different studies.

Table 1: In Vitro Senolytic Activity

CompoundCell TypeSenescence InducerEffective ConcentrationKey Findings
This compound Human MRC5 FibroblastsAphidicolin10 µM (in HTS)Identified as a potent senolytic from a library screen.[1]
Human Huh-7 Hepatocellular CarcinomaDoxorubicin0.5 µM (cytostatic)Significantly decreased senescent cell numbers by up to seven-fold.[1]
Dasatinib + Quercetin Human Endothelial Cells (HUVECs)VariousDasatinib: nM range, Quercetin: µM rangeCombination is more effective than either agent alone.[2]
Mouse Embryonic Fibroblasts (MEFs)VariousDasatinib: nM range, Quercetin: µM rangeBroad-spectrum senolytic activity.[2]
Fisetin Human Endothelial Cells (HUVECs)Oxidative Stress~5-20 µMPotent senolytic flavonoid.[3]
Mouse Embryonic Fibroblasts (MEFs)Oxidative StressDose-dependent reductionSuppressed senescence markers.[3]
Navitoclax (ABT-263) Human Endothelial Cells (HUVECs)VariousµM rangeEffective in specific cell types.[4][5]
Human IMR90 FibroblastsVariousµM rangeCell-type specific senolytic activity.[4][5]

Table 2: In Vivo Senolytic Activity

CompoundAnimal ModelKey Findings
This compound MiceReduced the number of senescent cells in visceral white adipose tissue by ~70%.[1]
Dasatinib + Quercetin Aged MiceImproved various age-related dysfunctions.[6]
Fisetin Aged MiceReduced senescence markers in multiple tissues and extended lifespan.[3]
Navitoclax (ABT-263) MiceCleared senescent cells in various tissues.[7]

Mechanisms of Action

This compound

This compound's senolytic mechanism appears to be linked to the activation of transcriptional networks involved in the immune response, with evidence implicating the involvement of Toll-like receptors (TLRs).[1][8] This suggests a unique mechanism that may involve modulating the innate immune system to clear senescent cells.

Dasatinib + Quercetin (D+Q)

This combination therapy targets multiple pro-survival pathways in senescent cells. Dasatinib, a tyrosine kinase inhibitor, and Quercetin, a flavonoid, work synergistically to induce apoptosis in a broad range of senescent cell types.[2][9]

Fisetin

Fisetin is a natural flavonoid that exhibits potent senolytic activity. Its mechanism involves the inhibition of the PI3K/AKT/mTOR signaling pathway and the direct inhibition of anti-apoptotic Bcl-2 family proteins, such as Bcl-xL.[10][11]

Navitoclax (ABT-263)

Navitoclax is a potent inhibitor of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. By blocking these proteins, Navitoclax allows pro-apoptotic signals to dominate, leading to the selective elimination of senescent cells that depend on these survival pathways.[4][5]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathways

senolytic_mechanisms cluster_mcoppb This compound cluster_dq Dasatinib + Quercetin cluster_fisetin Fisetin cluster_navitoclax Navitoclax MCOPPB MCOPPB TLR Toll-like Receptors MCOPPB->TLR activates ImmuneResponse Immune Response Activation TLR->ImmuneResponse SenescentCellClearance1 Senescent Cell Clearance ImmuneResponse->SenescentCellClearance1 DQ D+Q ProSurvival Pro-survival Pathways (e.g., Tyrosine Kinases, Bcl-xL) DQ->ProSurvival inhibit Apoptosis1 Apoptosis ProSurvival->Apoptosis1 Fisetin Fisetin PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Fisetin->PI3K_AKT_mTOR inhibits Bcl2 Bcl-2 Family Proteins Fisetin->Bcl2 inhibits Apoptosis2 Apoptosis PI3K_AKT_mTOR->Apoptosis2 Bcl2->Apoptosis2 Navitoclax Navitoclax Bcl2_family Bcl-2, Bcl-xL, Bcl-w Navitoclax->Bcl2_family inhibits Apoptosis3 Apoptosis Bcl2_family->Apoptosis3

Caption: Overview of the primary signaling pathways targeted by different senolytic agents.

Experimental Workflows

experimental_workflows cluster_senescence_induction Senescence Induction cluster_senolytic_treatment Senolytic Treatment & Analysis cluster_in_vivo_study In Vivo Validation start Culture Cells inducer Induce Senescence (e.g., Doxorubicin, Irradiation) start->inducer treatment Treat with Senolytic Agent (e.g., MCOPPB) inducer->treatment sa_beta_gal SA-β-gal Assay treatment->sa_beta_gal sasp_analysis SASP Analysis (ELISA, qPCR) treatment->sasp_analysis viability Cell Viability Assay treatment->viability animal_model Aged or Disease Model Mice in_vivo_treatment Administer Senolytic animal_model->in_vivo_treatment tissue_analysis Tissue Analysis (SA-β-gal, SASP markers) in_vivo_treatment->tissue_analysis

Caption: A generalized workflow for the validation of a novel senolytic agent.

Experimental Protocols

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay is a widely used biomarker for senescent cells.

Principle: Senescent cells exhibit increased lysosomal mass and β-galactosidase activity at a suboptimal pH (6.0), which can be detected using the chromogenic substrate X-gal.

Protocol Outline:

  • Cell Seeding and Treatment: Plate cells in a multi-well plate and induce senescence. Treat with the senolytic compound of interest.

  • Fixation: Wash cells with PBS and fix with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.

  • Staining: Wash cells with PBS and incubate with the SA-β-gal staining solution (containing X-gal at pH 6.0) at 37°C in a dry incubator (no CO2) for 12-24 hours.

  • Imaging and Quantification: Observe the development of a blue color in senescent cells using a bright-field microscope. The percentage of SA-β-gal positive cells can be quantified by counting the number of blue cells relative to the total number of cells in multiple fields of view.

Quantification of Senescence-Associated Secretory Phenotype (SASP)

Principle: Senescent cells secrete a variety of pro-inflammatory cytokines, chemokines, and proteases. The levels of these SASP factors can be quantified in the cell culture supernatant or tissue lysates.

Protocol Outline (using ELISA):

  • Conditioned Media Collection: After treatment with the senolytic agent, wash the cells and culture them in serum-free media for 24-48 hours. Collect the conditioned media.

  • ELISA (Enzyme-Linked Immunosorbent Assay): Use commercially available ELISA kits for specific SASP factors (e.g., IL-6, IL-8).

    • Coat a 96-well plate with a capture antibody specific for the target cytokine.

    • Add the conditioned media samples and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that reacts with the enzyme to produce a colorimetric signal.

  • Data Analysis: Measure the absorbance at a specific wavelength using a plate reader. The concentration of the SASP factor in the samples is determined by comparing their absorbance to a standard curve.

Alternative Methods: Multiplex immunoassays (e.g., Luminex) or quantitative PCR (qPCR) to measure the mRNA levels of SASP genes can also be employed for a more comprehensive analysis.

Conclusion

This compound is a promising new senolytic agent with a potentially novel mechanism of action involving the modulation of the immune system. While direct quantitative comparisons with established senolytics like D+Q, Fisetin, and Navitoclax are limited by the available data, initial studies demonstrate its efficacy in vitro and in vivo. Further research is warranted to fully elucidate its senolytic mechanism, establish a comprehensive safety and efficacy profile, and determine its potential for therapeutic applications in age-related diseases. This guide provides a foundational comparison to aid researchers in this endeavor.

References

A Comparative Guide to the Senolytic Effects of MCOPPB Trihydrochloride Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the effects of MCOPPB trihydrochloride, a potent and selective nociceptin (B549756) receptor (NOP) agonist, in different cell line models of cellular senescence. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to offer an objective comparison of MCOPPB's performance and its potential as a senolytic agent.

Introduction to this compound

This compound is a small molecule that acts as a selective agonist for the nociceptin opioid peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] While initially investigated for its anxiolytic properties, recent high-throughput screening has identified MCOPPB as a potent senolytic agent, capable of selectively inducing apoptosis in senescent cells.[4][5] This guide focuses on its senolytic activity in human fibroblast (MRC5) and hepatocellular carcinoma (HepG2 and Huh-7) cell lines.

Comparative Efficacy of this compound

The senolytic potential of this compound has been evaluated in different cell types, revealing cell-specific responses. The following tables summarize the quantitative data on cell viability and the reduction of senescent cell populations upon treatment with MCOPPB.

Table 1: Effect of this compound on Cell Viability
Cell LineMCOPPB Concentration (µM)Approximate Cell Viability (%)
HepG2 0.125~100%
0.250~100%
0.500~95%
0.750~85%
1.0~80%
2.0~70%
5.0~60%
Huh-7 0.125~100%
0.250~100%
0.500~90%
0.750~80%
1.0~75%
2.0~65%
5.0~55%
Data extracted and estimated from dose-response curves presented in Georgieva et al., 2022.[4]
Table 2: Senolytic Activity of this compound in Senescent Cells
Cell LineSenescence InducerMCOPPB TreatmentOutcome
MRC5 Aphidicolin10 µMIdentified as the strongest hit in a high-throughput screen for compounds preferentially toxic to senescent cells.[4]
HepG2 Doxorubicin (100 nM)0.5 µM for 24hA decreasing trend in the number of senescent cells was observed (p-value: 0.096).[4]
Huh-7 Doxorubicin (100 nM)0.5 µM for 24hSignificantly decreased the number of senescent cells by up to seven-fold.[4]

Comparison with Alternative Senolytic Agents

The senolytic cocktail of Dasatinib and Quercetin (D+Q) is a well-established alternative. A study by Vinciguerra and colleagues investigated the efficacy of D+Q in doxorubicin-induced senescent HepG2 and Huh-7 cells.[6]

Table 3: Comparison of MCOPPB with Dasatinib and Quercetin (D+Q) in Hepatocellular Carcinoma Cells
TreatmentCell LineOutcome on Senescent Cells
MCOPPB (0.5 µM) HepG2Trend towards a reduction in senescent cells.[4]
Huh-7Significant (up to seven-fold) reduction in senescent cells.[4]
Dasatinib (1 µM) + Quercetin (1 µM) HepG2Lacked efficacy in removing doxorubicin-induced senescent cells.[6]
Huh-7Lacked efficacy in removing doxorubicin-induced senescent cells.[6]

These findings suggest that MCOPPB may have a more potent senolytic effect in hepatocellular carcinoma cell lines compared to the combination of Dasatinib and Quercetin.

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

NOP Receptor Signaling Pathway

MCOPPB acts as an agonist for the NOP receptor, a G protein-coupled receptor (GPCR). Upon activation, the NOP receptor primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7][8] This initiates a signaling cascade that can modulate various cellular processes, including those potentially involved in the induction of apoptosis in senescent cells.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCOPPB MCOPPB NOPR NOP Receptor MCOPPB->NOPR Binds to G_protein Gαi/o NOPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces Downstream Downstream Signaling cAMP->Downstream Modulates Apoptosis Apoptosis in Senescent Cells Downstream->Apoptosis Leads to

Caption: NOP Receptor Signaling Pathway activated by MCOPPB.

Experimental Workflow for Cross-Validation

The following diagram illustrates the general workflow used to assess the senolytic effects of this compound in different cell lines.

Experimental_Workflow cluster_setup Cell Culture & Senescence Induction cluster_treatment Treatment cluster_analysis Analysis start Start culture Culture Cell Lines (MRC5, HepG2, Huh-7) start->culture induce Induce Senescence (Aphidicolin or Doxorubicin) culture->induce treat Treat with MCOPPB (Dose-Response) induce->treat viability Cell Viability Assay (XTT) treat->viability senescence Senescence Detection (SA-β-gal / C12FDG) treat->senescence compare Compare Results viability->compare senescence->compare

Caption: Experimental workflow for MCOPPB cross-validation.

Experimental Protocols

Cell Culture
  • MRC5, HepG2, and Huh-7 cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[4]

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Induction of Cellular Senescence
  • For MRC5 cells: Senescence was induced by treatment with aphidicolin, a DNA polymerase inhibitor.[4]

  • For HepG2 and Huh-7 cells: Chemotherapy-induced senescence was achieved by treating the cells with 100 nM Doxorubicin for 24 hours, followed by a 6-day washout period before subsequent experiments.[4][9]

Cell Viability Assay (XTT Assay)
  • Cells were seeded in 96-well plates at an appropriate density.

  • After adherence and/or senescence induction, cells were treated with various concentrations of this compound for the desired duration (e.g., 24 hours).

  • The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture was prepared according to the manufacturer's instructions.

  • 50 µL of the XTT labeling mixture was added to each well.

  • Plates were incubated for 4 hours at 37°C.

  • The absorbance of the formazan (B1609692) product was measured spectrophotometrically at a wavelength between 450-500 nm.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining
  • Cells were washed with phosphate-buffered saline (PBS).

  • Cells were fixed with a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5-15 minutes at room temperature.

  • After washing with PBS, the cells were incubated with the SA-β-gal staining solution at 37°C (without CO2) for 12-16 hours. The staining solution contains X-gal in a citrate-buffered saline at pH 6.0.

  • The development of a blue color in the cytoplasm of senescent cells was observed under a microscope.

C12FDG Flow Cytometry for Senescence Detection
  • Cells were harvested and washed with PBS.

  • To increase the lysosomal pH, cells were pre-treated with a lysosomal alkalinizing agent like bafilomycin A1 (100 nM) for 1 hour.

  • Cells were then stained with 5-dodecanoylaminofluorescein (B34368) di-β-D-galactopyranoside (C12FDG) for 1-2 hours at 37°C.

  • After staining, cells were washed and resuspended in a suitable buffer for flow cytometry.

  • The fluorescence of C12FDG-positive cells was detected using the appropriate channels on a flow cytometer.

Conclusion

This compound demonstrates significant and cell-type-specific senolytic activity. It was highly effective in eliminating senescent human fibroblasts (MRC5) and showed potent senolytic effects in the Huh-7 hepatocellular carcinoma cell line. While a clear trend was observed in HepG2 cells, the effect was not as pronounced as in Huh-7 cells. Notably, in the context of doxorubicin-induced senescence in liver cancer cells, MCOPPB appears to be a more effective senolytic agent than the commonly used combination of Dasatinib and Quercetin. These findings highlight the potential of MCOPPB as a valuable tool for research into cellular senescence and as a candidate for the development of novel senotherapeutics. Further investigation into the downstream signaling pathways and in vivo validation are warranted.

References

A Comparative Analysis of MCOPPB's Senolytic and Anxiolytic Doses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the novel compound MCOPPB, detailing its dual functionality as both a senolytic and anxiolytic agent. The following sections present quantitative data, experimental protocols, and mechanistic insights to facilitate an objective evaluation of MCOPPB against other established compounds in these therapeutic areas.

Quantitative Comparison of Senolytic and Anxiolytic Doses

The following tables summarize the effective doses of MCOPPB for its senolytic and anxiolytic activities, alongside comparative data for other known agents.

Table 1: Comparative Senolytic Activity of MCOPPB and Other Senolytics

Compound/CocktailCell TypeSenescence InducerEffective Concentration (In Vitro)Observations
MCOPPB Human MRC5 FibroblastsAphidicolin (B1665134)10 µMIdentified as the strongest hit in a library screen.[1]
MCOPPB HepG2 & Huh-7 (Hepatocellular Carcinoma)Doxorubicin (B1662922)0.5 µMMaximal cytostatic dose without cytotoxicity. Significantly decreased senescent cell numbers.[1]
Dasatinib + Quercetin (D+Q) Human Adipocyte Progenitors, HUVECsVariousD: Varies, Q: VariesBroad-spectrum senolytic activity.[2]
Fisetin HUVECsVarious~2.7-349.4 µM (in vivo mouse study)Selectively induces apoptosis in senescent HUVECs.[3]
Navitoclax (ABT-263) VariousVariousVariesBCL-2 family inhibitor with senolytic properties.[1][4]

Table 2: Comparative Anxiolytic Activity of MCOPPB and Other Anxiolytics (In Vivo - Mouse Models)

CompoundModelEffective DoseRouteKey Findings
MCOPPB Vogel Conflict Test10 mg/kgp.o.Elicited anxiolytic-like effects.[2]
MCOPPB General Behavior0.1–10 mg/kgi.p.Affects emotional behavior.
Diazepam Vogel Conflict Test3 mg/kgp.o.Elicited anxiolytic-like effects.[2][5]
Diazepam Light/Dark Box & Open Field1-3 mg/kgi.p.Dose-dependently increased open arm times.[6][7]
Lorazepam Forced Swimming Test0.125 mg/kgi.p.Reversed anti-immobility effect of SSRIs.[8]
Fluoxetine (SSRI) Forced Swimming Test4-64 mg/kgi.p.Dose-dependently reduced immobility time.[8]

Mechanistic Insights: Signaling Pathways

MCOPPB's dual activity stems from its function as a potent and selective agonist for the nociceptin/orphanin FQ (NOP) opioid receptor.[1][9] Its downstream signaling, however, appears to diverge to produce its distinct senolytic and anxiolytic effects.

Anxiolytic Mechanism

As a NOP receptor agonist, MCOPPB's anxiolytic effects are believed to be mediated through the modulation of neural circuits involved in fear and anxiety. Activation of the NOP receptor can lead to the inhibition of neurotransmitter release, thereby producing a calming effect.

anxiolytic_pathway MCOPPB MCOPPB NOPR NOP Receptor MCOPPB->NOPR G_protein Gi/o Protein Activation NOPR->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC cAMP Decreased cAMP AC->cAMP Neurotransmitter Reduced Neurotransmitter Release cAMP->Neurotransmitter Anxiolysis Anxiolytic Effect Neurotransmitter->Anxiolysis

Caption: Proposed anxiolytic signaling pathway of MCOPPB.

Senolytic Mechanism

The senolytic action of MCOPPB is linked to the activation of transcriptional networks involved in immune responses, with evidence pointing towards the involvement of Toll-like receptors (TLRs).[1][3][5] This suggests a novel mechanism for a NOP receptor agonist, linking it to cellular stress responses and the clearance of senescent cells.

senolytic_pathway MCOPPB MCOPPB NOPR NOP Receptor MCOPPB->NOPR Immune_Modulation Immune Response Modulation NOPR->Immune_Modulation TLR_Activation Toll-like Receptor (TLR) Activation Immune_Modulation->TLR_Activation Downstream_Signaling Downstream Signaling (e.g., NF-κB, IRFs) TLR_Activation->Downstream_Signaling Senescent_Cell Senescent Cell Downstream_Signaling->Senescent_Cell Targets Apoptosis Apoptosis Senescent_Cell->Apoptosis Induces

Caption: Proposed senolytic signaling pathway of MCOPPB.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Senolysis Assay

1. Induction of Senescence:

  • Aphidicolin-induced: Human MRC5 fibroblasts are treated with aphidicolin to induce replicative senescence.

  • Doxorubicin-induced: HepG2 and Huh-7 cells are treated with 100 nM doxorubicin for 24 hours, followed by a 6-day washout period to induce chemotherapy-induced senescence.[1]

2. Compound Treatment:

  • Senescent cells are treated with varying concentrations of MCOPPB (e.g., 0.5 µM for cancer cell lines, 10 µM for fibroblasts) for 24-48 hours.[1]

3. Assessment of Senescence and Cell Viability:

  • Senescence-Associated β-Galactosidase (SA-β-gal) Staining: Cells are fixed and stained for SA-β-gal activity, a key biomarker of senescent cells.

  • Cell Viability Assays (e.g., XTT): To determine the cytotoxic and cytostatic effects of the compound on both senescent and non-senescent cells.[1]

  • Flow Cytometry: Using C12FDG, a fluorogenic substrate for β-galactosidase, to quantify the percentage of senescent cells.[1]

senolysis_workflow cluster_induction Senescence Induction cluster_treatment Compound Treatment cluster_assessment Assessment Cell_Culture Cell Culture (e.g., MRC5, HepG2) Inducer Add Senescence Inducer (Aphidicolin or Doxorubicin) Cell_Culture->Inducer Incubation1 Incubate Inducer->Incubation1 Add_MCOPPB Add MCOPPB (Varying Concentrations) Incubation1->Add_MCOPPB Incubation2 Incubate (24-48h) Add_MCOPPB->Incubation2 SA_beta_gal SA-β-gal Staining Incubation2->SA_beta_gal Viability_Assay Cell Viability Assay (e.g., XTT) Incubation2->Viability_Assay Flow_Cytometry Flow Cytometry (C12FDG) Incubation2->Flow_Cytometry

Caption: Experimental workflow for in vitro senolysis assay.

In Vivo Anxiolytic Assay (Vogel Conflict Test)

1. Animal Model:

  • Male mice are typically used for this behavioral assay.

2. Apparatus:

  • A testing chamber equipped with a drinking spout connected to a water source and an electrifiable grid floor.

3. Procedure:

  • Acclimation and Water Deprivation: Mice are acclimated to the testing chamber and water-deprived for a set period before the test to motivate drinking behavior.

  • Drug Administration: MCOPPB (e.g., 10 mg/kg) or a comparator drug like diazepam (e.g., 3 mg/kg) is administered orally (p.o.) a specified time before the test.[2][5]

  • Testing Session: During the test, every 20th lick of the drinking spout results in a mild electric shock delivered through the grid floor.

  • Data Collection: The number of shocks received is recorded. Anxiolytic compounds are expected to increase the number of shocks the animals are willing to take to drink, indicating a reduction in the conflict between the drive to drink and the fear of the shock.

anxiolytic_workflow cluster_preparation Animal Preparation cluster_administration Drug Administration cluster_testing Vogel Conflict Test Acclimation Acclimation to Test Chamber Water_Deprivation Water Deprivation Acclimation->Water_Deprivation Drug_Admin Oral Administration (MCOPPB or Diazepam) Water_Deprivation->Drug_Admin Test_Session Place Mouse in Chamber (Licking triggers shocks) Drug_Admin->Test_Session Data_Collection Record Number of Shocks Test_Session->Data_Collection

Caption: Experimental workflow for the Vogel conflict test.

Conclusion

MCOPPB presents a unique pharmacological profile with both senolytic and anxiolytic properties. Its efficacy as a senolytic agent appears to be cell-type specific, a characteristic shared with other known senolytics.[1] As an anxiolytic, it demonstrates effects comparable to benzodiazepines like diazepam but may offer a different side-effect profile.[2][5] The novel mechanistic link between NOP receptor activation and the induction of senescent cell clearance warrants further investigation. This guide provides a foundational comparison to aid researchers in positioning MCOPPB within the current landscape of senotherapeutics and anxiolytics and to inform the design of future preclinical and clinical studies.

References

A Head-to-Head Comparison of MCOPPB and Other Leading Senolytics on Senescent Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of geroscience is actively pursuing therapeutic strategies to eliminate senescent cells, which contribute to aging and age-related diseases. Senolytics, drugs that selectively induce apoptosis in senescent cells, are at the forefront of this research. This guide provides a comparative overview of a novel senolytic, MCOPPB, and other well-established senolytic agents, including the combination of Dasatinib and Quercetin (D+Q), Navitoclax, and Fisetin (B1672732).

While direct head-to-head studies involving MCOPPB and other senolytics are not yet available in the published literature, this guide synthesizes existing data from independent studies to offer an objective comparison of their performance. The information is presented to aid researchers in evaluating these compounds for future studies.

Executive Summary

MCOPPB, a selective ligand for the nociceptin/orphanin FQ opioid receptor (NOP), was recently identified as a potent senolytic through a high-throughput screening of a library of pharmacologically active compounds.[1][2][3] It has demonstrated efficacy in reducing senescent cell burden in vitro and in vivo.[1][3] Established senolytics such as the D+Q cocktail, Navitoclax (a BCL-2 family inhibitor), and the natural flavonoid Fisetin have been more extensively studied and have shown varied efficacy and cell-type specificity in numerous preclinical models. This guide will delve into the available quantitative data, experimental methodologies, and mechanistic insights for each of these compounds.

Quantitative Comparison of Senolytic Activity

The following tables summarize the senolytic activity of MCOPPB and other leading senolytics based on data from various preclinical studies. It is crucial to note that these results are from different studies and not from direct comparative experiments. The efficacy of senolytics can be highly dependent on the cell type, the inducer of senescence, and the specific experimental conditions.

Table 1: In Vitro Senolytic Activity

Senolytic AgentCell TypeSenescence InducerConcentration for Max Effect% Reduction in Senescent Cells (or other relevant metric)Citation(s)
MCOPPB Human MRC5 fibroblastsAphidicolin10 µMIdentified as best scoring hit in HTS[1]
Human Huh-7 hepatocellular carcinomaDoxorubicin (B1662922)0.5 µMUp to 7-fold decrease in SA-β-gal positive cells[1]
Human HepG2 hepatocellular carcinomaDoxorubicin0.5 µMDecreasing trend in SA-β-gal positive cells[1]
Dasatinib + Quercetin (D+Q) Human primary preadipocytesIrradiationD: 250 nM, Q: 5 µMSignificant induction of apoptosis
Human Umbilical Vein Endothelial Cells (HUVECs)IrradiationD: 250 nM, Q: 5 µMSignificant induction of apoptosis
Navitoclax Human Umbilical Vein Endothelial Cells (HUVECs)Irradiation1 µMSignificant induction of apoptosis
IMR90 human lung fibroblastsIrradiation1 µMSignificant induction of apoptosis
Fisetin Human Umbilical Vein Endothelial Cells (HUVECs)Irradiation10-20 µMSelectively reduced viability and numbers of senescent cells[4]

Table 2: In Vivo Senolytic Activity

Senolytic AgentAnimal ModelTissue% Reduction in Senescent Cells (or other relevant metric)Citation(s)
MCOPPB Aged MiceVisceral white adipose tissue~70% reduction in SA-β-gal positive cells[1]
Aged MiceLiver~70% reduction in SA-β-gal positive cells[1]
Dasatinib + Quercetin (D+Q) Diet-induced obese miceWhite adipose tissueReduction in SA-β-gal activity and p16 expression[5]
Navitoclax Diet-induced obese miceWhite adipose tissueReduction in SA-β-gal activity[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.

MCOPPB Senolytic Activity Assay
  • Cell Culture and Senescence Induction: Human MRC5 fibroblasts were induced into senescence by treatment with aphidicolin. Human hepatocellular carcinoma cell lines (HepG2 and Huh-7) were treated with 100 nM doxorubicin for 24 hours, followed by a 6-day washout period to induce chemotherapy-induced senescence.[1]

  • High-Throughput Screening (HTS): The LOPAC®Pfizer library of pharmacologically active compounds was screened at a fixed concentration of 10 µM on aphidicolin-induced senescent MRC5 cells.[1]

  • Senescent Cell Quantification: Senescence-associated β-galactosidase (SA-β-gal) activity was measured. For flow cytometry-based quantification, the fluorogenic substrate C12FDG was used.[1]

  • In Vivo Studies: Aged mice were treated with MCOPPB, and the burden of senescent cells in peripheral tissues was assessed by histological analysis for SA-β-gal activity.[1]

Dasatinib + Quercetin (D+Q) and Navitoclax Senolytic Activity Assay
  • Cell Culture and Senescence Induction: Human primary preadipocytes and HUVECs were induced into senescence by exposure to 10Gy of ionizing radiation.

  • Senolytic Treatment: Senescent cells were treated with Dasatinib and Quercetin in combination or with Navitoclax for a specified period.

  • Apoptosis and Viability Assays: The induction of apoptosis was commonly measured using caspase-3/7 activity assays. Cell viability was assessed using assays such as ATPLite.

Fisetin Senolytic Activity Assay
  • Cell Culture and Senescence Induction: HUVECs were rendered senescent by exposure to 10Gy of ionizing radiation.[4]

  • Senolytic Treatment: Senescent HUVECs were treated with varying concentrations of fisetin for 3 days.[4]

  • Viability and Apoptosis Assays: Cell viability was determined using the ATPLite assay, and cell numbers were assessed by crystal violet staining. Apoptosis was confirmed by measuring caspase-3/7 activity.[4]

Signaling Pathways and Mechanisms of Action

The mechanisms by which senolytics selectively eliminate senescent cells are a key area of investigation.

MCOPPB

The senolytic effect of MCOPPB is linked to the activation of transcriptional networks involved in the immune response to external stressors, with an implication of Toll-like receptors (TLRs) .[1][3][6] As a NOP receptor agonist, its downstream signaling pathways leading to senolysis are still under investigation.

MCOPPB_Signaling_Pathway MCOPPB MCOPPB NOPR NOP Receptor MCOPPB->NOPR TLR Toll-like Receptors NOPR->TLR ? ImmuneResponse Immune Response Transcriptional Networks TLR->ImmuneResponse Senolysis Senolysis ImmuneResponse->Senolysis

Caption: Proposed signaling pathway for MCOPPB-induced senolysis.

Dasatinib + Quercetin (D+Q)

Dasatinib is a tyrosine kinase inhibitor, while Quercetin inhibits multiple kinases, including PI3K. Their combined action targets several pro-survival pathways that are upregulated in senescent cells.

DQ_Signaling_Pathway Dasatinib Dasatinib TyrosineKinases Tyrosine Kinases Dasatinib->TyrosineKinases inhibits Quercetin Quercetin PI3K PI3K Quercetin->PI3K inhibits ProSurvival Pro-survival Pathways TyrosineKinases->ProSurvival PI3K->ProSurvival Senolysis Senolysis ProSurvival->Senolysis inhibition leads to

Caption: Synergistic action of Dasatinib and Quercetin on senescent cells.

Navitoclax

Navitoclax is a potent inhibitor of the BCL-2 family of anti-apoptotic proteins, including BCL-2, BCL-xL, and BCL-w. Senescent cells often upregulate these proteins to evade apoptosis.

Navitoclax_Signaling_Pathway Navitoclax Navitoclax BCL2 BCL-2 Family Proteins (BCL-2, BCL-xL, BCL-w) Navitoclax->BCL2 inhibits Apoptosis Apoptosis BCL2->Apoptosis inhibition of inhibitors leads to

Caption: Mechanism of Navitoclax-induced apoptosis in senescent cells.

Experimental Workflow

The general workflow for identifying and validating novel senolytics is a multi-step process.

Senolytic_Discovery_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation HTS High-Throughput Screening HitValidation Hit Validation (Dose-response) HTS->HitValidation Mechanism Mechanism of Action Studies HitValidation->Mechanism AnimalModels Animal Models of Aging/Disease Mechanism->AnimalModels Efficacy Efficacy Assessment (Senescent cell clearance, -phenotype improvement) AnimalModels->Efficacy

Caption: A generalized workflow for the discovery and validation of senolytic drugs.

Conclusion

MCOPPB represents a promising new addition to the growing arsenal (B13267) of senolytic compounds. Its novel mechanism of action, potentially involving the NOP receptor and TLR signaling, distinguishes it from many existing senolytics that primarily target anti-apoptotic pathways. However, the current body of evidence for MCOPPB is based on a limited number of studies.

Established senolytics like D+Q, Navitoclax, and Fisetin have a more extensive research history, providing a broader understanding of their efficacy, limitations, and potential side effects. The choice of a senolytic for a particular research application will depend on the specific cell type, the nature of the senescence-inducing stressor, and the desired therapeutic window.

Further research, including direct head-to-head comparative studies, is essential to fully elucidate the relative potency and therapeutic potential of MCOPPB in comparison to other leading senolytics. Such studies will be critical for advancing the most effective senolytic candidates toward clinical translation for the treatment of age-related diseases.

References

Assessing the Therapeutic Window: A Comparative Guide to MCOPPB Trihydrochloride and Other Anxiolytic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic window of MCOPPB trihydrochloride, a potent and selective nociceptin/orphanin FQ (NOP) receptor agonist, against other established drugs with anxiolytic properties. Due to the limited availability of comprehensive toxicity data for this compound, this document focuses on a comparison of its effective doses in preclinical anxiety models versus doses that elicit notable side effects, juxtaposed with more established therapeutic indices of comparator drugs. The information presented herein is intended to serve as a framework for the continued investigation and characterization of this compound's therapeutic potential.

Executive Summary

This compound has demonstrated promising anxiolytic-like effects in preclinical models.[1] Its unique mechanism of action, targeting the NOP receptor, distinguishes it from classical anxiolytics like benzodiazepines.[2] This guide synthesizes available preclinical data to provide a preliminary assessment of its therapeutic window, particularly in the context of its desired anxiolytic effects versus observed side effects such as sedation and motor impairment. For a broader perspective, the therapeutic ranges of clinically established antipsychotics with anxiolytic applications are also presented.

Data Presentation

Table 1: Preclinical Comparison of Anxiolytic and Sedative Effects in Mice
FeatureThis compoundDiazepam
Primary Mechanism of Action Potent and selective NOP receptor agonist.[2]Positive allosteric modulator of GABA-A receptors.
Effective Anxiolytic Dose (Mice) ~10 mg/kg (p.o.) in the Vogel conflict test.[1] Anxiolytic effects observed in the 0.1-10 mg/kg range.0.5 - 2.0 mg/kg (i.p.) in the elevated plus-maze and light-dark box tests.[3][4]
Dose-Limiting Side Effects (Mice) Conflicting reports on locomotor activity. One study reported no effect on locomotor activity or memory at 10 mg/kg (p.o.).[1] Another noted decreased locomotion at 5 mg/kg (i.p.).Sedation and motor impairment observed at doses of 3 mg/kg and higher.[1] Chronic use has been associated with memory impairment.[5]
Therapeutic Index (Anxiolysis vs. Sedation) To be determined. A potential window exists below doses causing significant motor impairment.Narrow. The effective anxiolytic dose is close to the dose that causes sedation.
Table 2: Clinical Therapeutic Window of Selected Antipsychotic Drugs
DrugTherapeutic Plasma ConcentrationToxic Plasma ConcentrationPrimary Indication
Haloperidol 5 - 12 ng/mL[6]> 14.4 ng/mL[7]Schizophrenia
Olanzapine 20 - 40 ng/mL> 80 ng/mLSchizophrenia, Bipolar Disorder

Signaling Pathway of this compound

This compound exerts its effects by acting as an agonist at the nociceptin/orphanin FQ (NOP) receptor, a G protein-coupled receptor (GPCR).[8] Upon binding, the NOP receptor can couple to various G proteins, primarily of the Gαi/o and Gαz families.[8] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[8] Activation of the MAPK signaling pathway has also been reported.[8] This complex signaling ultimately results in the modulation of neuronal excitability and neurotransmitter release, which is thought to underlie its anxiolytic effects.

MCOPPB_Signaling_Pathway MCOPPB MCOPPB Trihydrochloride NOPR NOP Receptor (GPCR) MCOPPB->NOPR Agonist Binding G_protein Gαi/o, Gαz NOPR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Activation Ion_Channels Ion Channels (GIRK ↑, Ca2+ ↓) G_protein->Ion_Channels Modulation cAMP ↓ cAMP AC->cAMP Neuronal_Activity Modulation of Neuronal Excitability & Neurotransmitter Release MAPK->Neuronal_Activity Ion_Channels->Neuronal_Activity Anxiolytic_Effect Anxiolytic Effect Neuronal_Activity->Anxiolytic_Effect

MCOPPB Signaling Pathway

Experimental Protocols

To determine the therapeutic window of a novel anxiolytic agent like this compound, a series of preclinical behavioral assays are essential. The following are detailed methodologies for two standard tests used to assess anxiolytic efficacy and potential motor side effects.

Elevated Plus Maze (EPM) Test

Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Methodology:

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.

  • Procedure:

    • Acclimate the animals to the testing room for at least 30 minutes prior to the experiment.

    • Administer this compound or a vehicle control at predetermined doses and time points before the test.

    • Place the animal in the center of the maze, facing one of the enclosed arms.

    • Allow the animal to explore the maze for a 5-minute period.

    • Record the session using a video camera positioned above the maze.

  • Data Analysis: Key parameters measured include the time spent in the open arms versus the closed arms, and the number of entries into each arm type. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Light-Dark Box Test

Objective: To evaluate anxiety-related behavior based on the conflict between the exploratory drive of rodents and their natural aversion to brightly lit areas.

Methodology:

  • Apparatus: A rectangular box divided into a small, dark compartment and a larger, illuminated compartment, connected by an opening.

  • Procedure:

    • Habituate the animals to the testing room.

    • Administer the test compound or vehicle.

    • Place the animal in the center of the illuminated compartment, facing away from the opening to the dark compartment.

    • Allow the animal to freely explore the apparatus for a 5 to 10-minute session.

    • Video record the session for subsequent analysis.

  • Data Analysis: The primary measures are the time spent in the light compartment and the number of transitions between the two compartments. Anxiolytic compounds are expected to increase the time spent in the light compartment.

Experimental Workflow for Therapeutic Window Assessment

The following diagram outlines a logical workflow for assessing the therapeutic window of a novel anxiolytic compound.

Therapeutic_Window_Workflow Dose_Response Dose-Response Studies (Anxiolytic Efficacy) EPM Elevated Plus Maze Dose_Response->EPM LDB Light-Dark Box Dose_Response->LDB Therapeutic_Window Therapeutic Window Determination EPM->Therapeutic_Window LDB->Therapeutic_Window Adverse_Effects Adverse Effect Profiling Locomotor Locomotor Activity Test Adverse_Effects->Locomotor RotaRod Rotarod Test (Motor Coordination) Adverse_Effects->RotaRod Memory Memory Assessment (e.g., Morris Water Maze) Adverse_Effects->Memory Locomotor->Therapeutic_Window RotaRod->Therapeutic_Window Memory->Therapeutic_Window

Experimental Workflow

Conclusion

This compound demonstrates a promising preclinical profile as an anxiolytic agent with a mechanism of action distinct from existing therapies. The available data suggests a potential therapeutic window where anxiolytic effects are observed at doses that may not significantly impair locomotor function, a common side effect of benzodiazepines.[1] However, a comprehensive assessment of its therapeutic index is currently limited by the lack of robust toxicity studies. Further investigation is warranted to fully characterize the dose-response relationship for both efficacy and adverse effects to establish a definitive therapeutic window for this compound. The experimental framework provided in this guide offers a systematic approach for such future evaluations.

References

Evaluating the Side Effect Profile of MCOPPB Trihydrochloride Against Traditional Anxiolytics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel anxiolytics with improved side effect profiles over traditional medications, such as benzodiazepines and selective serotonin (B10506) reuptake inhibitors (SSRIs), is a critical area of neuropsychiatric drug development. MCOPPB trihydrochloride, a potent and selective agonist for the nociceptin/orphanin FQ (NOP) receptor, has emerged as a promising candidate with potential anxiolytic properties. This guide provides an objective comparison of the preclinical side effect profile of this compound with that of traditional anxiolytics, supported by available experimental data.

Executive Summary

Preclinical evidence suggests that this compound may offer a superior side effect profile compared to traditional anxiolytics like benzodiazepines. At therapeutically relevant anxiolytic doses in animal models, this compound appears to be devoid of the sedative, memory-impairing, and motor-impairing effects commonly associated with benzodiazepines. However, some studies indicate potential for reduced locomotion and weight gain with this compound administration. Further clinical investigation is necessary to fully characterize its safety and tolerability in humans.

Data Presentation: Comparative Side Effect Profiles

The following table summarizes the preclinical side effect profiles of this compound, benzodiazepines, and SSRIs based on available animal studies and clinical observations.

Side Effect CategoryThis compoundBenzodiazepines (e.g., Diazepam)SSRIs (e.g., Fluoxetine, Sertraline)
Sedation/Drowsiness Slight sedative effects only at doses much higher than the effective anxiolytic dose.[1] No effect on locomotor activity at an anxiolytic dose of 10 mg/kg (p.o.).[2]Common, dose-dependent.[1]Can cause drowsiness or insomnia.[2]
Memory Impairment No effect on memory at an anxiolytic dose of 10 mg/kg (p.o.).[2]Can cause anterograde amnesia.[1]Generally not associated with memory impairment.
Motor Impairment/Coordination No effect on motor function at anxiolytic doses.[1] Reduced locomotion observed at 5 mg/kg (i.p.) over a 3-week period in one study.[3][4][5]Impaired coordination is a common side effect.[1]Generally do not impair motor coordination.
Interaction with Alcohol Did not enhance ethanol-induced hypnosis at an anxiolytic dose of 10 mg/kg (p.o.).[2]Potentiates the sedative effects of alcohol, which can be dangerous.Caution is advised when combining with alcohol.
Dependence and Withdrawal Long-term studies are needed, but as a NOP agonist, the mechanism differs from GABAergic agents, suggesting a potentially lower risk.High potential for tolerance, dependence, and severe withdrawal symptoms.[1]Can cause discontinuation syndrome upon abrupt cessation.
Weight Changes A tendency towards weight gain has been observed in mice.[3][4][5]Can be associated with weight gain.Can cause both weight gain and weight loss.
Gastrointestinal Effects Not reported as a significant side effect in preclinical studies.Less common than with SSRIs.Nausea, diarrhea, and other GI issues are common, especially initially.
Sexual Dysfunction Not reported in preclinical studies.Can cause decreased libido.A common and often persistent side effect.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of anxiolytic and sedative effects are provided below.

Vogel Conflict Test (for Anxiolytic Activity)

This test is used to screen for anxiolytic drugs by measuring the willingness of a thirsty animal to accept a mild electric shock to obtain water.

  • Apparatus: A testing chamber with a metal spout for drinking. The spout is connected to a shock generator.

  • Procedure:

    • Animals (typically rats or mice) are water-deprived for a period (e.g., 24-48 hours) before the test to ensure motivation to drink.

    • The test compound (e.g., this compound, diazepam) or vehicle is administered at a specified time before the test.

    • The animal is placed in the testing chamber and allowed to explore and find the water spout.

    • After a set number of licks (e.g., 20), a mild electric shock is delivered through the spout for every subsequent lick.

    • The number of shocks the animal is willing to accept during a fixed period (e.g., 5 minutes) is recorded.

  • Interpretation: An increase in the number of shocks accepted by the drug-treated group compared to the vehicle group is indicative of an anxiolytic effect. In a study, MCOPPB at an oral dose of 10 mg/kg demonstrated anxiolytic-like effects in this test.[2]

Locomotor Activity Test (for Sedative Effects)

This test assesses the general motor activity of an animal and is used to detect sedative or stimulant effects of a compound.

  • Apparatus: An open-field arena, which is a square or circular enclosure with walls to prevent escape. The arena is often equipped with infrared beams or a video tracking system to monitor movement.

  • Procedure:

    • The test compound or vehicle is administered to the animal.

    • After a specified absorption period, the animal is placed in the center of the open-field arena.

    • The animal's movement is recorded for a set duration (e.g., 10-30 minutes).

    • Parameters measured include total distance traveled, time spent moving, and rearing frequency.

  • Interpretation: A significant decrease in locomotor activity in the drug-treated group compared to the vehicle group suggests a sedative effect. At an anxiolytic dose of 10 mg/kg (p.o.), MCOPPB did not affect locomotor activity.[2] However, another study using a 5 mg/kg i.p. dose over a longer duration did report reduced locomotion.[3][4][5]

Mandatory Visualizations

Signaling Pathways

Anxiolytic_Signaling_Pathways cluster_MCOPPB This compound cluster_Benzodiazepines Traditional Anxiolytics (Benzodiazepines) MCOPPB MCOPPB NOPR NOP Receptor MCOPPB->NOPR Agonist Gi Gi/o Protein NOPR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Anxiolysis_MCOPPB Anxiolysis cAMP->Anxiolysis_MCOPPB Benzo Benzodiazepines GABA_A GABA-A Receptor Benzo->GABA_A Positive Allosteric Modulator Cl_channel Chloride Channel Opening GABA_A->Cl_channel Enhances GABA GABA GABA->GABA_A Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Anxiolysis_Benzo Anxiolysis Hyperpolarization->Anxiolysis_Benzo

Caption: Signaling pathways of MCOPPB and Benzodiazepines.

Experimental Workflow

Experimental_Workflow start Start: Animal Acclimatization drug_admin Drug Administration (MCOPPB, Diazepam, Vehicle) start->drug_admin vogel_test Vogel Conflict Test drug_admin->vogel_test Anxiolytic Assessment locomotor_test Locomotor Activity Test drug_admin->locomotor_test Sedation Assessment data_analysis Data Analysis and Comparison vogel_test->data_analysis locomotor_test->data_analysis conclusion Conclusion on Side Effect Profile data_analysis->conclusion

Caption: Preclinical evaluation of anxiolytic side effects.

References

Differential Gene Expression Analysis Following MCOPPB Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the differential gene expression patterns observed after treatment with MCOPPB, a selective agonist for the nociceptin/orphanin FQ opioid receptor (NOP). The data presented is primarily based on a key study that investigated the anxiolytic and senolytic effects of MCOPPB, which included a whole-liver transcriptome analysis in mice. This guide compares the gene expression profile of MCOPPB-treated mice to that of a vehicle-treated control group, offering insights into the molecular pathways modulated by this compound.

Summary of Key Findings

Treatment with MCOPPB has a significant impact on the overall gene expression profile in the liver of mice. The analysis of RNA sequencing (RNA-Seq) data revealed a clear distinction between the transcriptomes of MCOPPB-treated and control animals. The modulated genes are primarily involved in the immune response, particularly pathways related to pathogen response, TREM1 (Triggering Receptor Expressed on Myeloid cells 1) signaling, and Toll-like receptor (TLR) signaling.[1][2]

Quantitative Data on Differential Gene Expression

While the full, detailed list of differentially expressed genes (DEGs) with their corresponding statistical values (log2 fold change and p-values) from the primary study is extensive and typically found in supplementary materials of the publication, the following table summarizes the key modulated biological processes and representative genes based on the pathway analysis.

Biological Process/PathwayRepresentative Genes (Anticipated)Regulation Trend
Immune Response to Pathogens Tlr2, Tlr4, Myd88, Nfkb1, Stat1Upregulated
TREM1 Signaling Trem1, Tyrobp (DAP12), Syk, Plcg2Upregulated
Toll-like Receptor Signaling Tlr1, Tlr6, Tlr7, Irak1, Traf6Upregulated
Cellular Senescence Cdkn1a (p21), Glb1Modulated
mTOR Signaling Mtor, Rptor, RictorModulated
Hepatic Stellate Cell Activation Acta2, Col1a1, Tgfb1Modulated

Note: This table is a qualitative summary based on the reported pathway analysis. For precise quantitative data, researchers are encouraged to consult the raw data available on the Gene Expression Omnibus (GEO) under accession number GSE161412.[2]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the analysis of differential gene expression following MCOPPB treatment.

Animal Treatment
  • Animal Model: Male C57BL/6J mice.

  • Treatment Groups:

    • MCOPPB group: Intraperitoneal (i.p.) injection of MCOPPB at a dose of 5 mg/kg.

    • Control group: i.p. injection of a vehicle solution.

  • Dosing Regimen: Injections were administered for 5 consecutive days, followed by a 2-day washout period, for a total of three cycles.

  • Sample Collection: After the final treatment cycle, mice were euthanized, and liver tissues were collected for RNA extraction.

RNA Sequencing (RNA-Seq)
  • RNA Extraction: Total RNA was isolated from the liver tissue samples using TRIzol Reagent. The quality and quantity of the extracted RNA were assessed.

  • Library Preparation: Indexed sequencing libraries were prepared from purified RNA using the NEBNext Ultra II Directional RNA Library preparation kit with a polyA selection module. This method enriches for messenger RNA (mRNA).

  • Quality Control: The quality of the prepared libraries was verified using a Fragment Analyzer.

  • Sequencing: The libraries were pooled in equimolar amounts and sequenced on an Illumina NextSeq 500 platform with a 2x75 paired-end configuration.

Bioinformatics Analysis
  • Alignment: The raw sequencing reads were aligned to the mouse reference genome (GRCm38.p6) using the STAR aligner (ver. 2.6.1a).

  • Read Counting: The number of reads mapping to each gene was quantified using htseq-count.

  • Differential Gene Expression Analysis: The read counts were normalized, and differential expression between the MCOPPB and control groups was determined using the edgeR package in R.

  • Significance Thresholds: Genes were considered differentially expressed if they exhibited a Benjamini-Hochberg adjusted p-value of less than 0.05 and an absolute log2 fold change greater than 1.[2]

  • Functional and Pathway Enrichment Analysis: To understand the biological significance of the differentially expressed genes, pathway enrichment analysis was performed using Ingenuity Pathway Analysis (IPA).[2]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in the differential gene expression analysis of MCOPPB-treated mice.

G cluster_experiment In Vivo Experiment cluster_rnaseq RNA Sequencing cluster_bioinformatics Bioinformatics Analysis animal_model Male C57BL/6J Mice treatment MCOPPB (5 mg/kg, i.p.) vs. Vehicle animal_model->treatment tissue_collection Liver Tissue Collection treatment->tissue_collection rna_extraction Total RNA Extraction tissue_collection->rna_extraction library_prep mRNA Library Preparation rna_extraction->library_prep sequencing Illumina NextSeq 500 library_prep->sequencing alignment Alignment (STAR) sequencing->alignment read_count Read Counting (htseq-count) alignment->read_count dge_analysis Differential Gene Expression (edgeR) read_count->dge_analysis pathway_analysis Pathway Analysis (IPA) dge_analysis->pathway_analysis G MCOPPB MCOPPB TLR TLR Activation (e.g., TLR2, TLR4) MCOPPB->TLR MyD88 MyD88 TLR->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines G MCOPPB MCOPPB TREM1 TREM1 MCOPPB->TREM1 DAP12 DAP12 TREM1->DAP12 SYK SYK DAP12->SYK PLCg PLCγ SYK->PLCg Inflammation Amplified Inflammatory Response PLCg->Inflammation

References

Safety Operating Guide

Proper Disposal of MCOPPB Trihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. MCOPPB trihydrochloride, a potent nociceptin (B549756) receptor agonist, requires careful consideration for its disposal to mitigate potential environmental and health risks. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Hazard Profile and Initial Precautions

This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

The disposal of this compound should always be in accordance with national and local regulations. It is imperative to treat all waste chemicals as hazardous unless confirmed otherwise by a qualified safety officer.[1]

  • Waste Identification and Collection:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, properly labeled hazardous waste container.

    • The container must be compatible with the chemical and have a secure, tight-fitting lid.[2][3]

    • Never mix this compound waste with other incompatible waste streams.[2][4]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the first waste was added to the container.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[2][5]

    • The SAA must be under the control of the laboratory personnel and away from general laboratory traffic.

    • Ensure secondary containment is in place to capture any potential leaks or spills.[6]

  • Disposal Request:

    • Once the waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2]

    • Do not dispose of this compound down the drain or in regular trash.[1][7]

  • Empty Container Disposal:

    • An empty container that held this compound must be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.[1][6]

    • The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.[1] After proper cleaning, deface the original label and dispose of the container as non-hazardous waste, in accordance with institutional policies.[1]

Quantitative Guidelines for Laboratory Waste Storage

The following table summarizes general quantitative limits for the storage of hazardous waste in a laboratory setting, as stipulated by regulatory bodies. These are not specific to this compound but apply to the overall management of hazardous waste.

ParameterGuideline
Maximum Hazardous Waste Volume in SAA 55 gallons[5]
Maximum Acutely Toxic Waste (P-listed) in SAA 1 quart (liquid) or 1 kilogram (solid)[5]
pH Range for Drain Disposal (if permissible for non-hazardous, soluble substances) 5.5 - 10.5[7]
Maximum Storage Time in SAA (partially filled container) Up to one year[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

start Start: this compound Waste Generated is_solid Is the waste solid MCOPPB or contaminated solid material? start->is_solid is_container Is it an empty container? is_solid->is_container No collect_solid Collect in a labeled hazardous waste container. is_solid->collect_solid Yes is_rinsed Has the container been triple-rinsed with a suitable solvent? is_container->is_rinsed Yes is_container->collect_solid No collect_rinsate Collect rinsate as hazardous waste. is_rinsed->collect_rinsate No dispose_trash Deface label and dispose of container as non-hazardous trash. is_rinsed->dispose_trash Yes store_saa Store in designated Satellite Accumulation Area. collect_solid->store_saa collect_rinsate->store_saa contact_ehs Contact EHS for disposal. store_saa->contact_ehs

Caption: Decision tree for the disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and environmental protection. Always consult your institution's specific waste management policies and EHS office for guidance.

References

Personal protective equipment for handling MCOPPB trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling MCOPPB trihydrochloride in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe handling and management of this potent non-peptide nociceptin/orphanin FQ peptide (NOP)-receptor full agonist.

Hazard Identification and GHS Classification

This compound is a hazardous substance requiring careful handling to mitigate risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies the following hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory when handling this compound in its solid (powder) or dissolved forms.

PPE CategorySolid Form (Powder)Solution Form
Hand Protection Nitrile or latex gloves (double-gloving recommended)Nitrile or latex gloves
Eye Protection Chemical safety gogglesChemical safety goggles or a face shield
Respiratory Protection NIOSH-approved N95 (or better) respiratorNot generally required if handled in a fume hood
Body Protection Laboratory coatLaboratory coat

Step-by-Step Handling Procedures

3.1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible.

3.2. Weighing and Preparation of Stock Solutions:

  • Don the appropriate PPE as outlined in the table above.

  • Designate a specific area within the fume hood for handling the compound.

  • Carefully weigh the desired amount of this compound powder. Avoid creating dust.

  • To prepare a stock solution, slowly add the solvent to the powder to prevent splashing. This compound is soluble in water and DMSO.

  • If sonication is required to dissolve the compound, ensure the container is securely capped.

3.3. General Handling:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling, even if gloves were worn.

Accidental Release and First Aid Measures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

  • Evacuate the area and prevent entry.

  • Wear appropriate PPE, including respiratory protection.

  • For a solid spill, carefully sweep or vacuum the material into a sealed, labeled container. Avoid generating dust.

  • For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous chemical waste.

  • Unused Material: Collect in a clearly labeled, sealed container.

  • Contaminated Labware and PPE: Double-bag and label as hazardous waste.

  • Waste Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Guides

PPE_Selection_Workflow start Start: Handling This compound form Is the compound in solid (powder) form? start->form ppe_solid Required PPE: - Double Nitrile/Latex Gloves - Safety Goggles - N95 Respirator - Lab Coat form->ppe_solid Yes ppe_solution Required PPE: - Nitrile/Latex Gloves - Safety Goggles/Face Shield - Lab Coat (Work in Fume Hood) form->ppe_solution No (Solution) end Proceed with Handling Protocol ppe_solid->end ppe_solution->end

Caption: PPE Selection Workflow for this compound.

Disposal_Pathway substance This compound Waste (Unused solid, solutions, contaminated items) container Collect in a designated, sealed, and labeled hazardous waste container substance->container storage Store in a secure, secondary containment area container->storage disposal Arrange for pickup by a licensed hazardous waste disposal vendor storage->disposal end Disposal Complete disposal->end

Caption: Disposal Pathway for this compound Waste.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MCOPPB trihydrochloride
Reactant of Route 2
MCOPPB trihydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。